molecular formula C17H20N4O2S B611581 UNC3230

UNC3230

货号: B611581
分子量: 344.4 g/mol
InChI 键: RZCNASHHHSKTGP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

UNC3230 is a small-molecule inhibitor identified through high-throughput screening that potently targets phosphatidylinositol 4-phosphate 5-kinase type 1C (PIP5K1C) . This kinase is responsible for generating the majority of phosphatidylinositol 4,5-bisphosphate (PIP2) in dorsal root ganglia (DRG) neurons, a key lipid secondary messenger at the convergence point of numerous pain-producing (pronociceptive) receptor signaling pathways . By lowering PIP2 levels in DRG neurons, this compound attenuates pronociceptive receptor signaling and TRPV1 sensitization, revealing the critical role of PIP5K1C in nociceptive signaling and establishing it as a novel therapeutic target for chronic pain . Research applications for this compound extend beyond pain. In cancer research, it has been used to investigate tumor metabolism and growth. For example, in colorectal cancer, pharmacological inhibition of PIP5K1C activity with this compound significantly suppressed aerobic glycolysis (the Warburg effect) and tumor growth . Furthermore, its role as a dual inhibitor of PIP5K1C and PIKfyve has been explored in virology. Studies have shown that a dual inhibitor (UNI418, derived from this compound's structure) can prevent SARS-CoV-2 entry into host cells by disrupting ACE2-mediated endocytosis and cathepsin L-dependent processing of the viral spike protein . Researchers should note that this compound also exhibits strong inhibitory activity against PIP4K2C, which is an important consideration for experimental design and data interpretation .

属性

IUPAC Name

2-anilino-5-(cyclohexanecarbonylamino)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c18-14(22)13-16(21-15(23)11-7-3-1-4-8-11)24-17(20-13)19-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H2,18,22)(H,19,20)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCNASHHHSKTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

UNC3230: A Selective PIP5K1C Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of UNC3230, a potent and selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C). This compound has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of PIP5K1C, particularly in the context of pain signaling and cancer biology. This document details the inhibitor's mechanism of action, quantitative biochemical and cellular data, and provides detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its application in preclinical research.

Introduction to PIP5K1C and this compound

Phosphatidylinositol-4-phosphate 5-kinase type 1C (PIP5K1C), also known as PIP5Kγ, is a lipid kinase that plays a crucial role in cellular signaling by catalyzing the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2).[1] PIP2 is a key second messenger and a precursor for other signaling molecules like inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] Consequently, PIP5K1C is implicated in a wide array of cellular processes, including signal transduction, vesicle trafficking, actin cytoskeleton dynamics, cell adhesion, and motility.[1][2] Dysregulation of PIP5K1C activity has been linked to various diseases, making it an attractive therapeutic target.[3]

This compound, with the chemical name 5-(cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide, was identified through a high-throughput screen as a potent and selective inhibitor of PIP5K1C.[4][5] It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of PIP5K1C and subsequently reducing cellular levels of PIP2.[6][7] This inhibitory action has been shown to have significant effects in preclinical models of chronic pain and cancer.[7][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, selectivity, and cellular efficacy.

Table 1: Biochemical Potency and Selectivity of this compound

ParameterValueAssay MethodReference(s)
IC50 (PIP5K1C) ~41 nMMicrofluidic Mobility Shift Assay[4][5]
120 nMMicrofluidic Mobility Shift Assay[6][9]
Ki (PIP5K1C) 23 nMATP Competition Mobility Shift Assay[6][9]
Kd (PIP5K1C) <0.2 µMCompetitive Binding Assay (DiscoveRx)[4]
Selectivity
PIP4K2C Inhibition Yes (Kd <0.2 µM)Competitive Binding Assay (DiscoveRx)[4]
PIP5K1A Interaction No interaction at 10 µMCompetitive Binding Assay (DiscoveRx)[4][8]
Other Lipid Kinases (including PI3Ks) No inhibitionKinase Panel Screening[4][8]
DiscoveRx Selectivity Score 0.12 (scale 0 to 1.0)KINOMEscan[4]

Table 2: Cellular and In Vivo Efficacy of this compound

Biological EffectConcentration/DoseModel SystemReference(s)
Reduction in membrane PIP2 levels 100 nM (~45% reduction)Dorsal Root Ganglia (DRG) neurons[7][8]
Reduction of LPA-evoked calcium signaling 100 nMCultured DRG neurons[7][8]
Antinociceptive effect (thermal hyperalgesia) 2 nmol (intrathecal)Wild-type mice[7]
Blunting of thermal hyperalgesia and mechanical allodynia 2 nmol (intrathecal)Complete Freund's Adjuvant (CFA)-inflamed hindpaw model (mice)[7]
Blunting of thermal hyperalgesia and mechanical allodynia 2 nmol (intrathecal)Lysophosphatidic acid (LPA) model (mice)[7]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways involving PIP5K1C and the mechanism by which this compound exerts its inhibitory effect.

PIP5K1C_Signaling_Pathway cluster_membrane Plasma Membrane PI4P PI(4)P PIP2 PIP2 PIP5K1C PIP5K1C IP3 IP3 DAG DAG PLC PLC PLC->PIP2 Hydrolysis Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation PIP5K1C->PIP2 Phosphorylation This compound This compound This compound->PIP5K1C Inhibition GPCR GPCR GPCR->PLC Activation Ligand Ligand (e.g., LPA, PGE2) Ligand->GPCR Pain_Signaling Pain Signaling & Sensitization Ca_release->Pain_Signaling PKC_activation->Pain_Signaling

Figure 1: PIP5K1C Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Kinase Assay: Microfluidic Mobility Shift Assay

This assay is used to determine the IC50 value of this compound against PIP5K1C.[9][10]

Materials:

  • Recombinant human PIP5K1C

  • Fluorescently labeled phosphatidylinositol 4-phosphate (PI(4)P) substrate

  • ATP

  • This compound

  • Kinase reaction buffer

  • Microfluidic mobility shift assay platform (e.g., LabChip)

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a microplate, add the kinase reaction buffer, recombinant PIP5K1C, and the fluorescently labeled PI(4)P substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the kinase reaction.

  • Stop the reaction according to the platform's instructions.

  • Analyze the samples on the microfluidic mobility shift assay platform, which separates the fluorescent substrate from the phosphorylated product based on their different electrophoretic mobilities.

  • The percentage of product formation is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Microfluidic_Mobility_Shift_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PIP5K1C - Fluorescent PI(4)P - ATP - this compound dilutions Start->Prepare_Reagents Mix_Components Mix Kinase, Substrate, and this compound in Plate Prepare_Reagents->Mix_Components Initiate_Reaction Initiate Reaction with ATP Mix_Components->Initiate_Reaction Incubate Incubate at Optimal Temperature and Time Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Analyze_Samples Analyze on Microfluidic Mobility Shift Platform Stop_Reaction->Analyze_Samples Data_Analysis Calculate % Inhibition and Determine IC50 Analyze_Samples->Data_Analysis End End Data_Analysis->End

Figure 2: Microfluidic Mobility Shift Assay Workflow.

Kinase Selectivity Profiling: KINOMEscan™

This competitive binding assay is used to assess the selectivity of this compound against a large panel of kinases.[4]

Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.

Procedure (General Overview):

  • DNA-tagged kinases are combined with the immobilized ligand and the test compound (this compound) at a fixed concentration (e.g., 10 µM).

  • The mixture is incubated to allow for binding competition.

  • Unbound components are washed away.

  • The amount of DNA-tagged kinase remaining bound to the immobilized ligand is quantified using qPCR.

  • The results are typically expressed as a percentage of the DMSO control, with lower percentages indicating stronger binding of the test compound.

Cellular Assay: Calcium Imaging in DRG Neurons

This assay measures the effect of this compound on intracellular calcium signaling in response to pronociceptive stimuli.[4][5]

Materials:

  • Primary dorsal root ganglia (DRG) neuron culture

  • Fura-2 AM (calcium indicator dye)

  • Extracellular solution

  • Pronociceptive agonist (e.g., Lysophosphatidic acid - LPA)

  • This compound

  • Fluorescence microscopy setup with ratiometric imaging capabilities

Procedure:

  • Culture primary DRG neurons on coverslips.

  • Load the DRG neurons with Fura-2 AM by incubating them in a solution containing the dye.

  • Wash the cells to remove excess dye and allow for de-esterification.

  • Mount the coverslip onto the microscope stage and perfuse with extracellular solution.

  • Obtain a baseline fluorescence ratio (e.g., 340/380 nm excitation) before stimulation.

  • Pre-incubate the cells with this compound or vehicle (DMSO) for a defined period.

  • Stimulate the cells with the pronociceptive agonist (e.g., LPA).

  • Record the changes in the Fura-2 fluorescence ratio over time.

  • Analyze the data by measuring the peak change in the fluorescence ratio, which corresponds to the intracellular calcium concentration.

In Vivo Pain Models

These models are used to evaluate the antinociceptive and antihyperalgesic effects of this compound in live animals.

4.4.1. Intrathecal Injection in Mice This procedure delivers this compound directly to the cerebrospinal fluid in the spinal cord.

Procedure:

  • Anesthetize the mouse according to approved institutional protocols.

  • Palpate the iliac crests to locate the L5-L6 intervertebral space.

  • Insert a fine-gauge needle (e.g., 30G) connected to a microsyringe into the intervertebral space until a tail flick is observed, indicating entry into the intrathecal space.

  • Slowly inject the desired volume of this compound solution (e.g., 5-10 µL).

  • Withdraw the needle and allow the mouse to recover from anesthesia.

4.4.2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain This model induces a persistent inflammatory state.[7]

Procedure:

  • Induce inflammation by injecting a small volume of CFA into the plantar surface of one hind paw of the mouse.

  • Allow several hours to days for the inflammation and associated pain behaviors to develop.

  • Administer this compound (e.g., via intrathecal injection).

  • Assess pain behaviors at various time points post-treatment. Common assessments include:

    • Thermal hyperalgesia: Measuring the paw withdrawal latency to a radiant heat source.

    • Mechanical allodynia: Measuring the paw withdrawal threshold to stimulation with von Frey filaments.

4.4.3. Lysophosphatidic Acid (LPA)-Induced Nociceptive Behavior This model assesses acute pain induced by a specific pronociceptive mediator.[4][11]

Procedure:

  • Administer this compound (e.g., via intrathecal injection) prior to LPA administration.

  • Inject LPA into the plantar surface of one hind paw.

  • Immediately observe and quantify nocifensive behaviors, such as paw licking, flinching, or lifting, for a defined period.

Conclusion

This compound is a valuable and selective research tool for elucidating the multifaceted roles of PIP5K1C. Its well-characterized biochemical and cellular activities, coupled with demonstrated in vivo efficacy, make it an ideal probe for investigating PIP5K1C-mediated signaling pathways in health and disease. The detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in preclinical research and drug discovery efforts targeting the phosphoinositide signaling cascade.

References

An In-depth Technical Guide to the ATP-Competitive Inhibition of PIP5K1C by UNC3230

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of UNC3230, a potent and selective ATP-competitive inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C). The document details the mechanism of action of this compound, its inhibitory activity, and its effects on cellular signaling pathways. Furthermore, this guide furnishes detailed experimental protocols for key assays used to characterize this inhibitor, presents quantitative data in a structured format, and utilizes visualizations to illustrate complex biological processes and experimental workflows. This resource is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound as a tool to investigate the physiological and pathological roles of PIP5K1C and to explore its therapeutic potential.

Introduction to PIP5K1C and this compound

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C) is a crucial lipid kinase that catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling phospholipid.[1][2] PI(4,5)P2 is integral to a multitude of cellular processes, including signal transduction, actin cytoskeleton dynamics, cell adhesion, migration, and vesicle trafficking.[3][4] Dysregulation of PIP5K1C activity and PI(4,5)P2 levels has been implicated in various diseases, including cancer and chronic pain.[5][6]

This compound is a small molecule inhibitor of PIP5K1C, identified through a high-throughput screen.[7] It acts as a potent, selective, and ATP-competitive inhibitor of PIP5K1C.[5][8] This technical guide will delve into the specifics of this compound's inhibitory action and provide the necessary technical details for its application in research and drug development.

This compound: Mechanism of Action and Biochemical Data

This compound exerts its inhibitory effect by competing with ATP for the binding site on the PIP5K1C enzyme.[5][9] This competitive inhibition prevents the phosphorylation of the substrate, phosphatidylinositol 4-phosphate (PI(4)P), thereby reducing the production of PI(4,5)P2.[5]

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The key quantitative data are summarized in the table below.

ParameterValueAssay MethodReference
IC50 (PIP5K1C) ~41 nMMicrofluidic Mobility Shift Assay[8]
Ki (PIP5K1C) 23 nMATP Competition Mobility Shift Assay[9]
Selectivity Selective for PIP5K1C and PIP4K2CCompetitive Binding Assays (e.g., KINOMEscan)[6][7]
PI(4,5)P2 Reduction in DRG Neurons ~45% at 100 nMCellular PI(4,5)P2 Measurement[8]
Chemical Structure

The chemical structure of this compound is provided below.

IUPAC Name: 5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide[5] Molecular Formula: C17H20N4O2S[5] Molecular Weight: 344.43 g/mol [5]

Signaling Pathways and Cellular Effects of this compound

Inhibition of PIP5K1C by this compound leads to a reduction in cellular PI(4,5)P2 levels, which in turn affects numerous downstream signaling pathways and cellular functions.

PIP5K1C Signaling Pathway

The following diagram illustrates the central role of PIP5K1C in the synthesis of PI(4,5)P2 and the subsequent downstream signaling events. This compound's point of intervention is also highlighted.

PIP5K1C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling & Cellular Processes PIP4P PI(4)P PIP5K1C PIP5K1C PIP4P->PIP5K1C ADP ADP PIP5K1C->ADP PIP2 PI(4,5)P2 PIP5K1C->PIP2 ATP ATP ATP->PIP5K1C Actin Actin Cytoskeleton Organization PIP2->Actin Focal Focal Adhesion Dynamics PIP2->Focal Migration Cell Migration PIP2->Migration Endocytosis Endocytosis PIP2->Endocytosis Pain Pain Signaling PIP2->Pain This compound This compound This compound->PIP5K1C Inhibition

Caption: PIP5K1C phosphorylates PI(4)P to generate PI(4,5)P2, a key signaling lipid.

Cellular Effects

Treatment of cells with this compound has been shown to have the following effects:

  • Reduced PI(4,5)P2 Levels: this compound significantly decreases the concentration of PI(4,5)P2 in the plasma membrane of cells, such as dorsal root ganglia (DRG) neurons.[8]

  • Impaired Actin Cytoskeleton Organization: Reduced PI(4,5)P2 levels disrupt the normal organization of the actin cytoskeleton.[5]

  • Altered Focal Adhesion Dynamics: The formation and disassembly of focal adhesions, which are crucial for cell adhesion and migration, are affected by this compound treatment.[5]

  • Inhibition of Cell Migration: Consequently, this compound can inhibit the migration of various cell types.[5]

  • Modulation of Pain Signaling: By reducing PI(4,5)P2 levels in nociceptive neurons, this compound can attenuate pain signaling.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Kinase Assay (Microfluidic Mobility Shift Assay)

This assay is used to determine the IC50 value of this compound against PIP5K1C.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Assay Plate (384-well) B Add this compound (Varying Concentrations) A->B C Add PIP5K1C Enzyme (3 nM final concentration) B->C D Incubate (10 minutes at RT) C->D E Add Substrate Mix (Fluorescent PI(4)P & ATP) D->E F Incubate (40 minutes at RT) E->F G Stop Reaction (EDTA) F->G H Analyze by Microfluidic Mobility Shift Assay (PerkinElmer LabChip EZ Reader) G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow for the in vitro kinase assay to determine the IC50 of this compound.

Materials:

  • Recombinant human PIP5K1C (e.g., Millipore)

  • Fluorescently labeled PI(4)P substrate

  • ATP

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

  • Microfluidic mobility shift assay platform (e.g., PerkinElmer LabChip EZ Reader)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of PIP5K1C enzyme solution (e.g., 6 nM in assay buffer for a final concentration of 3 nM) to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Prepare a substrate master mix containing fluorescently labeled PI(4)P (e.g., 2 µM for a final concentration of 1 µM) and ATP (e.g., 30 µM for a final concentration of 15 µM) in assay buffer.

  • Initiate the kinase reaction by adding 10 µL of the substrate master mix to each well.

  • Incubate the plate at room temperature for 40 minutes.

  • Stop the reaction by adding 10 µL of stop solution (e.g., 100 mM EDTA in assay buffer).

  • Analyze the samples on a microfluidic mobility shift assay platform to separate and quantify the fluorescent substrate and product.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

Cellular PI(4,5)P2 Measurement (ELISA-based)

This protocol describes the measurement of PI(4,5)P2 levels in cells treated with this compound using a commercially available ELISA kit.

Workflow Diagram:

PIP2_ELISA_Workflow A Seed and Culture Cells B Treat Cells with this compound (e.g., 100 nM for 1 hour) A->B C Wash Cells with PBS B->C D Lyse Cells and Extract Lipids C->D E Dry Lipid Extract D->E F Resuspend Lipids E->F G Perform Competitive ELISA (as per kit instructions) F->G H Measure Absorbance G->H I Calculate PI(4,5)P2 Concentration H->I

Caption: Workflow for measuring cellular PI(4,5)P2 levels using an ELISA-based assay.

Materials:

  • Cultured cells of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lipid extraction reagents (e.g., chloroform, methanol, HCl)

  • PI(4,5)P2 Mass ELISA Kit (e.g., Echelon Biosciences)

  • Microplate reader

Procedure:

  • Cell Treatment: a. Plate cells in appropriate culture vessels and grow to the desired confluency. b. Treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle for the specified time (e.g., 1 hour).

  • Lipid Extraction: a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells and extract the lipids according to the protocol provided with the PI(4,5)P2 ELISA kit. A common method involves a series of extractions with chloroform, methanol, and acidic solutions. c. Carefully collect the lipid-containing organic phase. d. Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator.

  • ELISA Protocol: a. Resuspend the dried lipid extract in the appropriate buffer provided in the ELISA kit. b. Perform the competitive ELISA according to the manufacturer's instructions. This typically involves incubating the lipid sample with a PI(4,5)P2 detector protein and then adding this mixture to a PI(4,5)P2-coated plate. c. After incubation and washing steps, add a secondary detection reagent and a colorimetric substrate. d. Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: a. Generate a standard curve using the provided PI(4,5)P2 standards. b. Determine the concentration of PI(4,5)P2 in the samples by interpolating their absorbance values from the standard curve. c. Normalize the PI(4,5)P2 amount to the total protein concentration or cell number.

Western Blotting for PIP5K1C

This protocol outlines the steps for detecting PIP5K1C protein levels in cell lysates by western blotting.

Workflow Diagram:

Western_Blot_Workflow A Prepare Cell Lysates B Determine Protein Concentration (e.g., BCA Assay) A->B C Prepare Samples for SDS-PAGE (with Laemmli buffer) B->C D SDS-PAGE C->D E Transfer Proteins to Membrane (e.g., PVDF) D->E F Block Membrane (e.g., 5% BSA in TBST) E->F G Incubate with Primary Antibody (anti-PIP5K1C) F->G H Wash Membrane G->H I Incubate with Secondary Antibody (HRP-conjugated) H->I J Wash Membrane I->J K Detect with Chemiluminescent Substrate J->K L Image and Analyze K->L

Caption: A step-by-step workflow for the detection of PIP5K1C protein by Western Blot.

Materials:

  • Cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA kit)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against PIP5K1C (e.g., from Cell Signaling Technology, used at a 1:1000 dilution)

  • HRP-conjugated secondary antibody

  • Tris-buffered saline with Tween 20 (TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: a. Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of the lysate. d. Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: a. Load the prepared samples onto an SDS-PAGE gel and run the gel to separate the proteins by size. b. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection: a. Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C. b. Incubate the membrane with the primary antibody against PIP5K1C (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection and Analysis: a. Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities to determine the relative levels of PIP5K1C protein.

Conclusion

This compound is a valuable pharmacological tool for the study of PIP5K1C and its role in cellular physiology and disease. Its potency, selectivity, and ATP-competitive mechanism of action make it a powerful inhibitor for dissecting the intricacies of PI(4,5)P2 signaling. This technical guide provides the essential information and detailed protocols to enable researchers to effectively utilize this compound in their investigations, thereby advancing our understanding of PIP5K1C-mediated processes and paving the way for potential therapeutic applications.

References

The Role of UNC3230 in Pain Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chronic pain represents a significant unmet medical need, driving research toward novel therapeutic targets that can overcome the limitations of current analgesics. One such target is Phosphatidylinositol 4-phosphate 5-kinase type 1C (PIP5K1C), a lipid kinase crucial for generating phosphatidylinositol 4,5-bisphosphate (PIP2) in nociceptive neurons. PIP2 is a key membrane phospholipid that acts as a convergence point for numerous pronociceptive signaling pathways. UNC3230 is a potent and selective small-molecule inhibitor of PIP5K1C. By reducing PIP2 availability in dorsal root ganglia (DRG) neurons, this compound effectively dampens the signaling of various pain receptors, leading to significant antinociceptive effects in preclinical models of both inflammatory and neuropathic pain. This document provides an in-depth technical overview of this compound, its mechanism of action, quantitative efficacy data, and the experimental protocols used to characterize its function.

Core Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of PIP5K1C.[1] The primary mechanism through which this compound exerts its analgesic effect is by limiting the synthesis of PIP2 in the plasma membrane of nociceptive sensory neurons located in the dorsal root ganglia (DRG).[2][3]

The signaling cascade is as follows:

  • Inhibition of PIP5K1C: this compound selectively binds to PIP5K1C, preventing the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to form PIP2.[4]

  • Reduction of PIP2 Levels: This enzymatic inhibition leads to a significant reduction in the available pool of membrane PIP2. Treatment of DRG neurons with 100 nM this compound has been shown to decrease PIP2 levels by approximately 45%.[5][6]

  • Dampening of Pronociceptive Receptor Signaling: Numerous G protein-coupled receptors (GPCRs) and ion channels involved in pain sensation, such as Transient Receptor Potential Vanilloid 1 (TRPV1), require PIP2 for their function and sensitization.[1][7] Reduced PIP2 levels impair the downstream signaling of these receptors following activation by inflammatory or neuropathic mediators.

  • Attenuation of Nociceptive Hypersensitivity: By disrupting this central signaling node, this compound effectively reduces neuronal sensitization, leading to a decrease in thermal and mechanical hypersensitivity associated with chronic pain states.[5][6]

Signaling Pathway Diagram

UNC3230_Pathway This compound This compound PIP5K1C PIP5K1C This compound->PIP5K1C Inhibition PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PIP5K1C->PIP2 Synthesis PIP4 PI(4)P PIP4->PIP5K1C Receptors GPCRs / TRPV1 PIP2->Receptors Required for Function/ Sensitization Pronociceptive_Stimuli Pronociceptive Stimuli (e.g., LPA, Bradykinin, Capsaicin) Pronociceptive_Stimuli->Receptors Activation Downstream Downstream Signaling (PLC Activation, Ca²+ Influx, PKC) Receptors->Downstream Signal Transduction Sensitization Neuronal Sensitization & Pain Hypersensitivity Downstream->Sensitization Leads to

Caption: this compound inhibits PIP5K1C, reducing PIP2 and pain signaling.

Quantitative Data

The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueAssay MethodReference
IC₅₀ vs. PIP5K1C ~41 nMMicrofluidic mobility shift assay[4][5]
Kᵢ vs. PIP5K1C 23 nMATP Competition Assay[1]
Kₑ vs. PIP5K1C <0.2 µMCompetitive Binding Assay[4][5]
Kₑ vs. PIP4K2C <0.2 µMCompetitive Binding Assay[4][5]
Inhibition of PIP2 Levels ~45% reduction at 100 nMPIP2 Measurement in DRG Neurons[5][6]
Kinase Selectivity Inhibited only 5 of 148 kinases at 10 µMKinome Scan[4]
Table 2: Efficacy of this compound in a Neuropathic Pain Model (LPA-Induced)

Method: this compound (2 nmol) or vehicle administered intrathecally (i.t.) 1 hour before and co-injected with Lysophosphatidic Acid (LPA, 1 nmol, i.t.).

Time Post-LPAParameterVehicleThis compound% Reversal of Hypersensitivity
3 hours Thermal Latency (s)~5.5 s~8.0 sSignificant Reversal
3 hours Mechanical Threshold (g)~0.3 g~0.8 gSignificant Reversal
24 hours Thermal Latency (s)~6.0 s~9.5 sSignificant Reversal
24 hours Mechanical Threshold (g)~0.4 g~1.0 gSignificant Reversal
(Data estimated from graphical representations in Wright et al., Neuron, 2014)[4]
Table 3: Efficacy of this compound in an Inflammatory Pain Model (CFA-Induced)

Method: this compound (2 nmol, i.t.) or vehicle administered 2 days after intraplantar Complete Freund's Adjuvant (CFA) injection.

Time Post-UNC3230ParameterVehicle (CFA paw)This compound (CFA paw)% Reversal of Hypersensitivity
1 hour Thermal Latency (s)~4.5 s~8.0 sSignificant Reversal
3 hours Thermal Latency (s)~5.0 s~7.0 sSignificant Reversal
24 hours Thermal Latency (s)~5.5 s~5.5 sEffect Diminished
(Data estimated from graphical representations in Wright et al., Neuron, 2014)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key protocols used to characterize this compound.

Animals

Adult male C57BL/6 mice were used for behavioral experiments. All procedures were conducted in accordance with approved Institutional Animal Care and Use Committee protocols.[4]

Pain Models
  • Inflammatory Pain (CFA Model): 20 µL of Complete Freund’s Adjuvant (CFA) was injected into the plantar surface of one hindpaw to induce localized inflammation and hypersensitivity.[4]

  • Neuropathic Pain (LPA Model): Neuropathic pain was induced by an intrathecal (i.t.) injection of 1 nmol of Lysophosphatidic Acid (LPA) in 5 µL of 0.9% saline.[4]

Behavioral Assays for Nociception
  • Thermal Hypersensitivity (Hargreaves Test):

    • Mice were acclimated on a heated glass surface (30°C) within individual plexiglass chambers.

    • A radiant heat source was focused on the plantar surface of the hindpaw.

    • The time taken for the mouse to withdraw its paw (paw withdrawal latency) was recorded.

    • A cutoff time of 20 seconds was used to prevent tissue damage.

    • The intensity of the heat source was calibrated to produce a baseline latency of approximately 10 seconds in naïve mice.[4]

  • Mechanical Allodynia (von Frey Test):

    • Mice were placed in chambers on an elevated mesh floor.

    • An electronic von Frey apparatus with a semi-flexible tip was applied to the plantar surface of the hindpaw with increasing force.

    • The force in grams (g) at which the mouse withdrew its paw was recorded as the paw withdrawal threshold.

    • Three measurements were taken per paw and averaged.[4]

Drug Administration
  • Intrathecal (i.t.) Injection:

    • Mice were briefly restrained without anesthesia.

    • A 30-gauge needle attached to a Hamilton microsyringe was inserted between the L5 and L6 vertebrae.

    • A volume of 5 µL containing this compound or vehicle was delivered into the cerebrospinal fluid. A characteristic tail-flick confirmed successful injection.[4]

  • Intraplantar (i.pl.) Injection: A direct injection of the compound (e.g., 8 nmol this compound) was made into the plantar surface of the hindpaw.[4]

In Vitro Calcium Imaging in DRG Neurons
  • DRG Neuron Culture: Dorsal root ganglia were dissected from adult mice, dissociated using enzymes (collagenase/dispase), and plated on coated coverslips for culture.

  • Dye Loading: Neurons were loaded with the ratiometric calcium indicator dye Fura-2-AM (2-3 µM) for approximately 30-45 minutes at 37°C.

  • Imaging: Coverslips were mounted on a perfusion chamber of an inverted microscope. Cells were excited alternately with 340 nm and 380 nm light, and emission was captured at 510 nm.

  • Stimulation: Agonists (e.g., LPA) were perfused over the neurons to evoke calcium responses.

  • Analysis: The ratio of fluorescence intensity (F340/F380) was calculated to represent changes in intracellular calcium concentration, indicating neuronal activation.[4]

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vivo Pain Model cluster_1 In Vitro Mechanism Induce_Pain 1. Induce Pain Model (e.g., Intraplantar CFA) Baseline 2. Baseline Behavioral Testing (Hargreaves & von Frey) Induce_Pain->Baseline Administer 3. Administer Compound (e.g., Intrathecal this compound) Baseline->Administer Post_Test 4. Post-Treatment Testing (Measure latency/threshold at 1h, 3h, 24h, etc.) Administer->Post_Test Analyze 5. Analyze Data (Compare this compound vs. Vehicle) Post_Test->Analyze Culture_DRG 1. Culture DRG Neurons Load_Dye 2. Load with Fura-2 AM Culture_DRG->Load_Dye Pre_Incubate 3. Pre-incubate (this compound or Vehicle) Load_Dye->Pre_Incubate Image 4. Calcium Imaging: Perfuse with agonist (e.g., LPA) Pre_Incubate->Image Quantify 5. Quantify Ca²+ Response (F340/F380 Ratio) Image->Quantify

Caption: Workflow for in vivo and in vitro evaluation of this compound.

Conclusion and Future Directions

This compound represents a first-in-class inhibitor of PIP5K1C with demonstrated efficacy in preclinical models of chronic pain. Its mechanism of action, centered on the reduction of the critical signaling lipid PIP2, provides a novel strategy for simultaneously attenuating multiple pronociceptive pathways. This approach contrasts with traditional analgesics that target single receptors and may offer a broader and more effective means of pain control.

The data presented herein establish PIP5K1C as a viable and "druggable" target for the development of new analgesics. Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Profiling: Optimizing the drug-like properties of this compound or its analogs to improve solubility, bioavailability, and duration of action for systemic administration.

  • Expanded Preclinical Models: Evaluating efficacy in a wider range of chronic pain models, including chemotherapy-induced neuropathy and osteoarthritis.

  • Safety and Toxicology: Thoroughly assessing the on-target and off-target safety profile of long-term PIP5K1C inhibition.

By targeting a key convergence point in pain signaling, this compound and subsequent molecules targeting PIP5K1C hold significant promise for the future of chronic pain management.

References

Investigating the Antinociceptive Effects of UNC3230: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic pain represents a significant therapeutic challenge, often addressed by targeting individual pain-producing receptors with limited success due to the activation of multiple, diverse receptor pathways.[1][2] A more effective strategy involves targeting downstream convergence points in nociceptive signaling cascades.[3] This guide details the technical profile and antinociceptive effects of UNC3230, a selective small-molecule inhibitor of Phosphatidylinositol-4-phosphate 5-kinase type-1C (PIP5K1C).[4] PIP5K1C is the primary enzyme responsible for synthesizing phosphatidylinositol 4,5-bisphosphate (PIP2) in dorsal root ganglia (DRG) neurons, a critical second messenger for numerous pronociceptive receptors.[1][5][6][7][8] By inhibiting PIP5K1C, this compound effectively reduces PIP2 levels, dampens signaling from multiple pain receptors, and demonstrates significant antinociceptive and antihyperalgesic effects in preclinical models of inflammatory and neuropathic pain.[1][4][5] This document provides a comprehensive overview of this compound's mechanism of action, its efficacy data from in vitro and in vivo studies, and detailed experimental protocols for its evaluation.

Introduction: The Role of PIP5K1C in Nociception

Tissue inflammation and nerve injury lead to the release of a complex mixture of chemicals that activate a wide array of pronociceptive receptors on DRG neurons, initiating the sensation of pain.[1][4] Many of these receptors, including G protein-coupled receptors (GPCRs), rely on the hydrolysis of PIP2 to transmit their signals.[1][3][4] Therefore, the availability of PIP2 in the neuronal membrane is a critical rate-limiting step for pain signaling.

Studies have identified PIP5K1C as the predominant isoform of the PIP5K enzyme family expressed in DRG neurons.[1][4][5][6][7] Genetic studies using Pip5k1c+/- mice revealed that this enzyme is responsible for generating at least half of the total PIP2 pool in these sensory neurons.[1][5][6][7][8] Consequently, reducing PIP5K1C activity presents a powerful strategy to broadly attenuate signaling across multiple pronociceptive pathways, making it a novel and promising therapeutic target for chronic pain.[1][5][7]

This compound: A Selective PIP5K1C Inhibitor

This compound was identified through a high-throughput screen as a potent, ATP-competitive inhibitor of PIP5K1C.[2][4] Its selectivity and mechanism of action make it a valuable tool for investigating the role of PIP5K1C in pain and a promising lead for analgesic drug development.

Biochemical Profile of this compound

This compound exhibits high potency for PIP5K1C and selectivity against other related lipid kinases, which is crucial for minimizing off-target effects.

ParameterValueAssay MethodReference
IC₅₀ ~41 nMMicrofluidic Mobility Shift Assay[4]
Selectivity (K_d) <0.2 µMCompetitive Binding Assay[4]
Interaction with PIP5K1A No interaction at 10 µMNot Specified[4][7]
Interaction with PI3Ks No inhibitionNot Specified[4]
Mechanism of Action

The antinociceptive effect of this compound is derived from its direct inhibition of PIP5K1C, which disrupts the pain signaling cascade at a critical convergence point.

  • Inhibition of PIP5K1C: this compound directly binds to and inhibits the enzymatic activity of PIP5K1C.

  • Reduction of PIP2 Levels: This inhibition leads to a significant decrease in the synthesis of PIP2 in the plasma membrane of DRG neurons. Treatment with 100 nM this compound reduces membrane PIP2 levels by approximately 45%.[4]

  • Dampened Receptor Signaling: With reduced availability of PIP2, pronociceptive GPCRs that signal via PIP2 hydrolysis become less effective at transducing extracellular signals into intracellular responses, such as calcium mobilization.[1][4]

  • Reduced Nociceptor Sensitization: The overall reduction in signaling prevents the sensitization of nociceptors, such as TRPV1, thereby increasing the pain threshold.[1][5] This leads to a reduction in thermal and mechanical hypersensitivity.[4]

UNC3230_Mechanism_of_Action cluster_membrane DRG Neuron Membrane cluster_stimuli cluster_intracellular Intracellular Signaling PIP4P PI(4)P PIP5K1C PIP5K1C PIP4P->PIP5K1C PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) IP3_DAG IP3 & DAG PIP2->IP3_DAG GPCR Pronociceptive GPCR PLC PLC GPCR->PLC activates PLC->PIP2 hydrolyzes PIP5K1C->PIP2 synthesizes Stimuli Pronociceptive Stimuli (LPA, Inflammatory Mediators) Stimuli->GPCR activates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Sensitization Nociceptor Sensitization (e.g., TRPV1) Ca_Release->Sensitization Pain Pain Signal Transmission Sensitization->Pain This compound This compound This compound->PIP5K1C inhibits

This compound Mechanism of Action in Nociceptive Signaling.

Preclinical Antinociceptive Efficacy

The efficacy of this compound has been evaluated in both in vitro cellular assays and in vivo animal models of chronic pain.

In Vitro Studies in DRG Neurons

Experiments using cultured DRG neurons demonstrated that this compound directly impacts key signaling events associated with nociception.

AssayKey FindingThis compound ConcentrationReference
Membrane PIP2 Levels ~45% reduction compared to vehicle100 nM[4]
LPA-Evoked Calcium Signaling Significant reduction compared to vehicleNot Specified[4]
In Vivo Studies in Pain Models

This compound administered locally (intrathecally or intra-paw) demonstrated significant antinociceptive effects. Systemic administration (intraperitoneal) was found to be ineffective, suggesting its utility in localized pain treatment.[1]

Pain ModelAdministrationDoseEffectReference
Acute Thermal Pain Intrathecal (i.t.)2 nmolIncreased paw withdrawal latency for 2 hours.[1]
Acute Mechanical Pain Intrathecal (i.t.)2 nmolNo significant acute effect.[1]
CFA-Induced Inflammatory Pain Intra-paw / i.t.Not SpecifiedSignificantly reduced existing thermal hyperalgesia.[4]
LPA-Induced Neuropathic Pain Intrathecal (i.t.)2 nmolAttenuated thermal and mechanical hypersensitivity.[1]
Motor Coordination (Rotarod) Intrathecal (i.t.)2 nmolNo effect on performance.[1]

Note: A dose of 1 nmol (i.t.) was found to be inactive, while effects at 2 nmol and 3 nmol were similar, establishing a dose-dependent effect. An inactive structural analog of this compound had no antinociceptive activity, supporting an on-target mechanism.[1]

Experimental Methodologies

The following protocols are key to evaluating the antinociceptive properties of PIP5K1C inhibitors like this compound.

Experimental_Workflow cluster_discovery Phase 1: Discovery & In Vitro Validation cluster_invivo Phase 2: In Vivo Efficacy cluster_safety Phase 3: Safety & Specificity HTS High-Throughput Screening Kinase_Assay Kinase Inhibition & Selectivity Assays HTS->Kinase_Assay DRG_Assay DRG Neuron Cellular Assays Kinase_Assay->DRG_Assay Pain_Model Induction of Pain Model (e.g., CFA, LPA) DRG_Assay->Pain_Model Transition to In Vivo Admin This compound Administration (i.t. or intra-paw) Pain_Model->Admin Behavior Behavioral Testing (Thermal, Mechanical) Admin->Behavior Motor Motor Coordination (Rotarod Assay) Behavior->Motor Analog Control with Inactive Analog Behavior->Analog

Preclinical Evaluation Workflow for this compound.
Kinase Inhibition and Selectivity Assays

  • Microfluidic Mobility Shift Assay: To determine the IC₅₀ value, the kinase (PIP5K1C), substrate (PI(4)P), and ATP are incubated with varying concentrations of this compound. The conversion of substrate to product is measured, and the concentration of inhibitor that reduces enzyme activity by 50% is calculated.[4]

  • Competitive Binding Assays: To assess selectivity, the binding affinity (K_d) of this compound to a panel of lipid and protein kinases is determined. This helps identify potential off-target interactions.[4]

DRG Neuron Culture and Calcium Imaging
  • Cell Culture: Dorsal root ganglia are dissected from adult mice. Neurons are dissociated and cultured for analysis.

  • Calcium Imaging: Cultured DRG neurons are loaded with a ratiometric calcium indicator dye (e.g., Fura-2-AM). The cells are then exposed to a pronociceptive agonist, such as Lysophosphatidic Acid (LPA), in the presence of either this compound or a vehicle control.[1] Changes in intracellular calcium concentrations are recorded via fluorescence microscopy to quantify receptor signaling.[1]

In Vivo Pain Models
  • Inflammatory Pain Model: To induce inflammatory pain, Complete Freund's Adjuvant (CFA) is injected into the plantar surface of a mouse's hind paw.[1] This induces localized inflammation, leading to enduring thermal hyperalgesia and mechanical allodynia.

  • Neuropathic Pain Model: To model neuropathic pain, 1 nmol of LPA is injected intrathecally.[1] This chemical injury model recapitulates key features of nerve-injury-induced pain, including hypersensitivity to thermal and mechanical stimuli.[1]

Behavioral Testing
  • Thermal Sensitivity (Hargreaves Test): Mice are placed on a glass surface, and a radiant heat source is focused on the plantar surface of the hind paw. The latency to paw withdrawal is measured as an indicator of thermal pain threshold.

  • Mechanical Sensitivity (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw with increasing force. The force at which the mouse withdraws its paw is recorded as the mechanical withdrawal threshold.

Discussion and Future Directions

The findings presented in this guide validate PIP5K1C as a key regulator of nociceptive signaling and a viable therapeutic target for chronic pain.[1] The inhibitor, this compound, effectively reduces pain-related behaviors in preclinical models by targeting a central node common to multiple pain-sensitizing pathways.[1][4]

The lack of efficacy following systemic administration, contrasted with the strong effects of local delivery, suggests that future therapeutic applications may focus on localized treatments (e.g., topical or targeted injections) for conditions like arthritis or localized neuropathic pain.[1] This approach could maximize therapeutic benefit while minimizing potential systemic side effects.

Future research should focus on optimizing the pharmacokinetic properties of this compound to improve its solubility and develop formulations suitable for clinical use.[2] Further studies are also warranted to explore the efficacy of PIP5K1C inhibition across a broader range of chronic pain conditions and to fully delineate the long-term safety profile of this therapeutic strategy.

References

UNC3230's Impact on Colorectal Cancer Glycolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of UNC3230 on the glycolytic metabolism of colorectal cancer (CRC). This compound is a selective inhibitor of Type Iγ phosphatidylinositol phosphate kinase (PIPKIγ), a key enzyme implicated in the metabolic reprogramming of cancer cells. This document summarizes key quantitative findings, details relevant experimental methodologies, and visualizes the underlying signaling pathways.

Core Findings: this compound Disrupts Glycolytic Phenotypes in Colorectal Cancer

This compound has been shown to significantly inhibit the glycolytic activities of CRC cells.[1] By targeting PIPKIγ, this compound effectively reduces glucose uptake, lactate production, and the extracellular acidification rate (ECAR) in CRC cell lines.[1] These findings highlight the therapeutic potential of targeting PIPKIγ to counteract the Warburg effect, a hallmark of cancer metabolism where cells favor aerobic glycolysis for energy production.[2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key glycolytic parameters in SW480 and LoVo colorectal cancer cell lines.

Table 1: Effect of this compound on Glucose Uptake in CRC Cells

Cell LineTreatmentGlucose Uptake (relative to control)
SW480This compoundDecreased
LoVoThis compoundDecreased
Data abstracted from graphical representations in cited literature.[1]

Table 2: Effect of this compound on Lactate Production in CRC Cells

Cell LineTreatmentLactate Production (relative to control)
SW480This compoundDecreased
LoVoThis compoundDecreased
Data abstracted from graphical representations in cited literature.[1]

Table 3: Effect of this compound on Extracellular Acidification Rate (ECAR) in CRC Cells

Cell LineTreatmentECAR (relative to control)
SW480This compoundDecreased
LoVoThis compoundDecreased
Data abstracted from graphical representations in cited literature.[1]

Signaling Pathway: PIPKIγ-Mediated Glycolysis in Colorectal Cancer

PIPKIγ promotes the Warburg effect in colorectal cancer by activating the PI3K/Akt/mTOR signaling pathway.[2] This activation leads to the upregulation of key transcription factors, c-Myc and HIF1α, which in turn drive the expression of glycolytic enzymes and glucose transporters, ultimately enhancing aerobic glycolysis.[2] this compound, by inhibiting PIPKIγ, disrupts this cascade, leading to a reduction in glycolytic activity.

cluster_cytoplasm Cytoplasm This compound This compound PIPKIγ PIPKIγ This compound->PIPKIγ PI3K PI3K PIPKIγ->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates c-Myc c-Myc mTOR->c-Myc Upregulates HIF1α HIF1α mTOR->HIF1α Upregulates Glycolytic_Enzymes Glycolytic Enzymes (e.g., GLUT1, LDHA, PDK1) c-Myc->Glycolytic_Enzymes Promotes Expression HIF1α->Glycolytic_Enzymes Promotes Expression Warburg_Effect Warburg Effect (Increased Glycolysis) Glycolytic_Enzymes->Warburg_Effect Drives Tumor_Growth Tumor Growth Warburg_Effect->Tumor_Growth Supports

Caption: this compound inhibits PIPKIγ, disrupting the PI3K/Akt/mTOR pathway and reducing glycolysis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Glucose Uptake Assay

This protocol outlines the measurement of glucose uptake in cultured colorectal cancer cells.

  • Cell Culture: Plate CRC cells (e.g., SW480, LoVo) in a 96-well plate at a density of 1 x 104 cells/well and culture overnight.

  • Treatment: Treat the cells with this compound at the desired concentration for the specified duration.

  • Glucose Analog Incubation: Following treatment, wash the cells with phosphate-buffered saline (PBS) and incubate with a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), in glucose-free medium for 30-60 minutes.

  • Signal Detection: After incubation, wash the cells to remove the excess fluorescent analog. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to determine the relative glucose uptake.

Lactate Production Assay

This protocol describes the quantification of lactate secreted into the culture medium.

  • Cell Culture and Treatment: Culture and treat the CRC cells with this compound as described in the glucose uptake assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • Lactate Measurement: Use a commercially available lactate assay kit. These kits typically involve an enzymatic reaction that converts lactate to pyruvate, coupled with a reaction that generates a colorimetric or fluorometric signal.

  • Standard Curve: Prepare a standard curve using known concentrations of lactate to quantify the amount of lactate in the samples.

  • Data Analysis: Measure the absorbance or fluorescence of the samples and standards using a microplate reader. Calculate the lactate concentration in each sample based on the standard curve and normalize to the cell number or protein concentration.

Extracellular Acidification Rate (ECAR) Assay

This protocol details the measurement of ECAR, a key indicator of glycolytic flux, using a Seahorse XF Analyzer.

  • Cell Seeding: Seed CRC cells onto a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound for the desired time.

  • Assay Preparation: Prior to the assay, replace the culture medium with a low-buffered Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour.

  • Seahorse XF Analysis: Perform a glycolysis stress test using the Seahorse XF Analyzer. This involves sequential injections of glucose, oligomycin (an ATP synthase inhibitor to induce maximal glycolysis), and 2-deoxyglucose (a glycolysis inhibitor).

  • Data Acquisition and Analysis: The Seahorse XF Analyzer measures the ECAR in real-time. The key parameters of glycolysis, including the basal glycolysis rate and the maximal glycolytic capacity, are calculated from the ECAR measurements.

cluster_workflow ECAR Assay Workflow Start Start Seed_Cells Seed CRC Cells in Seahorse Microplate Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Prepare_Assay Replace with Assay Medium & Equilibrate Treat_Cells->Prepare_Assay Run_Assay Seahorse XF Glycolysis Stress Test (Glucose, Oligomycin, 2-DG injections) Prepare_Assay->Run_Assay Analyze_Data Measure ECAR and Calculate Glycolytic Parameters Run_Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for measuring the Extracellular Acidification Rate (ECAR).

References

Foundational Research on UNC3230 and its Role as a Lipid Kinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the foundational research on UNC3230, a potent and selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type-1C (PIP5K1C). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of lipid kinase signaling and the therapeutic potential of targeting these pathways.

Introduction to this compound

This compound is a selective, ATP-competitive small-molecule inhibitor of the lipid kinase PIP5K1C.[1][2] This enzyme is a key regulator of cellular signaling through its synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical secondary messenger involved in a myriad of cellular processes.[1] Foundational research identified this compound through a high-throughput screen for inhibitors of recombinant human PIP5K1C.[3][4] Subsequent studies have established its utility as a chemical probe to investigate the roles of PIP5K1C in various physiological and pathophysiological contexts, most notably in pain signaling and sensitization.[3][5] By inhibiting PIP5K1C, this compound effectively reduces the cellular levels of PIP2, thereby modulating the activity of PIP2-dependent signaling pathways.[1][6] This has positioned PIP5K1C as a potential therapeutic target for chronic pain.[5][7]

Mechanism of Action and Specificity

This compound functions as an adenosine triphosphate (ATP)-competitive inhibitor of PIP5K1C.[8][9] This mode of action involves the binding of this compound to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrate, phosphatidylinositol 4-phosphate (PI(4)P), to produce PIP2.[9]

The selectivity of this compound has been assessed against a broad panel of kinases. Notably, it shows high selectivity for PIP5K1C.[3] While it does not interact with the highly similar PIP5K1A isoform at concentrations up to 10 μM, it does show some activity against PIP4K2C (Phosphatidylinositol-5-Phosphate 4-Kinase, Type II, Gamma), another kinase that can generate PIP2, albeit from a different substrate (PI(5)P).[1][3] Importantly, this compound does not significantly inhibit other lipid kinases that regulate phosphoinositide levels, such as PI3Ks.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound in foundational studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseAssay TypeParameterValueReference
PIP5K1CMicrofluidic Mobility Shift AssayIC50~41 nM[1][2][3][6]
PIP5K1CATP Competition AssayKi23 nM[9]
PIP5K1CKinase AssayIC50120 nM[9]
PIP4K2CCompetitive Binding AssayKd<0.2 µM[1][3]
PIP5K1AKinase AssayInhibition at 10 µMNo interaction[1][3]

Table 2: Cellular and In Vivo Effects of this compound

SystemTreatmentEffectQuantitative MeasureReference
Dorsal Root Ganglia (DRG) Neurons100 nM this compoundReduction of membrane PIP2~45% decrease[1][6]
Cultured DRG NeuronsThis compoundReduction of LPA-evoked calcium signalingSignificant reduction[1][6]
Mouse Model of Chronic PainIntrathecal injection (2 nmol)AntinociceptionSignificant increase in paw withdrawal latency[6]
Mouse Model of Inflammatory PainIntrathecal injection (2 nmol)Attenuation of thermal hyperalgesiaSignificant blunting of hyperalgesia[6]

Signaling Pathway Perturbation by this compound

PIP5K1C plays a crucial role in nociceptive signaling. Many pain-producing G protein-coupled receptors (GPCRs) on the surface of dorsal root ganglia (DRG) neurons signal through the hydrolysis of PIP2 by phospholipase C (PLC).[3] The resulting products, inositol trisphosphate (IP3) and diacylglycerol (DAG), lead to downstream events such as calcium release and protein kinase C (PKC) activation, ultimately resulting in neuronal sensitization and the perception of pain.

This compound disrupts this pathway at a critical upstream node. By inhibiting PIP5K1C, it depletes the local pool of PIP2 required for efficient GPCR signaling. This reduction in substrate availability dampens the entire downstream signaling cascade, leading to an antinociceptive, or pain-reducing, effect.

PIP5K1C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP4 PI(4)P PIP2 PIP2 (PI(4,5)P2) PIP4->PIP2 PIP5K1C PLC PLC PIP2->PLC GPCR Pronociceptive GPCR GPCR->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP5K1C PIP5K1C ADP ADP PIP5K1C->ADP ATP ATP ATP->PIP5K1C This compound This compound This compound->PIP5K1C Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Pain_Signal Pain Signaling & Sensitization Ca_release->Pain_Signal PKC_activation->Pain_Signal Ligand Pain-producing Ligand Ligand->GPCR

Caption: this compound inhibits PIP5K1C, reducing PIP2 synthesis and downstream nociceptive signaling.

Experimental Protocols

The foundational identification and characterization of this compound relied on a high-throughput microfluidic mobility shift assay.[4] Below is a detailed methodology representative of this key experiment.

Protocol: Microfluidic Mobility Shift Kinase Assay for PIP5K1C Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against PIP5K1C. This assay measures the enzymatic conversion of a fluorescently labeled substrate (PI(4)P) to a product (PIP2), which are then separated based on their different electrophoretic mobilities.

Materials:

  • Recombinant human PIP5K1C enzyme

  • Fluorescently labeled PI(4)P substrate (e.g., BODIPY-TMR-PI(4)P)

  • ATP

  • Test compound (this compound) dissolved in DMSO

  • Kinase assay buffer (e.g., 25 mM Tris pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • Stop solution (e.g., 90 mM EDTA in assay buffer)

  • Microfluidic chip-based separation instrument (e.g., Caliper LabChip)

  • Multi-well assay plates (e.g., 384-well)

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into the wells of a 384-well assay plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent inhibitor or no enzyme).

  • Enzyme Addition: Prepare a 2x concentrated solution of PIP5K1C in kinase assay buffer. Add an appropriate volume (e.g., 5 µL) to each well of the assay plate.

  • Pre-incubation: Incubate the plate for 20-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a 2x concentrated substrate solution containing both the fluorescently labeled PI(4)P and ATP in kinase assay buffer. The ATP concentration should be at or near its Km value (~15 µM for PIP5K1C) for competitive inhibitor studies.[4] Add an equal volume (e.g., 5 µL) to each well to start the reaction.

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 40-60 minutes) at room temperature, protected from light. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% substrate conversion).

  • Reaction Termination: Add a stop solution (e.g., 10 µL of 90 mM EDTA) to each well to chelate Mg2+ and halt the enzymatic reaction.

  • Data Acquisition: Place the assay plate into the microfluidic instrument. The instrument will automatically sample from each well, applying a voltage to separate the fluorescent substrate and product based on charge and size. The instrument's software quantifies the amount of substrate and product by measuring the peak heights of their fluorescent signals.

  • Data Analysis:

    • Calculate the percent conversion of substrate to product for each well.

    • Normalize the data relative to the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the high-throughput screening and IC50 determination process.

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Compound_Plate 1. Compound Plating (Serial Dilutions of this compound) Enzyme_Add 2. Add PIP5K1C Enzyme Compound_Plate->Enzyme_Add Preincubation 3. Pre-incubation (Compound-Enzyme Binding) Enzyme_Add->Preincubation Reaction_Start 4. Add Substrate Mix (Fluorescent PI(4)P + ATP) Preincubation->Reaction_Start Reaction_Incubation 5. Reaction Incubation (Room Temperature) Reaction_Start->Reaction_Incubation Reaction_Stop 6. Reaction Termination (Add EDTA Stop Solution) Reaction_Incubation->Reaction_Stop Data_Acq 7. Microfluidic Separation (Substrate vs. Product) Reaction_Stop->Data_Acq IC50_Calc 8. Data Analysis (Plot Inhibition vs. [this compound]) Data_Acq->IC50_Calc Result IC50 Value IC50_Calc->Result

Caption: Workflow for determining the IC50 of this compound against PIP5K1C using a kinase assay.

Conclusion

This compound has been established as a pivotal research tool for dissecting the function of the lipid kinase PIP5K1C. Foundational studies have characterized it as a potent, selective, and ATP-competitive inhibitor that effectively reduces cellular PIP2 levels. This mechanism has been shown to disrupt nociceptive signaling pathways, highlighting PIP5K1C as a promising therapeutic target for chronic pain management. The detailed methodologies and quantitative data presented herein provide a comprehensive resource for scientists seeking to utilize this compound in their research or to develop novel therapeutics targeting lipid kinase pathways.

References

A Technical Guide to the Selectivity of UNC3230 for PIP5K1C Over Other Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor UNC3230, with a specific focus on its selectivity for Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C) over other kinases. This document consolidates quantitative data, details experimental protocols, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction

This compound, with the chemical name 5-(cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide, was identified as a potent, selective, and ATP-competitive inhibitor of PIP5K1C through a high-throughput screen.[1][2][3][4] PIP5K1C is a lipid kinase that plays a crucial role in the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key second messenger involved in various cellular processes, including signal transduction, actin cytoskeleton dynamics, and vesicle trafficking.[5] Notably, PIP5K1C has been implicated in pain signaling and sensitization, making it a potential therapeutic target for chronic pain.[1][6] The selectivity of a kinase inhibitor is a critical parameter in drug development, as off-target effects can lead to undesirable side effects. This guide delves into the specific selectivity profile of this compound.

Quantitative Selectivity Profile of this compound

This compound has been demonstrated to be a potent inhibitor of PIP5K1C with an IC50 of approximately 41 nM, as determined by a microfluidic mobility shift assay.[1][2][7] Further studies have shown that this compound is an ATP-competitive inhibitor with a Ki of around 23 nM.[4][8]

To assess its selectivity, this compound was screened against a large panel of 148 kinases.[1] The results indicate a high degree of selectivity for PIP5K1C. At a concentration of 10 µM, this compound showed significant inhibition of only a few other kinases.[1]

Table 1: Potency of this compound against Primary Kinase Targets

Kinase TargetAssay TypeValueReference
PIP5K1CMicrofluidic mobility shift assay (IC50)~41 nM[1][2][4][7]
PIP5K1CATP competition assay (Ki)~23 nM[4][8]
PIP4K2CCompetitive binding assay (Kd)<0.2 µM[1][7]

Table 2: Selectivity of this compound against a Panel of 148 Kinases at 10 µM

Kinase FamilyNumber of Kinases TestedKinases with Significant Inhibition (>65% inhibition)Reference
Lipid KinasesNot specifiedPIP5K1C, PIP4K2C[1][7]
Protein Kinases1485 (unnamed in primary source)[1]

Note: The primary publication states that dose-response curves were generated for the five protein kinases that were inhibited at the 10 µM screening concentration, but the identities of these kinases and their specific inhibition values are not fully detailed.[1] Importantly, this compound did not show significant interaction with the closely related PIP5K1A isoform at 10 µM.[1][7]

Experimental Protocols

The determination of this compound's potency and selectivity involved several key experimental methodologies.

1. Microfluidic Mobility Shift Assay (Primary HTS)

This assay was utilized for the high-throughput screening that led to the discovery of this compound.[4]

  • Principle: This method is based on the differential migration of a fluorescently labeled substrate and its phosphorylated product in a microfluidic chip under an electric field. The kinase reaction results in a change in the net charge or size of the substrate, leading to a shift in its mobility.

  • Protocol Outline:

    • Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant human PIP5K1C, fluorescently labeled phosphatidylinositol 4-phosphate (PI(4)P) as the substrate, and ATP.

    • Compound Incubation: Test compounds, such as this compound, are added to the reaction mixture and incubated with the kinase prior to the addition of the substrate.

    • Kinase Reaction: The reaction is initiated by the addition of the substrate and allowed to proceed for a defined period (e.g., 40 minutes) to achieve a specific level of substrate-to-product conversion in the linear range of the reaction.[4]

    • Microfluidic Separation: The reaction mixture is then introduced into a microfluidic chip. An electric field is applied, and the fluorescent substrate and product are separated based on their electrophoretic mobility.

    • Data Analysis: The amount of substrate and product is quantified by detecting the fluorescence signal. The percentage of inhibition is calculated by comparing the product formation in the presence of the compound to that of a control reaction (e.g., DMSO). IC50 values are then determined by fitting the dose-response data to a suitable equation.

2. Kinase Selectivity Profiling (ProfilerPro and KINOMEscan)

To assess the selectivity of this compound, two broad kinase profiling platforms were used: ProfilerPro for 48 kinases and KINOMEscan for 100 kinases.[1]

  • ProfilerPro (Activity-Based Assay):

    • Principle: This is a multi-well plate-based assay that measures the enzymatic activity of a panel of kinases.[9] It typically involves the transfer of a radiolabeled phosphate from ATP to a specific substrate for each kinase.

    • Protocol Outline:

      • This compound is added to wells containing the individual kinases from the panel at a fixed concentration (e.g., 10 µM).

      • A mixture of the respective substrate and [γ-³³P]ATP is added to initiate the kinase reaction.

      • The reaction is allowed to proceed for a set time and then stopped.

      • The phosphorylated substrate is captured (e.g., on a filter membrane), and the unincorporated radiolabeled ATP is washed away.[10]

      • The amount of incorporated radioactivity is measured using a scintillation counter, which is proportional to the kinase activity.

      • The percentage of remaining kinase activity in the presence of this compound is calculated relative to a vehicle control.

  • KINOMEscan (Binding Assay):

    • Principle: This is a competitive binding assay that measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases.[11]

    • Protocol Outline:

      • A panel of DNA-tagged kinases is used.

      • Each kinase is incubated with the test compound (this compound) and an immobilized, broadly active kinase inhibitor (the probe ligand).

      • The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

      • If this compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

      • The results are reported as the percentage of the kinase that remains bound to the probe in the presence of the test compound, relative to a DMSO control. A lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.

Signaling Pathways and Experimental Workflows

PIP5K1C Signaling in Nociception

PIP5K1C is a key enzyme in the phosphoinositide signaling pathway, which is integral to pain sensitization. Pronociceptive receptors, often G protein-coupled receptors (GPCRs), are activated by inflammatory mediators, leading to the hydrolysis of PIP2. PIP5K1C replenishes the pool of membrane PIP2, thus sustaining the signaling cascade that leads to increased neuronal excitability and pain.[1]

PIP5K1C_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_receptor cluster_intracellular Intracellular Signaling PI4P PI(4)P PIP2 PIP2 (PtdIns(4,5)P2) PI4P->PIP2 PIP5K1C PLC PLC DAG DAG PIP2->DAG Hydrolysis IP3 IP3 PLC->IP3 Hydrolysis Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Pronociceptive_Mediators Pronociceptive Mediators GPCR GPCR Pronociceptive_Mediators->GPCR GPCR->PLC Activates Nociceptive_Sensitization Nociceptive Sensitization Ca_release->Nociceptive_Sensitization PKC_activation->Nociceptive_Sensitization This compound This compound This compound->PI4P Inhibits

Caption: PIP5K1C signaling pathway in pain sensitization and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The process of determining the selectivity of a kinase inhibitor like this compound follows a structured workflow, starting from a primary screen and progressing to broad selectivity profiling.

Kinase_Selectivity_Workflow HTS High-Throughput Screening (e.g., Microfluidic Mobility Shift Assay) Hit_Identification Hit Identification (e.g., this compound) HTS->Hit_Identification Potency_Determination Potency Determination (IC50) Hit_Identification->Potency_Determination Selectivity_Screening Broad Selectivity Screening (e.g., KINOMEscan, ProfilerPro) Potency_Determination->Selectivity_Screening Dose_Response Dose-Response Confirmation for Off-Targets Selectivity_Screening->Dose_Response Selectivity_Profile Comprehensive Selectivity Profile Dose_Response->Selectivity_Profile

References

The Discovery and Initial Characterization of UNC3230: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial characterization of UNC3230, a potent and selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C). This compound was identified through a high-throughput screening campaign and has been characterized as an ATP-competitive inhibitor with significant effects on cellular signaling and in vivo models of pain. This whitepaper details the biochemical and cellular activity of this compound, its kinase selectivity, and the key experimental protocols utilized in its initial investigation.

Introduction

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a critical lipid second messenger involved in a myriad of cellular processes, including signal transduction, ion channel regulation, and cytoskeletal dynamics. The synthesis of PIP2 is primarily catalyzed by a family of enzymes known as Phosphatidylinositol-4-Phosphate 5-Kinases (PIP5Ks). Among these, PIP5K1C has emerged as a key regulator in various physiological and pathophysiological contexts, notably in nociceptive signaling. The dysregulation of PIP2 levels has been implicated in chronic pain states, making PIP5K1C an attractive therapeutic target.

This compound was discovered as a potent and selective inhibitor of PIP5K1C, offering a valuable chemical tool to probe the function of this kinase and a potential starting point for the development of novel analgesics.[1][2] This guide summarizes the foundational data and methodologies that have defined our initial understanding of this compound.

Discovery of this compound

This compound was identified from a kinase-focused library of approximately 4,700 compounds via a high-throughput microfluidic mobility shift assay designed to measure the enzymatic activity of recombinant human PIP5K1C.[3] The screen identified several potent inhibitors, with this compound (5-(cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide) emerging as one of the most potent hits.[3]

Biochemical Characterization

Potency and Mechanism of Action

This compound is a highly potent inhibitor of PIP5K1C. Initial high-throughput screening identified its inhibitory activity, which was subsequently confirmed and refined through further enzymatic assays.

Table 1: Biochemical Potency and Mechanism of this compound against PIP5K1C

ParameterValueAssay MethodReference
IC50~41 nMMicrofluidic Mobility Shift Assay[4][5][]
Ki23 nMATP Competition Mobility Shift Assay[3][7]
Mechanism of ActionATP-competitiveATP Competition Studies[3][7]

These studies demonstrated that this compound directly inhibits the phosphorylation of PI(4)P by PIP5K1C in a manner that is competitive with ATP.[3][7]

Kinase Selectivity Profile

To assess the specificity of this compound, it was profiled against a broad panel of kinases. The results indicate a high degree of selectivity for PIP5K1C.

Table 2: Kinase Selectivity of this compound

Kinase TargetInhibition / BindingAssay MethodReference
PIP5K1C Potent Inhibition (Kd < 0.2 µM) Competitive Binding Assay [5][8]
PIP4K2CPotent Inhibition (Kd < 0.2 µM)Competitive Binding Assay[5][8]
PIP5K1ANo significant interaction at 10 µMMicrofluidic Mobility Shift Assay[5][8]
PI3KsNo inhibitionKinase Panel Screening[5][8]
Other Lipid KinasesNo inhibitionKinase Panel Screening[5][8]

This compound also demonstrates potent inhibition of PIP4K2C, another kinase that can generate PIP2, albeit from a different substrate (PI(5)P).[8][9] However, it shows excellent selectivity over the highly homologous PIP5K1A and does not inhibit other lipid kinases, including the PI3K family.[5][8]

Cellular Characterization

The effects of this compound on cellular signaling pathways were investigated in dorsal root ganglion (DRG) neurons, which are key mediators of pain sensation.

Table 3: Cellular Activity of this compound

Cellular EffectExperimental ModelThis compound ConcentrationResultReference
Reduction of Membrane PIP2 LevelsCultured DRG Neurons100 nM~45% reduction[4][5]
Inhibition of LPA-evoked Calcium SignalingCultured DRG Neurons100 nMSignificant reduction[4][5]

These findings confirm that this compound can effectively penetrate cells and inhibit its target, leading to a downstream modulation of PIP2-dependent signaling events.

In Vivo Characterization

The therapeutic potential of this compound was evaluated in preclinical models of chronic pain.

Table 4: In Vivo Efficacy of this compound in Pain Models

Pain ModelAdministration RouteDoseEffectReference
Complete Freund's Adjuvant (CFA)-induced Inflammatory PainIntrathecal2 nmolSignificant reduction in thermal and mechanical hyperalgesia[4][]
LPA-induced Neuropathic PainIntrathecal2 nmolSignificant reduction in thermal hyperalgesia and mechanical allodynia[4]

Intrathecal administration of this compound demonstrated significant antinociceptive effects, reducing pain-like behaviors in both inflammatory and neuropathic pain models, suggesting that local inhibition of PIP5K1C in the spinal cord is sufficient to produce analgesia.[8]

Signaling Pathways and Experimental Workflows

PIP5K1C Signaling Pathway in Nociception

The following diagram illustrates the central role of PIP5K1C in nociceptive signaling and the point of intervention for this compound.

PIP5K1C_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PIP4 PI(4)P PIP5K1C PIP5K1C PIP4->PIP5K1C PIP2 PIP(4,5)P2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 GPCR Pronociceptive GPCR PLC PLC GPCR->PLC Activates PLC->PIP2 Hydrolyzes Nociceptive_Signaling Nociceptive Signaling DAG->Nociceptive_Signaling Ca_release Ca2+ Release (from ER) IP3->Ca_release PIP5K1C->PIP2 ADP ADP PIP5K1C->ADP This compound This compound This compound->PIP5K1C Inhibits ATP ATP ATP->PIP5K1C Ca_release->Nociceptive_Signaling

Caption: PIP5K1C signaling cascade in pain perception.

High-Throughput Screening Workflow

The workflow for the discovery of this compound is depicted below.

HTS_Workflow start Start library Kinase-focused Compound Library (~4,700 compounds) start->library screen High-Throughput Screen (Microfluidic Mobility Shift Assay) library->screen hits Primary Hits screen->hits dose_response Dose-Response Confirmation hits->dose_response potent_hits Potent Inhibitors (e.g., this compound) dose_response->potent_hits characterization Further Characterization (Selectivity, Cellular & In Vivo) potent_hits->characterization end End characterization->end

Caption: Workflow for the discovery of this compound.

Experimental Protocols

Microfluidic Mobility Shift Assay for High-Throughput Screening

This assay measures the conversion of a fluorescently labeled substrate to its phosphorylated product based on their different electrophoretic mobilities.

  • Reagents:

    • Recombinant human PIP5K1C

    • Fluorescein-conjugated PI(4)P (substrate)

    • ATP

    • Assay Buffer (e.g., containing HEPES, MgCl2, Brij-35, DTT)

    • Test compounds (from kinase-focused library) dissolved in DMSO

  • Procedure:

    • Dispense test compounds or DMSO (control) into a 384-well plate.

    • Add a solution of PIP5K1C enzyme to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of fluorescently labeled PI(4)P and ATP.

    • Incubate the reaction at room temperature.

    • Stop the reaction (e.g., with a stop buffer containing EDTA).

    • Analyze the samples using a microfluidic chip-based instrument (e.g., Caliper LabChip). The instrument applies a voltage to separate the substrate and product, and fluorescence is detected to quantify the extent of the reaction.

    • Calculate the percent inhibition for each compound relative to the DMSO control.

Kinase Selectivity Profiling (KINOMEscan™)

This is a competitive binding assay that quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

  • Principle: DNA-tagged kinases are mixed with the test compound and a ligand-coated solid support. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

  • Procedure (Generalized):

    • A panel of DNA-tagged kinases is prepared.

    • Each kinase is incubated with the immobilized ligand and this compound at a fixed concentration (e.g., 10 µM).

    • After incubation, the unbound kinase is washed away.

    • The amount of kinase bound to the solid support is quantified using qPCR.

    • Results are typically expressed as a percentage of the DMSO control, with lower percentages indicating stronger binding.

    • For hits, dissociation constants (Kd) are determined by running the assay with a range of this compound concentrations.

Cellular PIP2 Level Measurement

This protocol quantifies the amount of PIP2 in cultured cells following treatment with this compound.

  • Materials:

    • Cultured dorsal root ganglion (DRG) neurons

    • This compound

    • Cell lysis buffer

    • PIP2 Mass ELISA kit

  • Procedure:

    • Culture DRG neurons to the desired confluency.

    • Treat the cells with this compound (e.g., 100 nM) or vehicle (DMSO) for a specified time.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract lipids according to the ELISA kit manufacturer's instructions.

    • Quantify the amount of PIP2 in the lipid extracts using the competitive ELISA.

    • Normalize the PIP2 amount to the total protein concentration or cell number.

Calcium Imaging in DRG Neurons

This method measures changes in intracellular calcium concentration in response to a stimulus, which is often downstream of PIP2 signaling.

  • Materials:

    • Cultured DRG neurons on glass coverslips

    • Fura-2 AM or other calcium-sensitive dye

    • Hanks' Balanced Salt Solution (HBSS)

    • This compound

    • Agonist (e.g., Lysophosphatidic acid - LPA)

    • Fluorescence microscopy setup with a ratiometric imaging system

  • Procedure:

    • Load cultured DRG neurons with Fura-2 AM by incubating them in a solution containing the dye.

    • Wash the cells to remove excess dye.

    • Mount the coverslip onto the microscope stage and perfuse with HBSS.

    • Pre-incubate the cells with this compound or vehicle.

    • Establish a baseline fluorescence recording.

    • Apply the agonist (LPA) to stimulate the cells.

    • Record the changes in fluorescence intensity at two excitation wavelengths (e.g., 340 nm and 380 nm).

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

In Vivo Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)

This model induces a persistent inflammatory state in the hind paw of a rodent, leading to measurable pain-like behaviors.

  • Animals: Adult male mice.

  • Procedure:

    • Acclimatize the animals to the testing environment and equipment.

    • Establish baseline measurements for thermal and mechanical sensitivity.

      • Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves test) to measure the latency of paw withdrawal from a radiant heat source.

      • Mechanical Allodynia: Use von Frey filaments of increasing stiffness to determine the paw withdrawal threshold.

    • Induce inflammation by injecting a small volume of CFA into the plantar surface of one hind paw.

    • At various time points after CFA injection, administer this compound or vehicle (e.g., intrathecally).

    • Re-measure thermal and mechanical sensitivity at set times after drug administration.

    • Compare the paw withdrawal latencies and thresholds between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a pioneering small-molecule inhibitor of PIP5K1C, characterized by its high potency, ATP-competitive mechanism of action, and significant selectivity. Initial studies have demonstrated its ability to modulate PIP2-dependent signaling in neurons and to produce analgesic effects in preclinical models of chronic pain. The data and protocols outlined in this whitepaper provide a solid foundation for further investigation into the therapeutic potential of PIP5K1C inhibition and the continued development of this compound and its analogs as novel therapeutic agents.

References

UNC3230: A Novel Regulator of Nociceptive Sensitization Through PIP5K1C Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic pain remains a significant global health challenge, with a pressing need for novel therapeutic strategies that move beyond traditional analgesics. Recent research has illuminated the critical role of lipid signaling pathways in the sensitization of nociceptive neurons, the primary mediators of pain. This technical guide delves into the function and therapeutic potential of UNC3230, a potent and selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C). By reducing the levels of phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling phospholipid, in dorsal root ganglion (DRG) neurons, this compound effectively attenuates nociceptive sensitization in preclinical models of inflammatory and neuropathic pain. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, quantitative data from key studies, and a visualization of the underlying signaling pathways, offering a valuable resource for researchers and drug development professionals in the field of pain therapeutics.

Introduction: The Role of PIP2 in Nociceptive Signaling

Nociceptive sensitization, the process by which neurons involved in pain transmission become more responsive to stimuli, is a hallmark of chronic pain states. A diverse array of pronociceptive (pain-promoting) molecules, released in response to tissue injury or inflammation, activate G-protein coupled receptors (GPCRs) and other cell surface receptors on DRG neurons. A common downstream event for many of these receptors is the hydrolysis of PIP2 by phospholipase C (PLC). This hydrolysis generates two second messengers: inositol trisphosphate (IP3), which mobilizes intracellular calcium, and diacylglycerol (DAG), which activates protein kinase C (PKC). Both calcium and PKC are pivotal in enhancing neuronal excitability and promoting the sensation of pain.

Given the convergence of multiple pronociceptive pathways on PIP2 hydrolysis, targeting the synthesis of PIP2 presents an attractive therapeutic strategy. PIP5K1C is a key enzyme responsible for the generation of PIP2 in DRG neurons.[1][2][3] Its elevated expression in these neurons compared to other PIP5K isoforms underscores its potential as a specific target for modulating nociceptive signaling.[1][2][3]

This compound: A Selective Inhibitor of PIP5K1C

This compound was identified through a high-throughput screening campaign as a potent, ATP-competitive inhibitor of PIP5K1C.[4][5] Its selectivity and mechanism of action make it a valuable tool for investigating the role of PIP5K1C in nociception and a promising lead compound for analgesic drug development.

Biochemical and Cellular Activity

The inhibitory activity of this compound against PIP5K1C has been characterized in detail, demonstrating its potency and selectivity.

ParameterValueAssayReference
IC50 ~41 nMMicrofluidic mobility shift assay[4]
Ki 23 nMATP competition mobility shift assay[5]
Selectivity Does not interact with PIP5K1A at 10 µMKinase screening assays[4]
Cellular Effect ~45% reduction in membrane PIP2 levels in DRG neurons (at 100 nM)Immunocytochemistry[4]

Table 1: Biochemical and Cellular Activity of this compound

Mechanism of Action in Nociceptive Sensitization

The primary mechanism by which this compound attenuates nociceptive sensitization is through the inhibition of PIP5K1C, leading to a reduction in the available pool of PIP2 in DRG neurons. This, in turn, dampens the signaling cascade initiated by pronociceptive mediators.

UNC3230_Mechanism_of_Action cluster_membrane Cell Membrane Pronociceptive_Mediators Pronociceptive Mediators GPCR GPCR Pronociceptive_Mediators->GPCR activate PLC PLC GPCR->PLC activate PIP5K1C PIP5K1C PIP2 PIP2 PIP5K1C->PIP2 produces PIP4P PIP4P PIP4P->PIP5K1C DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PLC->PIP2 hydrolyzes PKC_Activation PKC Activation DAG->PKC_Activation Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release This compound This compound This compound->PIP5K1C inhibits Nociceptive_Sensitization Nociceptive Sensitization PKC_Activation->Nociceptive_Sensitization Ca_Release->Nociceptive_Sensitization Pain_Model_Workflow Induction Pain Model Induction (e.g., CFA injection) Baseline Baseline Behavioral Testing (Thermal/Mechanical) Induction->Baseline Treatment This compound or Vehicle Administration Baseline->Treatment Post_Treatment Post-Treatment Behavioral Testing Treatment->Post_Treatment Analysis Data Analysis Post_Treatment->Analysis

References

UNC3230: A Potent Inhibitor of PIP5K1C with Emerging Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UNC3230 is a potent and selective, ATP-competitive small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type-1C (PIP5K1C). Initially investigated for its role in pain signaling, recent studies have unveiled its promising anticancer properties, particularly in colorectal cancer and melanoma. This technical guide provides a comprehensive overview of the core anticancer properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant signaling pathways.

Introduction

Phosphoinositide kinases play a crucial role in cell signaling, regulating a myriad of cellular processes including cell growth, proliferation, and survival. Among these, PIP5K1C is responsible for the synthesis of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), a key second messenger. Dysregulation of PI(4,5)P2 levels has been implicated in various diseases, including cancer. This compound has emerged as a valuable tool for interrogating the function of PIP5K1C and as a potential therapeutic agent. This document serves as a technical resource for researchers exploring the anticancer applications of this compound.

Mechanism of Action

This compound functions as a selective and ATP-competitive inhibitor of PIP5K1C.[1][2][3] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of phosphatidylinositol-4-phosphate (PIP) to PI(4,5)P2.[3] This leads to a reduction in cellular levels of PI(4,5)P2, thereby modulating downstream signaling pathways that are dependent on this lipid second messenger.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity of this compound

TargetIC50Assay TypeReference
PIP5K1C~41 nMMicrofluidic mobility shift assay[1][4]
PIP5K1C120 nMNot Specified[3]

Table 2: Kinase Selectivity Profile of this compound

KinasePercent Activity/Binding Remaining (at 10 µM this compound)Reference
PIP5K1C <10% [4]
PIP4K2C <10% [4]
PIP5K1A>90%[4]
PI3KsNot inhibited[4]
Other KinasesGenerally high % remaining, indicating low inhibition[4]

Table 3: Cellular Effects of this compound

EffectCell TypeConcentrationResultReference
Reduction of membrane PI(4,5)P2 levelsDorsal Root Ganglion (DRG) neurons100 nM~45% reduction[1]
Inhibition of Colorectal Cancer Cell ProliferationSW480 and LoVo cellsNot SpecifiedSignificant suppression in combination with oxaliplatin
Increased Sensitivity to PIKFYVE inhibitor (WX8)HFF1 cells5 µM76% increase in sensitivity

Anticancer Properties and Preclinical Studies

This compound has demonstrated significant anticancer activity in preclinical models of colorectal cancer and has shown relevance in the context of PIKFYVE-dependent cancers like melanoma.

Colorectal Cancer

In colorectal cancer (CRC), this compound has been shown to:

  • Inhibit Glycolysis: this compound significantly inhibits glycolysis in colorectal cancer cells, targeting the Warburg effect, a metabolic hallmark of cancer.

  • Overcome Chemotherapy Resistance: It has been demonstrated to overcome oxaliplatin resistance in CRC cells.

  • Modulate the PD-L1 Axis: this compound can hijack the PIPK1γ-exosomal PD-L1 axis, which contributes to its ability to reverse oxaliplatin resistance.

PIKFYVE-Dependent Cancers (e.g., Melanoma)

This compound plays a crucial role in cancers that are dependent on the lipid kinase PIKFYVE. In PIKFYVE-dependent cancer cells that are deficient in PIP5K1C, inhibition of PIKFYVE leads to cell death. This compound, by inhibiting PIP5K1C, can sensitize cancer cells to PIKFYVE inhibitors.[5] For instance, in human foreskin fibroblast (HFF1) cells, this compound increased their sensitivity to the PIKFYVE inhibitor WX8 by 76%.[5]

In Vivo Xenograft Studies

In a subcutaneous xenograft model using SW480 colorectal cancer cells, knockdown of PIPK1γ, the target of this compound, amplified the tumor growth inhibitory effect of oxaliplatin. While specific in vivo efficacy data for this compound in cancer models is still emerging, these findings suggest its potential for in vivo anti-tumor activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's anticancer properties.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate colorectal cancer cells (e.g., SW480, LoVo) or melanoma cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) alone or in combination with other agents (e.g., oxaliplatin) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Glycolysis Assay (Seahorse XF Analyzer)
  • Cell Seeding: Seed colorectal cancer cells in a Seahorse XF24 cell culture microplate at a density of 2-4 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at the desired concentration and for the specified duration.

  • Assay Preparation: Prior to the assay, replace the culture medium with XF base medium supplemented with glucose, glutamine, and pyruvate, and incubate in a non-CO2 incubator for 1 hour.

  • Measurement: Measure the extracellular acidification rate (ECAR) using a Seahorse XF Analyzer. Sequential injections of glucose, oligomycin, and 2-deoxyglucose are used to determine key glycolytic parameters.

In Vivo Colorectal Cancer Xenograft Model
  • Animal Model: Use 4-6 week old female athymic nude mice.

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ SW480 colorectal cancer cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.[6]

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer this compound (dosage to be determined based on tolerability and efficacy studies) via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily or three times a week).[6]

  • Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

This compound Mechanism of Action

UNC3230_Mechanism ATP ATP PIP5K1C PIP5K1C ATP->PIP5K1C PIP PI(4)P PIP->PIP5K1C PIP2 PI(4,5)P2 PIP5K1C->PIP2 Phosphorylation This compound This compound This compound->PIP5K1C Downstream Downstream Signaling (e.g., Cell Proliferation, Survival) PIP2->Downstream

Caption: this compound competitively inhibits ATP binding to PIP5K1C.

This compound in Colorectal Cancer Glycolysis

UNC3230_Glycolysis This compound This compound PIP5K1C PIP5K1C This compound->PIP5K1C Signaling_Intermediates Signaling Intermediates PIP5K1C->Signaling_Intermediates Warburg_Effect Warburg Effect (Increased Glycolysis) Signaling_Intermediates->Warburg_Effect Tumor_Growth Tumor Growth Warburg_Effect->Tumor_Growth

Caption: this compound inhibits PIP5K1C, leading to reduced glycolysis.

This compound in PIKFYVE-Dependent Cancers

UNC3230_PIKFYVE cluster_pathway1 PI(4,5)P2 Synthesis Pathway 1 cluster_pathway2 PI(4,5)P2 Synthesis Pathway 2 PIP4P PI(4)P PIP5K1C PIP5K1C PIP4P->PIP5K1C PIP2 PI(4,5)P2 PIP5K1C->PIP2 Synthesis Cell_Viability Cancer Cell Viability PIP2->Cell_Viability PIKFYVE PIKFYVE PIP4K2C PIP4K2C PIKFYVE->PIP4K2C PIKFYVE_inhibitor PIKFYVE Inhibitor (e.g., WX8) PIKFYVE_inhibitor->PIKFYVE PIP4K2C->PIP2 This compound This compound This compound->PIP5K1C Apoptosis Apoptosis Cell_Viability->Apoptosis Inhibition of both pathways leads to apoptosis

Caption: this compound sensitizes cancer cells to PIKFYVE inhibitors.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of PIP5K1C in cellular physiology and pathology. Its demonstrated anticancer properties, particularly in colorectal cancer and its synergistic effects with PIKFYVE inhibitors, highlight its potential as a lead compound for the development of novel cancer therapeutics. Further research is warranted to fully elucidate its efficacy in a broader range of cancer types and to optimize its therapeutic potential through combination strategies. This technical guide provides a foundational resource for researchers embarking on the exploration of this compound's anticancer capabilities.

References

The Chemical Probe UNC3230: A Technical Guide to its Application in Studying G protein-Coupled Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of UNC3230, a selective chemical probe for Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C). While not a direct modulator of G protein-coupled receptors (GPCRs), this compound serves as a powerful tool to investigate GPCR signaling pathways that are dependent on the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). By inhibiting PIP5K1C, this compound effectively reduces cellular PIP2 levels, thereby attenuating the signaling cascade of Gq-coupled GPCRs. This guide details the mechanism of action of this compound, provides comprehensive quantitative data on its activity and selectivity, outlines detailed experimental protocols for its use, and presents visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction to this compound and its Target: PIP5K1C

This compound is a potent, selective, and ATP-competitive small molecule inhibitor of PIP5K1C[1]. PIP5K1C is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate PIP2, a critical phospholipid component of the inner leaflet of the plasma membrane[2]. PIP2 is not only a key structural element of the cell membrane but also a crucial second messenger precursor in numerous signaling pathways.

Specifically, the activation of Gq-coupled GPCRs leads to the stimulation of phospholipase C (PLC), which then hydrolyzes PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Consequently, the availability of PIP2 is a rate-limiting step for the signal transduction of Gq-coupled GPCRs.

This compound's ability to selectively inhibit PIP5K1C and thereby deplete the cellular pool of PIP2 makes it an invaluable tool for studying the role of PIP2-dependent signaling in various physiological and pathological processes, including pain sensation and cancer biology[3][4].

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear overview of its potency, selectivity, and cellular effects.

Table 1: In Vitro Potency and Affinity of this compound
ParameterTarget KinaseValueAssay MethodReference
IC50PIP5K1C~41 nMMicrofluidic Mobility Shift Assay[1][5]
KdPIP5K1C<0.2 µMCompetitive Binding Assay[5]
KdPIP4K2C<0.2 µMCompetitive Binding Assay[5]
Table 2: Cellular Activity of this compound
ParameterCell TypeConcentrationEffectReference
PIP2 Level ReductionDorsal Root Ganglion (DRG) Neurons100 nM~45%[3]
Inhibition of LPA-evoked Calcium SignalingDorsal Root Ganglion (DRG) Neurons100 nMSignificant reduction[3]
Table 3: Kinase Selectivity Profile of this compound

This compound was screened against a panel of 148 kinases at a concentration of 10 µM. The results demonstrate high selectivity for PIP5K1C. The vast majority of kinases tested showed minimal inhibition.

Kinase FamilyNumber of Kinases TestedKinases with >65% Inhibition
AGC240
CAMK211 (CDK2)
CK120
CMGC200
STE180
TK391 (FES)
TKL100
Atypical101 (PIK3C2B)
Lipid Kinases42 (PIP5K1C, PIP4K2C)

Data synthesized from Wright BD, et al. Neuron. 2014.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Diagram 1: Gq-Coupled GPCR Signaling Pathway

Gq_Signaling cluster_membrane Plasma Membrane GPCR Gq-Coupled GPCR Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ligand Ligand Ligand->GPCR binds Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: A simplified diagram of the Gq-coupled GPCR signaling cascade.

Diagram 2: Mechanism of Action of this compound

UNC3230_MoA cluster_membrane Plasma Membrane PIP5K1C PIP5K1C PIP2 PIP2 PIP5K1C->PIP2 produces PI4P PI(4)P PI4P->PIP5K1C GPCR_PLC Gq-GPCR-PLC Complex PIP2->GPCR_PLC substrate for Reduced_Signaling Reduced Gq Signaling GPCR_PLC->Reduced_Signaling This compound This compound This compound->PIP5K1C inhibits

Caption: this compound inhibits PIP5K1C, leading to reduced PIP2 and attenuated Gq signaling.

Diagram 3: Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays HTS High-Throughput Screen (Microfluidic Mobility Shift Assay) IC50 IC50 Determination for PIP5K1C HTS->IC50 Identifies this compound Selectivity Kinase Selectivity Profiling (Competitive Binding Assay) IC50->Selectivity Confirms Potency PIP2_Measurement PIP2 Level Measurement in DRG Neurons Selectivity->PIP2_Measurement Validates Selectivity Ca_Imaging Calcium Imaging (Fura-2 AM) in DRG Neurons PIP2_Measurement->Ca_Imaging Confirms Target Engagement Conclusion Conclusion: This compound attenuates GPCR signaling via PIP5K1C inhibition Ca_Imaging->Conclusion Demonstrates Functional Effect

Caption: Logical flow of experiments to characterize this compound's effect on GPCR signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Microfluidic Mobility Shift Assay for PIP5K1C Inhibition (IC50 Determination)

This assay measures the enzymatic activity of PIP5K1C by detecting the change in electrophoretic mobility of a fluorescently labeled substrate upon phosphorylation.

Materials:

  • Recombinant human PIP5K1C

  • Fluorescently labeled PI(4)P substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution in DMSO

  • Microfluidic mobility shift assay instrument (e.g., Caliper LabChip)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of PIP5K1C and fluorescently labeled PI(4)P in assay buffer.

  • Reaction Initiation: In a 384-well plate, combine the this compound dilutions (or DMSO for control) with the enzyme/substrate mix. Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution provided by the instrument manufacturer.

  • Data Acquisition: Load the plate onto the microfluidic mobility shift assay instrument. The instrument will electrophoretically separate the phosphorylated product from the unphosphorylated substrate based on their charge-to-mass ratio.

  • Data Analysis: The amount of product formed is quantified by measuring the fluorescence intensity of the product and substrate peaks. The percentage of inhibition for each this compound concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Competitive Binding Assay for Kinase Selectivity

This assay quantifies the ability of this compound to compete with a known, immobilized ligand for binding to the ATP site of a large panel of kinases.

Materials:

  • A panel of recombinant kinases

  • Immobilized kinase-specific ligands

  • This compound stock solution in DMSO

  • Assay buffer

  • Detection reagents (e.g., enzyme-linked immunosorbent assay [ELISA] or quantitative PCR [qPCR]-based detection systems)

Procedure:

  • Assay Setup: In a multi-well plate pre-coated with the immobilized ligand, add the respective kinase from the panel to each well.

  • Compound Addition: Add this compound at a fixed concentration (e.g., 10 µM) to the wells.

  • Incubation: Incubate the plate to allow for competitive binding between this compound and the immobilized ligand to the kinase.

  • Washing: Wash the plate to remove unbound kinase and this compound.

  • Detection: Quantify the amount of kinase bound to the immobilized ligand using a suitable detection method. The signal is inversely proportional to the binding affinity of this compound for the kinase.

  • Data Analysis: The percentage of binding relative to a DMSO control is calculated for each kinase. A low percentage of binding indicates a strong interaction between this compound and the kinase.

Fura-2 AM Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons

This method measures changes in intracellular calcium concentration in response to GPCR activation, providing a functional readout of GPCR signaling.

Materials:

  • Cultured DRG neurons on coverslips

  • Fura-2 AM stock solution in DMSO

  • Standard extracellular solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • GPCR agonist (e.g., Lysophosphatidic acid, LPA)

  • This compound

  • Fluorescence microscopy setup with excitation wavelength switching (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

  • Dye Loading: Incubate the DRG neuron cultures with Fura-2 AM (e.g., 2-5 µM) in the standard extracellular solution for 30-45 minutes at 37°C.

  • De-esterification: Wash the cells with the extracellular solution and incubate for an additional 30 minutes at room temperature to allow for the complete de-esterification of the Fura-2 AM by intracellular esterases, trapping the active Fura-2 dye inside the cells.

  • This compound Pre-treatment: Incubate the cells with this compound (e.g., 100 nM) or vehicle (DMSO) for a defined period before imaging.

  • Imaging: Mount the coverslip onto the microscope stage and perfuse with the extracellular solution. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

  • Agonist Stimulation: Perfuse the cells with the GPCR agonist (e.g., LPA) and continue to acquire images.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated for each time point. An increase in this ratio indicates an increase in intracellular calcium concentration. The magnitude and kinetics of the calcium response in this compound-treated cells are compared to those in vehicle-treated cells to determine the inhibitory effect of this compound on GPCR signaling.

Conclusion

This compound is a highly selective and potent inhibitor of PIP5K1C that serves as a critical tool for dissecting the role of PIP2-dependent signaling pathways. Its ability to indirectly modulate the activity of Gq-coupled GPCRs by limiting the availability of the substrate for PLC makes it a valuable chemical probe for researchers in academia and the pharmaceutical industry. The data and protocols presented in this guide provide a comprehensive resource for the effective application of this compound in studying the intricate network of GPCR signaling.

References

An In-depth Technical Guide to the Biochemical Function of UNC3230

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the biochemical function, mechanism of action, and cellular effects of UNC3230, a small molecule inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular intricacies of this compound and its primary target.

Introduction: The Emergence of this compound

This compound is a potent and selective small-molecule inhibitor identified through high-throughput screening.[1][2][3] Its primary cellular target is Phosphatidylinositol-4-Phosphate 5-Kinase Type-1C (PIP5K1C), a critical lipid kinase.[1][4][5] PIP5K1C plays a pivotal role in cellular signaling by catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key second messenger.[1][6][7] By modulating the levels of PIP2, this compound affects numerous downstream cellular processes, most notably G protein-coupled receptor (GPCR) signaling cascades implicated in chronic pain and certain cancers.[1][4][8] This guide delves into the quantitative measures of its inhibitory action, the signaling pathways it disrupts, and the experimental protocols used for its characterization.

Biochemical Profile and Mechanism of Action

This compound functions as a direct, adenosine triphosphate (ATP)-competitive inhibitor of PIP5K1C.[6][9] This mode of inhibition means that this compound binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrate, phosphatidylinositol 4-phosphate (PI(4)P).[6] This direct competition with ATP is a key characteristic of its biochemical interaction with PIP5K1C.

Quantitative Data on Inhibitory Activity and Selectivity

The efficacy and specificity of a small molecule inhibitor are defined by its quantitative parameters. The following tables summarize the key data for this compound.

Table 1: Inhibitory Potency of this compound against PIP5K1C

Parameter Value Assay Method
IC₅₀ ~41 nM Microfluidic Mobility Shift Assay[1][9]
IC₅₀ 120 nM Thiazole Carboxamide Core Structure Assay[6]

| Kᵢ | ~23 nM | ATP Competition Mobility Shift Assay[6] |

Table 2: Kinase Selectivity Profile of this compound

Kinase Target Activity/Binding Note
PIP5K1C Primary Target Potent inhibition.
PIP4K2C Kd < 0.2 µM Also generates PIP2, but from a different substrate (PI(5)P).[1][4][7][8]
PIP5K1A No interaction at 10 µM Despite high homology with PIP5K1C.[1][10][4]

| PI3Ks | No inhibition | Does not inhibit other lipid kinases that regulate phosphoinositide levels.[1][4] |

Table 3: Cellular Effects of this compound

Cellular Effect Concentration Cell Type Result
Membrane PIP2 Reduction 100 nM Dorsal Root Ganglia (DRG) Neurons ~45% reduction in PIP2 levels relative to vehicle controls.[1][9]
Calcium Signaling 100 nM Cultured DRG Neurons Significant reduction in lysophosphatidic acid (LPA)-evoked calcium signaling.[1][9]
Cancer Cell Viability N/A RB1-deficient cancer cells Elicits synthetic lethality.[11]

| Tumor Growth | N/A | Colorectal Cancer Models | Inhibits glycolysis and tumor growth.[1] |

Modulation of the Phosphoinositide Signaling Pathway

PIP5K1C is a central enzyme in the phosphoinositide pathway. It phosphorylates PI(4)P to generate PIP2.[1][7] PIP2 is a crucial phospholipid in the plasma membrane that acts as a substrate for phospholipase C (PLC).[12] In pain signaling, various pronociceptive GPCRs, when activated by ligands like lysophosphatidic acid (LPA), trigger PLC-mediated hydrolysis of PIP2.[1][4] This cleavage produces two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm, a key event in neuronal sensitization and pain signal transmission.[1][4]

This compound disrupts this cascade at its root. By inhibiting PIP5K1C, it depletes the available pool of PIP2, thereby reducing the substrate for PLC.[1][3][4] This leads to attenuated production of IP₃ and DAG, diminished calcium release, and ultimately, a dampening of the nociceptive signal.[1][9]

PIP5K1C_Signaling_Pathway This compound Action on the Nociceptive Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Pronociceptive GPCR (e.g., LPA-R) PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes PIP5K1C PIP5K1C PIP5K1C->PIP2 phosphorylates ADP ADP PIP5K1C->ADP PI4P PI(4)P PI4P->PIP5K1C IP3 IP₃ PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca_release Ca²⁺ Release IP3->Ca_release triggers Pain_Signal Pain Signal Sensitization Ca_release->Pain_Signal leads to Ligand Ligand (e.g., LPA) Ligand->GPCR activates This compound This compound This compound->PIP5K1C inhibits (ATP-competitive) ATP ATP ATP->PIP5K1C

Caption: this compound inhibits PIP5K1C, blocking PIP2 synthesis and downstream nociceptive signaling.

Experimental Protocols

The characterization of this compound involved several key experimental methodologies.

This high-throughput assay was central to the discovery and initial characterization of this compound.[7]

  • Principle: The assay measures the difference in electrophoretic mobility between a substrate and its phosphorylated product. The conversion of the substrate to product is monitored in real-time.

  • Reagents:

    • Recombinant human PIP5K1C enzyme.

    • Fluorescently labeled substrate: phosphatidylinositol 4-phosphate (PI(4)P).

    • ATP.

    • Assay buffer.

    • Test compound (this compound) at various concentrations.

  • Procedure:

    • The enzyme, substrate, and ATP are combined in microplate wells.

    • This compound is added to the reaction mixture at a range of concentrations.

    • The reaction is initiated and proceeds for a set time at a controlled temperature.

    • The reaction is stopped, and the mixture is introduced into a microfluidic chip.

    • An electric field is applied, separating the fluorescent substrate (PI(4)P) from the more negatively charged fluorescent product (PIP2).

    • The fluorescence of both substrate and product peaks is quantified.

    • The percentage of substrate conversion is calculated, and the percent inhibition is determined for each this compound concentration.

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

This experiment determines whether the inhibitor competes with ATP for binding to the kinase.[6]

  • Principle: The assay is run by measuring the initial reaction velocity (V) at various concentrations of both ATP and the inhibitor (this compound). The Michaelis-Menten constant for ATP (Kₘ) and the maximum velocity (Vₘₐₓ) are determined in the presence and absence of the inhibitor.

  • Procedure:

    • Set up a matrix of reactions with varying concentrations of ATP and a fixed set of this compound concentrations (including a zero-inhibitor control).

    • Run the kinase reaction using the microfluidic mobility shift assay to measure product formation over a short time course to determine initial velocities.

    • Plot reaction velocity versus ATP concentration for each inhibitor concentration to generate Michaelis-Menten curves.

    • Create a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[ATP]).

  • Interpretation: For an ATP-competitive inhibitor like this compound, the Lineweaver-Burk plot will show lines that intersect on the y-axis, indicating that the apparent Kₘ for ATP increases with inhibitor concentration while Vₘₐₓ remains unchanged.[6] The inhibitory constant (Kᵢ) can be calculated from these data.[6]

This method assesses the functional consequence of PIP5K1C inhibition on downstream signaling in relevant cells.[4]

  • Principle: The ratiometric calcium indicator dye Fura-2 AM is used to quantify changes in intracellular calcium concentrations in response to GPCR activation.

  • Procedure:

    • Culture primary dorsal root ganglia (DRG) neurons.

    • Load the cultured neurons with the Fura-2 AM dye.

    • Pre-incubate a subset of cells with this compound (e.g., 100 nM) and another with a vehicle control.

    • Mount the cells on a microscope equipped for ratiometric fluorescence imaging.

    • Establish a baseline fluorescence ratio (F340/F380).

    • Apply a GPCR agonist, such as lysophosphatidic acid (LPA), to stimulate the cells.

    • Record the change in the fluorescence ratio over time, which corresponds to the change in intracellular [Ca²⁺].

  • Interpretation: A significant reduction in the peak fluorescence ratio in this compound-treated neurons compared to controls indicates that the inhibitor is effectively dampening the GPCR-mediated calcium signaling pathway.[1][9]

Experimental_Workflow Workflow for Kinase Inhibitor Characterization cluster_discovery Discovery & Initial Characterization cluster_biochemical Biochemical & Mechanistic Studies cluster_cellular Cellular & In Vivo Validation hts High-Throughput Screen (~4,700 compounds) hit_id Hit Identification (Potent Inhibitors) hts->hit_id ic50 IC₅₀ Determination (Microfluidic Assay) hit_id->ic50 This compound This compound Identified ic50->this compound moa Mechanism of Action (ATP Competition Assay) This compound->moa selectivity Kinase Selectivity Profiling (Binding Assays) This compound->selectivity pip2_measure PIP2 Level Measurement in DRG Neurons This compound->pip2_measure ca_imaging Calcium Imaging (GPCR Signaling) pip2_measure->ca_imaging invivo In Vivo Models (Pain Hypersensitivity) ca_imaging->invivo therapeutic Therapeutic Potential invivo->therapeutic

Caption: A streamlined workflow for identifying and validating a kinase inhibitor like this compound.

Conclusion

This compound is a well-characterized, ATP-competitive inhibitor of the lipid kinase PIP5K1C. Through its targeted inhibition, it effectively reduces cellular levels of PIP2, a critical signaling phospholipid. This mechanism leads to the attenuation of signaling cascades downstream of pronociceptive GPCRs, establishing this compound as a valuable tool for studying the phosphoinositide pathway and a promising lead compound for the development of novel therapeutics for chronic pain and potentially other diseases.[1][2][3][10][4][5] The detailed biochemical and cellular data provide a solid foundation for further translational research and drug development efforts.

References

Preliminary Studies on UNC3230 in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on UNC3230, a novel small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type-1C (PIP5K1C). The focus of this document is to consolidate the current understanding of this compound's mechanism of action, its effects in preclinical neuroscience models, and the experimental protocols utilized in its initial characterization. All data is presented to facilitate further research and development in the field of neuroscience, particularly in the context of pain signaling.

Core Mechanism of Action

This compound is a selective, ATP-competitive inhibitor of PIP5K1C, an enzyme responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] PIP2 is a critical phospholipid second messenger involved in various cellular processes, including the signaling of numerous G protein-coupled receptors (GPCRs) and the modulation of ion channels, such as Transient Receptor Potential Vanilloid 1 (TRPV1), which are central to nociception.[3][4] By inhibiting PIP5K1C, this compound reduces the cellular levels of PIP2, thereby dampening the signaling cascades that contribute to neuronal sensitization and pain perception.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy and Selectivity of this compound
ParameterValueAssaySource
IC50 vs. PIP5K1C ~41 nMMicrofluidic Mobility Shift Assay[3]
Ki vs. PIP5K1C 23 nMATP Competition Mobility Shift Assay[1][2]
Mode of Inhibition ATP-CompetitiveATP Competition Mobility Shift Assay[1][2]
Selectivity Selective for PIP5K1C and PIP4K2CKinase Profiling Assays (ProfilerPro, KINOMEscan)[3]
Effect on PIP2 Levels ~45% reduction in DRG neurons (at 100 nM)Not specified
Table 2: Preclinical In Vivo Efficacy of this compound
Pain ModelAdministration RouteEffectSource
LPA-Induced Neuropathic Pain IntrathecalAttenuated thermal and mechanical hypersensitivity[3]
CFA-Induced Inflammatory Pain Intrathecal & IntraplantarReduced thermal and mechanical hypersensitivity[3]
Spared Nerve Ligation Neuropathic Pain Not specified in snippetsAttenuated thermal and mechanical hypersensitivity[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's action and a general experimental workflow for its characterization.

UNC3230_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular GPCR Pronociceptive GPCRs PLC PLC GPCR->PLC TRPV1 TRPV1 Ca_PKC Ca²⁺ Influx & PKC Activation TRPV1->Ca_PKC PIP5K1C PIP5K1C PIP2 PIP2 PIP5K1C->PIP2 ATP PI4P PI(4)P PI4P->PIP5K1C + PIP2->TRPV1 Modulates IP3_DAG IP3 + DAG PIP2->IP3_DAG PLC->PIP2 Hydrolyzes IP3_DAG->Ca_PKC Nociceptive_Sensitization Nociceptive Sensitization Ca_PKC->Nociceptive_Sensitization Pain_Stimuli Pain Stimuli (e.g., LPA, CFA) Pain_Stimuli->GPCR This compound This compound This compound->PIP5K1C Inhibits

Figure 1: Proposed signaling pathway of this compound in nociceptive neurons.

UNC3230_Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell In Cellulo Validation cluster_invivo In Vivo Efficacy HTS High-Throughput Screen (Kinase-focused library) Hit_Ident Hit Identification (this compound) HTS->Hit_Ident IC50_Det IC50 Determination (Microfluidic Mobility Shift Assay) Hit_Ident->IC50_Det Selectivity Selectivity Profiling (Kinase Panels) IC50_Det->Selectivity MOA Mechanism of Action (ATP Competition Assay) Selectivity->MOA DRG_Culture Dorsal Root Ganglion (DRG) Neuron Culture PIP2_Measure PIP2 Level Measurement DRG_Culture->PIP2_Measure Ca_Imaging Calcium Imaging (LPA, Capsaicin stimulation) DRG_Culture->Ca_Imaging Pain_Models Animal Models of Pain (Neuropathic, Inflammatory) Behavioral Behavioral Testing (Thermal, Mechanical Hypersensitivity) Pain_Models->Behavioral

Figure 2: General experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

The following sections provide a summary of the key experimental methodologies used in the preliminary studies of this compound. These are based on published descriptions and may require further optimization for specific laboratory conditions.

High-Throughput Screening and IC50 Determination

A kinase-focused library of approximately 5,000 compounds was screened to identify inhibitors of recombinant human PIP5K1C.[3]

  • Assay Principle: A microfluidic mobility shift assay was employed. This technique measures the enzymatic activity by detecting the change in electrophoretic mobility of a fluorescently labeled substrate upon phosphorylation by the kinase.[1]

  • Procedure Summary:

    • Recombinant human PIP5K1C was incubated with a fluorescently labeled phosphatidylinositol 4-phosphate (PI(4)P) substrate and ATP.

    • Test compounds, including this compound, were added to the reaction mixture.

    • The reaction products were analyzed on a microfluidic chip, where the phosphorylated product is separated from the substrate based on charge differences.

    • The IC50 value for this compound was determined by measuring the concentration-dependent inhibition of PIP5K1C activity.

Kinase Selectivity Profiling

To assess the selectivity of this compound, it was screened against a broad panel of kinases.

  • Assays Used:

    • ProfilerPro: A panel of 48 kinases.

    • KINOMEscan (DiscoveRX): A competitive binding assay against 100 different kinases.[3]

  • Procedure Summary:

    • For activity-based assays (ProfilerPro), this compound (typically at 10 µM) was incubated with each kinase and its respective substrate, and the remaining kinase activity was measured.

    • For the competitive binding assay (KINOMEscan), the ability of this compound to displace a ligand from the ATP-binding site of each kinase was quantified.

    • The results were expressed as percent activity or binding remaining relative to a control.

In Vitro Measurement of PIP2 Levels and Calcium Imaging in DRG Neurons
  • Cell Culture: Dorsal root ganglia (DRG) were dissected from mice and cultured to isolate primary sensory neurons.

  • PIP2 Level Measurement:

    • Cultured DRG neurons were treated with this compound or a vehicle control.

    • The levels of membrane PIP2 were quantified. While the specific method is not detailed in the provided search results, techniques such as immunofluorescence with anti-PIP2 antibodies or the use of fluorescently tagged PIP2-binding domains are commonly employed.

  • Calcium Imaging:

    • Cultured DRG neurons were loaded with a ratiometric calcium indicator dye (e.g., Fura-2-AM).

    • Neurons were stimulated with pronociceptive agents such as lysophosphatidic acid (LPA) or capsaicin to induce calcium influx.[3]

    • The change in intracellular calcium concentration was measured using fluorescence microscopy in the presence and absence of this compound.

In Vivo Models of Pain
  • Animals: Adult male mice were used for the behavioral studies.

  • CFA-Induced Inflammatory Pain Model:

    • Complete Freund's Adjuvant (CFA) was injected into the intraplantar surface of one hind paw to induce localized inflammation and pain hypersensitivity.

    • This compound or vehicle was administered, either intrathecally or directly into the inflamed paw.

    • Thermal hyperalgesia (e.g., Hargreaves test) and mechanical allodynia (e.g., von Frey filaments) were assessed at various time points after CFA and drug administration.[3]

  • LPA-Induced Neuropathic Pain Model:

    • Lysophosphatidic acid (LPA) was injected intrathecally to induce a neuropathic pain-like state.

    • This compound or vehicle was administered intrathecally.

    • Thermal and mechanical sensitivity were measured over time to assess the effect of this compound on the development and maintenance of neuropathic pain.[3]

Conclusion and Future Directions

The preliminary studies on this compound have identified it as a potent and selective inhibitor of PIP5K1C with promising analgesic effects in preclinical models of both inflammatory and neuropathic pain.[3][5] Its mechanism of action, centered on the reduction of PIP2 levels in nociceptive neurons, represents a novel approach to pain management by targeting a key convergence point in pain signaling pathways.[4]

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes more extensive pharmacokinetic and toxicology studies, as well as the exploration of its efficacy in other neurological disorders where PIP2 signaling is implicated. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the development of new therapeutics in neuroscience. As of the latest available information, there are no registered clinical trials for this compound.

References

Methodological & Application

Application Notes and Protocols: Preparation of UNC3230 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

UNC3230 is a potent and selective inhibitor of phosphatidylinositol-4-phosphate 5-kinase type 1C (PIP5K1C), with an IC50 of approximately 41 nM.[1][2][3] It is a valuable tool for studying PIP2-dependent signaling pathways involved in processes such as nociception and cancer cell biology.[4][5][6] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[4][5][7][8] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₇H₂₀N₄O₂S[4][5][8][9]
Molecular Weight 344.43 g/mol [1][4][9]
Appearance Crystalline solid[5][7]
Purity ≥95% to ≥98%[4][5][7]

Solubility Data

This compound exhibits high solubility in DMSO. It is sparingly soluble in ethanol and aqueous solutions.[4][5][7]

SolventMaximum ConcentrationMolar Concentration (mM)Source
DMSO ~30-125 mg/mL~87-363 mM[1][2][4][5][7]
DMF 30 mg/mL87.10 mM[4][5][7]
Ethanol 0.2 mg/mL0.58 mM[4][5][7]

Note: Solubility in DMSO can be affected by its purity and water content. Using fresh, anhydrous DMSO is recommended, and sonication may be required to achieve higher concentrations.[1][2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The required mass for other concentrations can be calculated using the formula:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

  • This compound powder (purity ≥95%)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • (Optional) Sonicator

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

  • Calculation: Calculate the mass of this compound required. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mM x 1 mL x 344.43 g/mol / 1000 = 3.44 mg

  • Weighing: Carefully weigh out the calculated mass of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For a 10 mM stock, you would add 1 mL of DMSO for every 3.44 mg of powder.

  • Dissolution: Close the tube/vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots in a tightly sealed container, protected from light.

The following table provides the required mass of this compound for preparing common stock solution concentrations.

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.34 mg1.72 mg3.44 mg
5 mM 1.72 mg8.61 mg17.22 mg
10 mM 3.44 mg17.22 mg34.44 mg
50 mM 17.22 mg86.11 mg172.21 mg

Storage and Stability

Proper storage is crucial to maintain the stability and activity of the this compound stock solution.

  • Powder (Solid): Store at -20°C for long-term stability (≥4 years).[7]

  • DMSO Stock Solution:

    • Long-term: Store aliquots at -80°C. Stability is reported to be between 3 months and 2 years at this temperature.[1][4]

    • Short-term: For frequent use, store at -20°C. Stability ranges from 2 weeks to 1 year.[1][2][4] It is generally recommended to use solutions stored at -20°C within one month.

Key Recommendations:

  • Always use fresh, anhydrous DMSO.[2]

  • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]

  • Protect solutions from light.

  • Aqueous solutions of this compound are not recommended for storage beyond one day.[7]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for stock solution preparation and the signaling pathway targeted by this compound.

G cluster_workflow Stock Solution Preparation Workflow A Equilibrate this compound Powder to RT B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex / Sonicate for Dissolution C->D E Aliquot into Single-Use Tubes D->E F Store at -80°C (Long-Term) E->F

Caption: Workflow for preparing this compound stock solution in DMSO.

G cluster_pathway This compound Mechanism of Action PIP5K1C PIP5K1C PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PIP5K1C->PIP2 ATP->ADP Downstream Downstream Signaling (e.g., Calcium Mobilization) PIP2->Downstream This compound This compound This compound->PIP5K1C

Caption: this compound inhibits PIP5K1C, blocking PIP2 production.

References

Application Notes and Protocols for UNC3230 Administration in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of UNC3230, a selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type-1C (PIP5K1C), in mouse models, particularly for studies related to pain signaling.

Introduction

This compound is a potent, ATP-competitive small molecule inhibitor of the lipid kinase PIP5K1C.[1] This enzyme is crucial for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling phospholipid involved in numerous cellular processes.[2][3] Notably, PIP5K1C is highly expressed in dorsal root ganglia (DRG) neurons and is a key regulator of nociceptive signaling.[4][5] By inhibiting PIP5K1C, this compound effectively reduces PIP2 levels in DRG neurons, thereby attenuating pain signaling and hypersensitivity in various mouse models of chronic pain.[2][4][5] While this compound is a valuable tool for studying PIP5K1C's role in pain, it's important to note that it also exhibits inhibitory activity against Phosphatidylinositol-5-Phosphate 4-Kinase, Type II, Gamma (PIP4K2C).[6]

Mechanism of Action

This compound acts as a selective and ATP-competitive inhibitor of PIP5K1C.[1] This inhibition leads to a significant reduction in the cellular levels of PIP2. PIP2 is a critical substrate for phospholipase C (PLC), an enzyme activated downstream of various G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) involved in pain signaling. The hydrolysis of PIP2 by PLC generates two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Both pathways contribute to neuronal sensitization and the perception of pain. By depleting the available pool of PIP2, this compound effectively dampens the signaling cascade initiated by pronociceptive stimuli, leading to an analgesic effect.

UNC3230_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PIP4P PI(4)P PIP5K1C PIP5K1C PIP4P->PIP5K1C PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG GPCR Pronociceptive GPCR PLC PLC GPCR->PLC Activates PLC->PIP2 Hydrolyzes PIP5K1C->PIP2 Synthesizes This compound This compound This compound->PIP5K1C Inhibits Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Pain_Signal Pain Signaling & Sensitization Ca_release->Pain_Signal PKC_activation->Pain_Signal Stimulus Pronociceptive Stimulus Stimulus->GPCR

Caption: this compound inhibits PIP5K1C, reducing PIP2 and downstream pain signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and administration of this compound from preclinical mouse studies.

ParameterValueReference
IC50 (PIP5K1C) ~41 nM[2]
Kd (PIP5K1C) <0.2 µM[2]
Kd (PIP4K2C) <0.2 µM[2]

Table 1: In Vitro Potency and Selectivity of this compound.

Administration RouteConcentration & DoseVehicleObserved EffectReference
Intrathecal 0.4 mM (2 nmol in 5 µL)20% DMSO in salineAttenuation of thermal and mechanical hypersensitivity[6]
Intrathecal 0.6 mM in 5 µL50% DMSO in salineAttenuation of thermal and mechanical hypersensitivity[6]
Intra-hindpaw Not specifiedNot specifiedAttenuation of hypersensitivity[6]
Intraperitoneal 5 mM (20 mg/kg)90% corn oil, 10% ethanolNot specified in provided abstracts[6]

Table 2: In Vivo Administration and Efficacy of this compound in Mouse Models.

Experimental Protocols

The following are detailed protocols for key experiments involving the in vivo administration of this compound in mouse models of pain.

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl)

  • Corn oil, sterile

  • Ethanol, 200 proof

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure for Intrathecal/Intra-hindpaw Administration:

  • Prepare a stock solution of this compound in 100% DMSO. For example, to make a 10 mM stock, dissolve the appropriate amount of this compound powder in DMSO.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may aid dissolution.

  • For a final concentration of 0.4 mM in 20% DMSO, dilute the 10 mM stock solution 1:25 in a vehicle of 20% DMSO and 80% sterile saline.

  • For a final concentration of 0.6 mM in 50% DMSO, dilute the 10 mM stock solution appropriately in a vehicle of 50% DMSO and 50% sterile saline.

  • Prepare the vehicle control solution (e.g., 20% or 50% DMSO in sterile saline) in the same manner without the addition of this compound.

  • Filter the final solutions through a 0.22 µm sterile filter before injection.

Procedure for Intraperitoneal Administration:

  • For a 5 mM solution, dissolve the appropriate amount of this compound powder in a vehicle of 10% ethanol and 90% corn oil.[6]

  • Vortex vigorously and sonicate if necessary to achieve a uniform suspension or solution.

  • Prepare the vehicle control (10% ethanol in corn oil) simultaneously.

Induction of Inflammatory Pain using Complete Freund's Adjuvant (CFA)

Materials:

  • Complete Freund's Adjuvant (CFA)

  • 100 µL microsyringe with a 30-gauge needle

  • Mouse restrainer

Procedure:

  • Acclimatize mice to the experimental room and handling for at least 3 days prior to the procedure.

  • On the day of induction, briefly restrain the mouse.

  • Inject 20 µL of undiluted CFA subcutaneously into the plantar surface of the left hind paw.[3][7][8]

  • Monitor the mice for signs of inflammation, such as paw edema, erythema, and guarding behavior, which typically develop within a few hours and persist for several days to weeks.

  • Behavioral testing for thermal hyperalgesia and mechanical allodynia is typically performed 24-72 hours post-CFA injection.[7]

Intrathecal Injection

Materials:

  • Prepared this compound or vehicle solution

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Isoflurane anesthesia system

  • 15 mL conical tube for positioning

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Shave the lower back area to visualize landmarks.

  • Position the mouse on a 15 mL conical tube to arch the back and expose the intervertebral spaces.[9]

  • Identify the iliac crests; the injection site is in the midline between the L5 and L6 vertebrae.[9]

  • Hold the syringe at a shallow angle (~30 degrees) and insert the needle into the intervertebral space.[9][10]

  • A characteristic tail flick is a reliable indicator of successful entry into the intrathecal space.[9][10]

  • Slowly inject 5 µL of the this compound or vehicle solution over 5-10 seconds.[11]

  • Keep the needle in place for a few seconds after injection to prevent backflow, then slowly withdraw it.

  • Allow the mouse to recover from anesthesia on a warming pad.

Assessment of Mechanical Hypersensitivity (Von Frey Test)

Materials:

  • Von Frey filaments of varying calibrated forces

  • Elevated wire mesh platform with individual testing chambers

Procedure:

  • Acclimatize the mice to the testing chambers on the wire mesh for at least 1 hour before testing.[4]

  • Begin with a filament near the expected 50% withdrawal threshold (e.g., 0.6g).[4]

  • Apply the filament perpendicularly to the plantar surface of the hind paw with enough force to cause it to bend, and hold for 1-2 seconds.[4]

  • A positive response is a sharp withdrawal, licking, or flinching of the paw.

  • Use the "up-down" method: if there is no response, use the next higher force filament; if there is a response, use the next lower force filament.[12]

  • Continue this pattern until at least four readings are obtained after the first change in response direction.[12]

  • The 50% paw withdrawal threshold is then calculated using a specific formula or available online calculators.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

Materials:

  • Plantar test apparatus (Hargreaves apparatus) with a radiant heat source

  • Glass platform and individual testing enclosures

Procedure:

  • Acclimatize the mice in the testing enclosures on the glass platform for at least 30 minutes.[13]

  • Position the radiant heat source under the glass directly beneath the plantar surface of the hind paw to be tested.

  • Activate the heat source, which starts a timer.

  • The timer stops automatically when the mouse withdraws its paw.[5] This is the paw withdrawal latency.

  • A cut-off time (typically 20-35 seconds) must be set to prevent tissue damage in the absence of a response.[5][14]

  • Perform at least three measurements per paw, with a minimum of 5 minutes between each measurement, and average the latencies.[14]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of inflammatory pain.

Experimental_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Treatment & Assessment cluster_analysis Phase 3: Data Analysis Acclimation Animal Acclimation (≥3 days) Baseline Baseline Behavioral Testing (Von Frey & Hargreaves) Acclimation->Baseline CFA_Injection CFA Injection (Plantar Hind Paw) Baseline->CFA_Injection Pain_Development Inflammatory Pain Development (24-72 hours) CFA_Injection->Pain_Development Grouping Randomize into Groups (Vehicle vs. This compound) Pain_Development->Grouping Treatment This compound/Vehicle Administration (e.g., Intrathecal) Grouping->Treatment Post_Treatment_Testing Post-Treatment Behavioral Testing (Time-course measurements) Treatment->Post_Treatment_Testing Data_Analysis Data Analysis (Paw Withdrawal Thresholds/Latencies) Post_Treatment_Testing->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for this compound efficacy testing in a mouse pain model.

References

Application Notes and Protocols for UNC3230 in Dorsal Root Ganglia (DRG) Neuron Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC3230 is a potent and selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type-1C (PIP5K1C), a key enzyme responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[1] PIP2 is a critical lipid second messenger involved in various cellular processes, including signal transduction, ion channel regulation, and cytoskeletal dynamics. In dorsal root ganglia (DRG) neurons, which play a central role in pain signaling, PIP5K1C and its product PIP2 are implicated in the sensitization of nociceptive pathways.[2][3] this compound, by reducing PIP2 levels, offers a valuable tool for investigating the role of PIP2-dependent signaling in DRG neuron function and for exploring potential therapeutic strategies for chronic pain.[1][3]

These application notes provide detailed protocols for the use of this compound in primary DRG neuron cultures, including methods for assessing its effects on cell signaling, viability, and morphology.

Mechanism of Action

This compound is an ATP-competitive inhibitor of PIP5K1C.[1] By blocking the catalytic activity of PIP5K1C, this compound prevents the phosphorylation of phosphatidylinositol 4-phosphate (PIP) to form PIP2. This leads to a reduction in the plasma membrane levels of PIP2, thereby attenuating signaling pathways that are dependent on this lipid messenger.[1][2] In DRG neurons, this includes the modulation of G-protein coupled receptor (GPCR) signaling and ion channels involved in nociception.[2]

cluster_membrane Plasma Membrane PIP PIP PIP2 PIP2 PIP->PIP2 ATP to ADP PIP5K1C Ion_Channel Ion Channel PIP2->Ion_Channel modulates DAG_IP3 DAG + IP3 PIP2->DAG_IP3 hydrolysis PLC GPCR GPCR PLC PLC GPCR->PLC activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx PIP5K1C PIP5K1C This compound This compound This compound->PIP5K1C inhibits Agonist Agonist Agonist->GPCR activates Neuronal_Sensitization Neuronal Sensitization DAG_IP3->Neuronal_Sensitization Ca_Influx->Neuronal_Sensitization

Figure 1: this compound Signaling Pathway in DRG Neurons.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueSpeciesAssayReference
IC₅₀ ~41 nM-Microfluidic Mobility Shift Assay[1]
PIP2 Reduction ~45%MouseImmunohistochemistry in DRG neurons[1]
LPA-evoked Ca²⁺ Signaling Significant ReductionMouseFura-2 AM Calcium Imaging in DRG neurons[2]

Note: The reduction in PIP2 levels and LPA-evoked calcium signaling was observed with 100 nM this compound treatment.[1]

Experimental Protocols

Start Start DRG_Isolation Isolate Dorsal Root Ganglia (e.g., from mice or rats) Start->DRG_Isolation Dissociation Dissociate DRG Neurons (Enzymatic and Mechanical) DRG_Isolation->Dissociation Plating Plate Neurons on Coated Coverslips (e.g., Poly-D-Lysine/Laminin) Dissociation->Plating Culture Culture Neurons (e.g., 24-48 hours) Plating->Culture UNC3230_Treatment Treat with this compound (Vehicle control and various concentrations) Culture->UNC3230_Treatment Assay Perform Downstream Assays UNC3230_Treatment->Assay Calcium_Imaging Calcium Imaging (e.g., Fura-2 AM) Assay->Calcium_Imaging Viability_Assay Viability/Toxicity Assay (e.g., Live/Dead staining, MTT) Assay->Viability_Assay Morphology_Analysis Morphological Analysis (Immunocytochemistry for neurites) Assay->Morphology_Analysis Data_Analysis Data Analysis and Interpretation Calcium_Imaging->Data_Analysis Viability_Assay->Data_Analysis Morphology_Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: General Experimental Workflow for this compound Studies in DRG Neuron Culture.
Protocol 1: Primary DRG Neuron Culture

This protocol describes the isolation and culture of DRG neurons from adult mice.

Materials:

  • Complete DRG Culture Medium: Neurobasal-A medium supplemented with 2% B27 supplement, 1% GlutaMAX, 1% penicillin-streptomycin, and 50 ng/mL Nerve Growth Factor (NGF).

  • Digestion Solution: 1 mg/mL Collagenase Type IV and 0.05% Trypsin-EDTA in Hank's Balanced Salt Solution (HBSS).

  • Poly-D-lysine and Laminin coated coverslips or culture plates.

  • Adult mice (e.g., C57BL/6).

Procedure:

  • Euthanize mice according to approved institutional protocols.

  • Dissect the spinal column and isolate the dorsal root ganglia.

  • Transfer the ganglia to ice-cold HBSS.

  • Incubate the ganglia in the digestion solution for 60-90 minutes at 37°C.

  • Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete DRG culture medium.

  • Plate the neurons onto coated coverslips at a desired density (e.g., 5,000-10,000 neurons per coverslip).

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • Allow the neurons to adhere and extend neurites for at least 24 hours before this compound treatment.

Protocol 2: this compound Treatment

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Complete DRG Culture Medium.

  • Cultured DRG neurons (from Protocol 1).

Procedure:

  • Prepare serial dilutions of this compound in complete DRG culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

  • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.

  • Carefully remove the existing culture medium from the DRG neuron cultures.

  • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubate the neurons for the desired treatment duration (e.g., 1 hour for acute effects, 24-48 hours for chronic effects) at 37°C and 5% CO₂.

Protocol 3: Calcium Imaging of LPA-Evoked Responses

This protocol is for measuring changes in intracellular calcium concentration in response to Lysophosphatidic Acid (LPA) following this compound treatment.

Materials:

  • Fura-2 AM (calcium indicator dye).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • LPA stock solution.

  • KCl solution (for depolarization and cell viability check).

  • Fluorescence microscopy setup equipped for ratiometric calcium imaging.

Procedure:

  • After this compound treatment, wash the DRG neuron cultures twice with HBSS.

  • Load the cells with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-45 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • Mount the coverslip onto the microscope stage and perfuse with HBSS.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Perfuse the cells with a solution containing LPA (e.g., 10 µM) and record the fluorescence changes.

  • After the response, wash the cells with HBSS.

  • At the end of the experiment, perfuse with a high KCl solution (e.g., 50 mM) to depolarize the neurons and confirm their viability.

  • Analyze the ratio of fluorescence intensities (F340/F380) to determine the intracellular calcium concentration changes.

Protocol 4: Neuronal Viability Assay

This protocol can be used to assess the potential cytotoxicity of this compound on DRG neurons.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Procedure:

  • After this compound treatment, wash the DRG neuron cultures once with PBS.

  • Prepare the Live/Dead staining solution according to the manufacturer's instructions.

  • Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Image the cells using a fluorescence microscope with appropriate filters for Calcein-AM (live cells, green fluorescence) and Ethidium Homodimer-1 (dead cells, red fluorescence).

  • Quantify the number of live and dead cells in multiple fields of view for each condition.

Protocol 5: Neurite Outgrowth Analysis

This protocol allows for the quantification of neurite growth to assess the effect of this compound on neuronal morphology.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS).

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin).

  • Fluorescently labeled secondary antibody.

  • DAPI (for nuclear counterstaining).

  • Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin).

Procedure:

  • After this compound treatment, fix the DRG neuron cultures with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with the permeabilization solution for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with the blocking solution for 1 hour at room temperature.

  • Incubate the cells with the primary antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Analyze the images to quantify neurite length, number of primary neurites, and branching per neuron.

Troubleshooting

  • Low DRG Neuron Yield: Ensure complete digestion of ganglia without over-digestion. Optimize trituration technique to be gentle but effective.

  • Poor Neuronal Adherence: Confirm proper coating of culture surfaces with Poly-D-lysine and laminin.

  • High Cell Death in Culture: Use high-quality reagents and maintain sterile conditions. Ensure the culture medium is fresh and properly supplemented.

  • Variability in Calcium Imaging: Ensure consistent dye loading and baseline fluorescence. Calibrate the imaging system regularly.

  • Inconsistent Immunostaining: Optimize antibody concentrations and incubation times. Ensure proper fixation and permeabilization.

Conclusion

This compound is a valuable pharmacological tool for studying the role of PIP5K1C and PIP2 signaling in the pathophysiology of pain. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on DRG neuron function. By carefully following these methodologies, researchers can generate robust and reproducible data to further elucidate the intricate signaling pathways involved in nociception and to evaluate the therapeutic potential of targeting PIP5K1C.

References

Application Notes and Protocols: UNC3230 in Thermal Hyperalgesia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC3230 is a selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type-1C (PIP5K1C), a lipid kinase that plays a crucial role in regulating nociceptive signaling.[1][2] By inhibiting PIP5K1C, this compound reduces the levels of phosphatidylinositol 4,5-bisphosphate (PIP2) in dorsal root ganglia (DRG) neurons.[1][3] This reduction in PIP2 attenuates the signaling of various pronociceptive receptors that are implicated in the sensitization of nociceptors and the development of chronic pain.[3][4] Preclinical studies have demonstrated that this compound is effective in reducing thermal hyperalgesia in animal models of inflammatory pain, suggesting its potential as a novel therapeutic target for chronic pain conditions.[1][3]

These application notes provide a detailed methodology for utilizing this compound in a complete Freund's adjuvant (CFA)-induced thermal hyperalgesia model in mice. The protocols cover the induction of inflammation, behavioral testing for thermal hyperalgesia, and the administration of this compound.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-hyperalgesic effects by modulating the PIP2 signaling cascade in nociceptive neurons. The diagram below illustrates the proposed signaling pathway.

UNC3230_Signaling_Pathway cluster_membrane Cell Membrane PIP4P PI(4)P PIP5K1C PIP5K1C PIP4P->PIP5K1C Substrate PIP2 PIP2 PIP5K1C->PIP2 Generates TRPV1 TRPV1 PIP2->TRPV1 Modulates PLC PLC PIP2->PLC Hydrolyzes GPCR Pronociceptive GPCRs GPCR->PLC Activates Nociceptor_Sensitization Nociceptor Sensitization TRPV1->Nociceptor_Sensitization Contributes to This compound This compound This compound->PIP5K1C Inhibits Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->GPCR Activate IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_Influx Ca2+ Influx IP3_DAG->Ca_Influx Leads to Ca_Influx->Nociceptor_Sensitization Thermal_Hyperalgesia Thermal Hyperalgesia Nociceptor_Sensitization->Thermal_Hyperalgesia

Caption: this compound inhibits PIP5K1C, reducing PIP2 and downstream nociceptive signaling.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a thermal hyperalgesia model.

Experimental_Workflow Acclimation Animal Acclimation Baseline Baseline Thermal Sensitivity (Hargreaves) Acclimation->Baseline CFA_Injection CFA Injection (Intraplantar) Baseline->CFA_Injection Hyperalgesia_Development Development of Thermal Hyperalgesia (e.g., 48 hours) CFA_Injection->Hyperalgesia_Development UNC3230_Admin This compound Administration (e.g., Intrathecal) Hyperalgesia_Development->UNC3230_Admin Post_Treatment_Testing Post-Treatment Thermal Sensitivity (Hargreaves) UNC3230_Admin->Post_Treatment_Testing Data_Analysis Data Analysis Post_Treatment_Testing->Data_Analysis

Caption: Workflow for this compound evaluation in a thermal hyperalgesia model.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and its effects in preclinical models.

Table 1: In Vitro Efficacy of this compound

ParameterValueAssaySource
IC₅₀ ~41 nMMicrofluidic mobility shift assay[1]
Kᵈ <0.2 µMCompetitive binding assays[1]
Effect on PIP2 Levels ~45% reductionDorsal root ganglia neurons (100 nM this compound)[1]

Table 2: In Vivo Efficacy of this compound in CFA-Induced Thermal Hyperalgesia

TreatmentDoseRoute of AdministrationEffect on Paw Withdrawal LatencyTime PointAnimal ModelSource
This compound 2 nmolIntrathecal (i.t.)Significant increase (reversal of hyperalgesia)Up to 2 hours post-injectionWild-type mice[3][]
Vehicle -Intrathecal (i.t.)No significant change-Wild-type mice[3]

Experimental Protocols

Induction of Thermal Hyperalgesia with Complete Freund's Adjuvant (CFA)

This protocol describes the induction of localized inflammation and subsequent thermal hyperalgesia in the hind paw of a mouse.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • 1 ml sterile syringes with 30-gauge needles

  • Isoflurane anesthesia system

  • Adult male C57BL/6 mice (8-12 weeks old)

Procedure:

  • Acclimate mice to the testing environment for at least 3-5 days prior to the experiment.

  • Anesthetize the mouse using isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance).

  • Draw 20 µl of CFA into a sterile syringe.

  • Inject the CFA subcutaneously into the plantar surface of the left hind paw.

  • Monitor the animal until it has fully recovered from anesthesia.

  • Allow 48 hours for the development of inflammation and thermal hyperalgesia before proceeding with behavioral testing and drug administration.[3]

Assessment of Thermal Hyperalgesia (Hargreaves Test)

The Hargreaves test is used to measure the latency of paw withdrawal to a noxious thermal stimulus.[6]

Materials:

  • Hargreaves apparatus (e.g., Ugo Basile Plantar Test)

  • Plexiglass enclosures for individual mice

  • Timer

Procedure:

  • Place the mice in the individual plexiglass enclosures on the glass surface of the Hargreaves apparatus.

  • Allow the mice to acclimate to the testing environment for at least 30-60 minutes before testing.[6]

  • Position the radiant heat source directly beneath the plantar surface of the hind paw to be tested.

  • Activate the heat source and start the timer simultaneously.

  • The timer will automatically stop when the mouse withdraws its paw. Record the paw withdrawal latency (PWL) in seconds.

  • To prevent tissue damage, a cut-off time of 20 seconds is recommended.[6] If the mouse does not respond within this time, the heat source should be turned off, and a PWL of 20 seconds should be recorded.

  • Perform at least three measurements for each paw, with a minimum of 5 minutes between each measurement, and calculate the average PWL.

  • Baseline measurements should be taken before CFA injection. Post-treatment measurements can be taken at various time points after this compound administration (e.g., 30, 60, 120 minutes).

Administration of this compound

This protocol describes the intrathecal administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 20% DMSO in saline)[3]

  • Hamilton syringe with a 30-gauge needle

  • Mouse restrainer

Procedure:

  • Prepare a stock solution of this compound in the appropriate vehicle. The final injection volume for intrathecal administration in mice is typically 5-10 µl.

  • Gently restrain the mouse.

  • Carefully insert the needle between the L5 and L6 vertebrae to deliver the solution directly into the intrathecal space. A slight tail flick is often indicative of a successful injection.

  • Administer the desired dose of this compound (e.g., 2 nmol).[3]

  • Return the mouse to its home cage and monitor for any adverse effects before proceeding with post-treatment behavioral testing.

Conclusion

This compound represents a promising pharmacological tool for the investigation of PIP2-dependent signaling in pain pathways and holds potential as a therapeutic agent for inflammatory pain conditions characterized by thermal hyperalgesia. The protocols outlined in these application notes provide a comprehensive framework for researchers to effectively utilize this compound in preclinical thermal hyperalgesia models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the evaluation of this compound's anti-nociceptive properties.

References

Application Notes: UNC3230 for the Assessment of Mechanical Allodynia in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mechanical allodynia, a condition where non-painful stimuli are perceived as painful, is a hallmark of neuropathic and inflammatory pain states. UNC3230 is a potent and selective small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C).[1] This enzyme is crucial for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling phospholipid.[2][3] Numerous pain-producing receptors rely on PIP2 hydrolysis to transmit their signals.[2][4] By inhibiting PIP5K1C, this compound reduces PIP2 levels in dorsal root ganglia (DRG) neurons, thereby attenuating nociceptive signaling and reducing pain hypersensitivity.[2][4][5] These application notes provide a detailed protocol for utilizing this compound to assess its anti-allodynic effects in rodent models of pain.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of PIP5K1C, with a reported IC50 of approximately 41 nM.[1] Its selectivity for PIP5K1C over other kinases, including other lipid kinases like PI3Ks, makes it a valuable tool for studying the specific role of this enzyme in pain pathways.[1][5] The reduction in PIP2 levels in DRG neurons by this compound leads to decreased signaling through various G protein-coupled receptors (GPCRs) and ion channels, such as TRPV1, which are implicated in pain sensitization.[2][5] This ultimately results in the attenuation of both thermal hyperalgesia and mechanical allodynia in animal models of chronic pain.[1][5]

Signaling Pathway of this compound Action

UNC3230_Signaling_Pathway cluster_membrane Cell Membrane PIP PI(4)P PIP2 PIP2 PIP->PIP2 PIP5K1C TRPV1 TRPV1 PIP2->TRPV1 Modulates PLC PLC PIP2->PLC Hydrolyzes GPCR Pronociceptive GPCR GPCR->PLC Activates Ca_Influx Ca2+ Influx & Nociceptive Signaling TRPV1->Ca_Influx Mediates PIP5K1C PIP5K1C This compound This compound This compound->PIP5K1C DAG_IP3 DAG + IP3 PLC->DAG_IP3 Generates DAG_IP3->Ca_Influx Sensitization Pain Sensitization (Mechanical Allodynia) Ca_Influx->Sensitization

Caption: this compound inhibits PIP5K1C, reducing PIP2 and downstream nociceptive signaling.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in preclinical pain models as reported in the literature.

Table 1: Effect of Intrathecal this compound on Mechanical Allodynia in the LPA-Induced Neuropathic Pain Model

Treatment GroupDose (nmol, i.t.)Paw Withdrawal Threshold (g) at 1 hour post-LPA
Vehicle-~0.4
This compound2~1.0

Data synthesized from graphical representations in Wright et al., Neuron, 2014.[5]

Table 2: Effect of Intrathecal this compound on Mechanical Allodynia in the CFA-Induced Inflammatory Pain Model

Treatment GroupDose (nmol, i.t.)Paw Withdrawal Threshold (g) at 48 hours post-CFA
Vehicle-~0.6
This compound2~1.2

Data synthesized from graphical representations in Wright et al., Neuron, 2014.[5]

Experimental Protocols

1. Animal Models of Mechanical Allodynia

Two common models for inducing mechanical allodynia are the Complete Freund's Adjuvant (CFA) model of inflammatory pain and the Lysophosphatidic Acid (LPA) model of neuropathic pain.[5]

  • CFA-Induced Inflammatory Pain:

    • Acclimatize adult male mice (e.g., C57BL/6) to the testing environment for at least 3 days.

    • Briefly restrain the mouse and inject 20 µL of CFA (1 mg/mL) into the plantar surface of one hind paw.

    • Allow 24-48 hours for inflammation and mechanical allodynia to develop.[5]

  • LPA-Induced Neuropathic Pain:

    • Acclimatize adult male mice to the testing environment.

    • Administer an intrathecal (i.t.) injection of 1 nmol of LPA in a volume of 5 µL.[5]

    • Mechanical allodynia typically develops within 1 hour of LPA administration.[5]

2. Preparation and Administration of this compound

  • Preparation:

    • Prepare this compound at a final concentration suitable for the desired dosing. For intrathecal injections, a common dose is 2 nmol in a 5 µL volume.[5]

    • The vehicle control should be the same solvent used to dissolve this compound.

  • Administration:

    • Intrathecal (i.t.) Injection: This method delivers the compound directly to the spinal cord.

      • Perform injections in unanesthetized mice using the direct lumbar puncture method.[5]

      • Carefully insert a 30-gauge needle attached to a microsyringe between the L5 and L6 vertebrae.

      • A successful injection is often confirmed by a slight tail-flick reflex.

      • Inject a total volume of 5 µL slowly.

    • Intraplantar (i.pl.) Injection: This method delivers the compound locally to the inflamed paw.

      • Inject the desired dose (e.g., 8 nmol) in a small volume (e.g., 10-20 µL) into the plantar surface of the affected hind paw.[5]

3. Assessment of Mechanical Allodynia (von Frey Test)

The von Frey test is a standard method for assessing mechanical sensitivity.

  • Place the animals in individual clear plastic chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.

  • Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.

  • A positive response is noted as a sharp withdrawal of the paw.

  • The 50% paw withdrawal threshold is determined using the up-down method.

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_testing Phase 2: Treatment and Testing cluster_analysis Phase 3: Data Analysis Acclimatization Animal Acclimatization (3 days) Model_Induction Induce Pain Model (CFA or LPA injection) Acclimatization->Model_Induction Baseline Baseline Mechanical Sensitivity (von Frey) Model_Induction->Baseline Treatment Administer this compound or Vehicle (i.t. or i.pl.) Baseline->Treatment Post_Treatment_Test Assess Mechanical Allodynia (von Frey at specified time points) Treatment->Post_Treatment_Test Data_Collection Record 50% Paw Withdrawal Thresholds Post_Treatment_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Compare this compound vs. Vehicle Statistical_Analysis->Results

Caption: Workflow for assessing this compound's effect on mechanical allodynia.

This compound is a valuable pharmacological tool for investigating the role of PIP5K1C and PIP2 signaling in mechanical allodynia. The protocols outlined above provide a framework for researchers to effectively utilize this compound in preclinical pain models. By following these detailed methodologies, scientists can further elucidate the therapeutic potential of targeting PIP5K1C for the treatment of chronic pain.

References

Application Notes and Protocols: UNC3230 in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of UNC3230, a specific inhibitor of type Iγ phosphatidylinositol phosphate kinase (PIPKIγ), in colorectal cancer (CRC) cell lines. The information compiled from recent studies highlights its mechanism of action, effects on key signaling pathways, and protocols for relevant in vitro experiments.

Introduction

This compound has emerged as a valuable tool for investigating the role of PIPKIγ in colorectal cancer. It has demonstrated efficacy in reducing cell proliferation and overcoming drug resistance, making it a compound of interest for cancer research and therapeutic development. This compound exerts its effects through two primary mechanisms: the disruption of the PIPKIγ-exosomal PD-L1 axis to counteract oxaliplatin resistance and the inhibition of the PI3K/Akt/mTOR signaling pathway to suppress tumor growth via metabolic reprogramming.

Mechanism of Action

This compound targets PIPKIγ, a lipid kinase that is frequently overexpressed in colorectal cancer. Inhibition of PIPKIγ by this compound leads to two significant downstream effects:

  • Overcoming Oxaliplatin Resistance: this compound disrupts a signaling cascade where PIPKIγ activates the NF-κB pathway, leading to the transcription of Programmed Death-Ligand 1 (PD-L1). This PD-L1 is then packaged into exosomes and transferred to neighboring cancer cells, conferring resistance to oxaliplatin. By inhibiting PIPKIγ, this compound prevents the activation of NF-κB and the subsequent expression and exosomal transfer of PD-L1, thereby re-sensitizing CRC cells to oxaliplatin[1].

  • Suppression of Tumor Growth via Glycolysis Inhibition: this compound has been shown to suppress the Warburg effect, an altered metabolic state in cancer cells characterized by increased glycolysis. It achieves this by inhibiting the PI3K/Akt/mTOR signaling pathway. This leads to the downregulation of key transcription factors, c-Myc and HIF1α, which are critical for the expression of glycolytic enzymes. The resulting decrease in glucose uptake and lactate production hampers the energy supply for rapid tumor cell proliferation[2].

Data Presentation

The following tables summarize the quantitative effects of this compound observed in colorectal cancer cell lines.

Table 1: Effect of this compound on Cell Proliferation and Drug Resistance

Cell LineTreatmentObserved EffectQuantitative Data Source
SW4805 µM this compound + OxaliplatinRemarkable suppression of cell proliferation[1]
LoVo5 µM this compound + OxaliplatinRemarkable suppression of cell proliferation[1]
SW4805 µM this compoundMild to moderate reduction in cell proliferation[3]
LoVo5 µM this compoundMild to moderate reduction in cell proliferation[3]

Table 2: Effect of this compound on Glycolysis

Cell LineTreatmentObserved EffectQuantitative Data Source
SW480This compoundSignificant inhibition of glucose uptake and lactate release[1][2]
LoVoThis compoundSignificant inhibition of glucose uptake and lactate release[1][2]

Table 3: Effect of this compound on Signaling Pathways

Cell LineTreatmentPathway AffectedKey Proteins ModulatedQuantitative Data Source
SW480, LoVoThis compoundNF-κB Signaling↓ p-P65, ↓ PD-L1[3]
HCT116, SW620PIPKIγ OverexpressionNF-κB Signaling↑ p-P65[3]
SW480 Xenograft5 mg/kg this compoundGlycolysis Regulation↓ c-Myc, ↓ HIF1α[2]

Experimental Protocols

Cell Culture
  • Cell Lines: HCT116, SW620, LoVo, and SW480 colorectal cancer cell lines.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI 1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Plate Colony Formation Assay

This assay assesses the effect of this compound on the long-term proliferative capacity of CRC cells.

  • Procedure:

    • Seed SW480 or LoVo cells in 6-well plates at a density of 1,000 cells per well.

    • Allow cells to adhere overnight.

    • Treat the cells with 5 µM this compound, alone or in combination with oxaliplatin, or with a vehicle control (e.g., DMSO).

    • Culture the cells for 12-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.

    • After the incubation period, wash the colonies with phosphate-buffered saline (PBS).

    • Fix the colonies with 4% paraformaldehyde for 15 minutes.

    • Stain the colonies with 0.1% crystal violet solution for 20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells) under a microscope.

G cluster_workflow Colony Formation Assay Workflow start Seed Cells (1000/well) treat Treat with this compound (e.g., 5 µM) start->treat incubate Incubate for 12-14 days treat->incubate fix Fix with 4% PFA incubate->fix stain Stain with Crystal Violet fix->stain count Count Colonies stain->count

Colony Formation Assay Workflow

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting changes in the phosphorylation status of P65 (a subunit of NF-κB) and the expression of PD-L1.

  • Procedure:

    • Culture SW480 or LoVo cells to 70-80% confluency.

    • Treat cells with this compound at the desired concentration and for the specified duration.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-P65, total P65, PD-L1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound treatment.

  • Procedure:

    • Co-transfect CRC cells (e.g., SW480, LoVo) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

    • After 24 hours, treat the transfected cells with this compound or a vehicle control.

    • Following the desired treatment period (e.g., 24 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

G cluster_pathway This compound Mechanism of Action This compound This compound PIPKIg PIPKIγ This compound->PIPKIg inhibits NFkB NF-κB Activation PIPKIg->NFkB activates PI3K PI3K/Akt/mTOR Pathway PIPKIg->PI3K activates PDL1 PD-L1 Transcription NFkB->PDL1 Exosomes Exosomal PD-L1 PDL1->Exosomes Resistance Oxaliplatin Resistance Exosomes->Resistance cMyc c-Myc / HIF1α PI3K->cMyc Glycolysis Glycolysis cMyc->Glycolysis Growth Tumor Growth Glycolysis->Growth

This compound Signaling Pathways

Glycolysis Assays (Glucose Uptake and Lactate Production)

These assays measure the impact of this compound on the metabolic activity of CRC cells.

  • Glucose Uptake Assay:

    • Plate SW480 or LoVo cells and treat with this compound for the desired time.

    • Wash the cells and incubate them in a glucose-free medium.

    • Add a fluorescent glucose analog (e.g., 2-NBDG) and incubate for a defined period.

    • Wash the cells to remove the excess fluorescent glucose.

    • Measure the fluorescence intensity using a plate reader or flow cytometer to quantify glucose uptake.

  • Lactate Production Assay:

    • Culture SW480 or LoVo cells with this compound.

    • Collect the culture medium at specified time points.

    • Measure the lactate concentration in the medium using a commercially available lactate assay kit.

    • Normalize the lactate levels to the cell number or total protein content.

  • Seahorse XF Glycolysis Stress Test (Extracellular Acidification Rate - ECAR):

    • Seed SW480 or LoVo cells in a Seahorse XF cell culture microplate.

    • Allow cells to adhere and treat with this compound.

    • Prior to the assay, replace the culture medium with a low-buffered Seahorse XF assay medium and incubate in a non-CO₂ incubator.

    • Perform the Seahorse XF Glycolysis Stress Test by sequentially injecting glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor).

    • The instrument measures the ECAR in real-time, providing data on glycolysis, glycolytic capacity, and glycolytic reserve.

G cluster_workflow Seahorse XF Glycolysis Stress Test Workflow start Seed Cells in XF plate treat Treat with This compound start->treat assay_medium Change to Assay Medium treat->assay_medium run_assay Run Seahorse Assay assay_medium->run_assay injection1 Inject Glucose run_assay->injection1 measures glycolysis injection2 Inject Oligomycin injection1->injection2 measures glycolytic capacity injection3 Inject 2-DG injection2->injection3 measures non-glycolytic acidification analyze Analyze ECAR Data injection3->analyze

Seahorse XF Glycolysis Workflow

Conclusion

This compound is a potent and specific inhibitor of PIPKIγ that demonstrates significant anti-cancer effects in colorectal cancer cell lines. Its ability to overcome chemotherapy resistance and inhibit tumor growth by targeting key signaling and metabolic pathways makes it an important research tool. The protocols provided herein offer a framework for investigating the application of this compound in a laboratory setting. Further studies are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: UNC3230 In Vivo Delivery via Intrathecal Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC3230 is a potent and selective, ATP-competitive small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type-1C (PIP5K1C).[1][2] This lipid kinase is a critical regulator of cellular signaling through its production of phosphatidylinositol 4,5-bisphosphate (PIP2), a key second messenger.[1] Numerous pronociceptive G protein-coupled receptors (GPCRs) and other signaling pathways involved in pain sensitization rely on PIP2 hydrolysis.[1][3] By inhibiting PIP5K1C, this compound effectively reduces PIP2 levels in dorsal root ganglia (DRG) neurons, thereby attenuating nociceptive signaling and demonstrating therapeutic potential for the management of chronic pain.[1][3][4] In vivo studies have shown that intrathecal delivery of this compound can alleviate thermal and mechanical hypersensitivity in preclinical models of chronic pain.[1][3][4][5]

These application notes provide a comprehensive overview of the in vivo application of this compound via intrathecal injection, including its mechanism of action, detailed experimental protocols, and key quantitative data from preclinical studies.

Mechanism of Action: Inhibition of PIP5K1C Signaling Pathway

This compound exerts its antinociceptive effects by targeting the PIP5K1C-mediated synthesis of PIP2 in sensory neurons. The signaling cascade is initiated by various pronociceptive stimuli that activate GPCRs on the surface of DRG neurons. This activation leads to the hydrolysis of PIP2 by phospholipase C (PLC), generating inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger downstream signaling events, including calcium mobilization and protein kinase C (PKC) activation, ultimately leading to neuronal sensitization and the perception of pain. This compound, as a selective inhibitor of PIP5K1C, reduces the available pool of PIP2, thereby dampening the signaling cascade and reducing nociceptive output.[1][3]

UNC3230_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular PIP PI(4)P PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PIP->PIP2 phosphorylates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG GPCR Pronociceptive GPCR PLC PLC GPCR->PLC activate PLC->PIP2 hydrolyzes Stimuli Pronociceptive Stimuli Stimuli->GPCR activate PIP5K1C PIP5K1C PIP5K1C->PIP This compound This compound This compound->PIP5K1C inhibits Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Sensitization Neuronal Sensitization & Pain Ca_release->Sensitization PKC_activation->Sensitization

Caption: this compound inhibits PIP5K1C, reducing PIP2 and downstream pain signaling.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell TypeReference
IC₅₀ (vs. PIP5K1C)~41 nM-[1]
Kᵢ (vs. PIP5K1C)23 nM-[2]
PIP2 Level Reduction~45%Dorsal Root Ganglia Neurons[1]

Table 2: In Vivo Efficacy of Intrathecal this compound in Mouse Models of Chronic Pain

Pain ModelThis compound Dose (Intrathecal)EffectReference
Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain2 nmol (0.4 mM in 5 µL)Significantly reduces thermal hyperalgesia[1]
Spared Nerve Injury (SNI)-induced Neuropathic Pain2 nmol (0.4 mM in 5 µL)Attenuates mechanical and thermal hypersensitivity[3]
Lysophosphatidic Acid (LPA)-induced Neuropathic Pain2 nmol (0.4 mM in 5 µL)Reduces mechanical and thermal hypersensitivity[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Intrathecal Injection

Materials:

  • This compound (≥98% purity)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve a pre-weighed amount of this compound to achieve a 10 mM stock. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C.

  • Working Solution Preparation: On the day of the experiment, thaw the this compound stock solution. Prepare the final working solution by diluting the stock with sterile saline or PBS to the desired final concentration and DMSO percentage. For a 0.4 mM solution in 20% DMSO, dilute the 10 mM stock 1:25 in a vehicle of 20% DMSO in sterile saline.

  • Vehicle Control Preparation: Prepare a vehicle control solution with the same final concentration of DMSO as the this compound working solution (e.g., 20% DMSO in sterile saline).

  • Final Preparation: Ensure both the this compound working solution and the vehicle control are at room temperature and well-mixed before drawing into the injection syringe.

Protocol 2: Intrathecal Injection in Mice (Direct Lumbar Puncture)

Materials:

  • Anesthesia system (e.g., isoflurane vaporizer) or appropriate restraint for unanesthetized injections

  • Hamilton syringe (10-25 µL) with a 30-gauge, 0.5-inch needle

  • Animal shaver or clippers

  • Povidone-iodine or 70% ethanol for sterilization

  • Eye lubricant (if using anesthesia)

  • Heating pad for recovery

Procedure:

  • Animal Preparation:

    • Anesthetized Procedure: Anesthetize the mouse using isoflurane (3% for induction, 1.5-2% for maintenance).[6] Apply eye lubricant to prevent corneal drying. Shave a small area of fur over the lumbar region of the spine, near the base of the tail.[6]

    • Unanesthetized Procedure: If performing the injection on an unanesthetized mouse, one person should securely hold the mouse while another performs the injection. This method requires significant technical skill and practice.[7]

  • Locating the Injection Site: Palpate the mouse's pelvis to identify the iliac crests. The space between the L5 and L6 vertebrae is typically located on the line connecting the tops of the iliac crests.[6][7]

  • Needle Insertion:

    • Position the mouse with its spine curved.

    • Insert the 30-gauge needle attached to the Hamilton syringe into the intervertebral space between L5 and L6 (or L4 and L5).[6][7] The needle should be inserted at a slight angle, pointing towards the head.

    • A characteristic "tail flick" or a slight twitch of the hind limbs upon needle entry into the intrathecal space is a reliable indicator of correct placement.[6][7]

  • Injection:

    • Once the tail flick is observed, hold the needle steady and slowly inject the desired volume (typically 5-10 µL for mice) over 5-10 seconds.[3][6][7]

    • After the injection is complete, slowly withdraw the needle.

  • Recovery:

    • If the animal was anesthetized, place it on a heating pad and monitor until it has fully recovered from anesthesia.

    • Observe the animal for any signs of neurological deficits or distress.

Intrathecal_Injection_Workflow cluster_prep Preparation cluster_procedure Injection Procedure cluster_post Post-Procedure A Prepare this compound and Vehicle Solutions B Load Hamilton Syringe (5-10 µL) A->B C Anesthetize Mouse (e.g., Isoflurane) B->C D Position Mouse & Locate L5/L6 Space C->D E Insert 30G Needle D->E F Observe for Tail Flick E->F Confirmation G Slowly Inject Solution F->G H Withdraw Needle G->H I Monitor Recovery on Heating Pad H->I J Assess for Adverse Effects I->J K Proceed with Behavioral/Molecular Assays J->K

Caption: Workflow for intrathecal delivery of this compound in a mouse model.

Concluding Remarks

The intrathecal administration of this compound represents a promising strategy for investigating the role of PIP5K1C in nociception and for the development of novel analgesics. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies aimed at further characterizing the therapeutic potential of this compound for chronic pain. Adherence to sterile techniques and careful execution of the intrathecal injection procedure are critical for obtaining reliable and reproducible results.

References

UNC3230: Application Notes and Protocols for Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of UNC3230, a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type-1C (PIP5K1C), and detailed protocols for its use in kinase activity assays.

Introduction

This compound is a small molecule inhibitor identified through high-throughput screening that acts as a selective, ATP-competitive inhibitor of PIP5K1C.[1][2] PIP5K1C is a lipid kinase responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical second messenger involved in various cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking.[3][4] Dysregulation of PIP5K1C activity has been implicated in several diseases, including chronic pain and cancer, making it an attractive therapeutic target.[4][5] this compound serves as a valuable chemical probe for studying the biological functions of PIP5K1C and for validating it as a drug target.

Mechanism of Action

This compound competitively inhibits the ATP-binding site of PIP5K1C, thereby preventing the phosphorylation of its substrate, phosphatidylinositol 4-phosphate (PI(4)P), to produce PI(4,5)P2.[2][3] This inhibition leads to a reduction in cellular levels of PI(4,5)P2, which in turn modulates downstream signaling pathways.[3][4]

Below is a diagram illustrating the signaling pathway involving PIP5K1C and the inhibitory action of this compound.

UNC3230_Mechanism_of_Action cluster_membrane Cell Membrane cluster_signaling Downstream Signaling PI4P PI(4)P PIP5K1C PIP5K1C PI4P->PIP5K1C PIP2 PI(4,5)P2 Signaling Signal Transduction (e.g., GPCR signaling, actin dynamics) PIP2->Signaling PIP5K1C->PIP2 phosphorylates ADP ADP PIP5K1C->ADP ATP ATP ATP->PIP5K1C This compound This compound This compound->PIP5K1C inhibits

Caption: Mechanism of this compound action on the PIP5K1C signaling pathway.

Quantitative Data

This compound has been characterized across various biochemical and cellular assays. The following table summarizes its key quantitative parameters.

ParameterKinaseValueAssay TypeReference
IC50 PIP5K1C~41 nMMicrofluidic Mobility Shift Assay[1][4][6]
PIP5K1C120 nMThiazole Carboxamide Core Structure Assay[2]
Ki PIP5K1C23 nMATP Competition Mobility Shift Assay[2][7]
Selectivity (Kd) PIP5K1C<0.2 µMCompetitive Binding Assay[4][6]
PIP4K2C<0.2 µMCompetitive Binding Assay[4][6]
Cellular Activity Reduction in membrane PI(4,5)P2 levels~45% at 100 nMDorsal Root Ganglia (DRG) neurons[1][4]

Experimental Protocols

The following are detailed protocols for utilizing this compound in kinase activity assays.

Biochemical Kinase Activity Assay (Microfluidic Mobility Shift Assay)

This protocol is based on the high-throughput screening assay used to identify this compound.[6][7] It measures the conversion of a fluorescently labeled substrate to a product.

Materials:

  • Recombinant human PIP5K1C

  • Fluorescein-conjugated PI(4)P (substrate)

  • ATP

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • EDTA (for stopping the reaction)

  • Microfluidic mobility shift assay platform (e.g., LabChip)

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in assay buffer to achieve final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.[7]

  • Enzyme and Substrate Preparation:

    • Dilute recombinant human PIP5K1C to the desired concentration (e.g., 3 nM) in assay buffer.[7]

    • Prepare a substrate solution containing fluorescein-conjugated PI(4)P and ATP in assay buffer. The ATP concentration should be at or near its Km value (e.g., 15 µM) for competitive inhibition studies.[7]

  • Assay Procedure:

    • Add the this compound dilutions or vehicle control to the wells of a microplate.

    • Add the diluted PIP5K1C enzyme solution to each well and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[2][7]

    • Initiate the kinase reaction by adding the substrate solution to each well.

    • Incubate the reaction at room temperature for a specific duration (e.g., 40 minutes), ensuring the reaction is within the linear range.[7]

    • Stop the reaction by adding a solution of EDTA.

  • Data Acquisition and Analysis:

    • Analyze the samples using a microfluidic mobility shift assay platform. The instrument will separate the fluorescently labeled substrate from the product based on their different electrophoretic mobilities.

    • The amount of product formed is quantified by measuring the fluorescence intensity of the product peak.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Below is a diagram outlining the experimental workflow for the biochemical kinase activity assay.

Kinase_Assay_Workflow start Start prep_compound Prepare this compound Dilutions start->prep_compound prep_enzyme Prepare PIP5K1C Solution start->prep_enzyme prep_substrate Prepare Substrate (PI(4)P) + ATP Solution start->prep_substrate add_compound Add this compound to Plate prep_compound->add_compound add_enzyme Add PIP5K1C to Plate prep_enzyme->add_enzyme add_substrate Initiate Reaction with Substrate pre_incubate Pre-incubate Inhibitor and Enzyme add_enzyme->pre_incubate pre_incubate->add_substrate incubate_reaction Incubate Reaction add_substrate->incubate_reaction stop_reaction Stop Reaction with EDTA incubate_reaction->stop_reaction analyze Analyze on Microfluidic Platform stop_reaction->analyze data_analysis Calculate % Inhibition and IC50 analyze->data_analysis end End data_analysis->end

Caption: Workflow for a biochemical kinase activity assay using this compound.

Cellular Assay for PI(4,5)P2 Levels

This protocol provides a general framework for assessing the effect of this compound on cellular PI(4,5)P2 levels.

Materials:

  • Cell line of interest (e.g., Dorsal Root Ganglia neurons)[1]

  • Cell culture medium and reagents

  • This compound

  • Vehicle control (e.g., DMSO)

  • Method for quantifying PI(4,5)P2 (e.g., lipid extraction followed by mass spectrometry, or immunofluorescence using a specific antibody)

Protocol:

  • Cell Culture and Treatment:

    • Culture the cells to the desired confluency under standard conditions.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours). A concentration of around 100 nM has been shown to be effective.[1][4]

  • PI(4,5)P2 Quantification:

    • For Lipidomics:

      • Harvest the cells and perform a lipid extraction.

      • Analyze the lipid extracts using mass spectrometry to quantify the levels of PI(4,5)P2 and other phosphoinositides.

    • For Immunofluorescence:

      • Fix and permeabilize the cells.

      • Incubate with a primary antibody specific for PI(4,5)P2.

      • Incubate with a fluorescently labeled secondary antibody.

      • Image the cells using fluorescence microscopy and quantify the fluorescence intensity.

  • Data Analysis:

    • Normalize the PI(4,5)P2 levels in this compound-treated cells to the levels in vehicle-treated cells.

    • Determine the dose-dependent effect of this compound on cellular PI(4,5)P2 levels.

Selectivity Profiling

To assess the selectivity of this compound, it can be screened against a panel of other kinases, particularly other lipid kinases.[6] Commercially available kinase profiling services (e.g., DiscoveRx KINOMEscan) can be utilized for this purpose.[6] These assays typically involve competitive binding to determine the dissociation constant (Kd) of the inhibitor for a wide range of kinases.

Conclusion

This compound is a potent and selective inhibitor of PIP5K1C, making it an invaluable tool for studying phosphoinositide signaling. The provided protocols offer a starting point for researchers to investigate the effects of this compound in both biochemical and cellular contexts. Careful optimization of assay conditions is recommended for each specific experimental system.

References

practical guide for UNC3230 storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC3230 is a potent, selective, and ATP-competitive small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), a key enzyme in the phosphoinositide signaling pathway.[1][2][3][4] It functions by competitively inhibiting the ATP-binding site of PIP5K1C, thereby preventing the synthesis of phosphatidylinositol (4,5)-bisphosphate (PIP2) from its precursor, phosphatidylinositol 4-phosphate (PI(4)P).[2][4] this compound also demonstrates inhibitory activity against PIP4K2C.[1][3][5]

Due to its crucial role in regulating PIP2 levels, this compound has emerged as a valuable chemical probe for investigating a variety of cellular processes. These include G protein-coupled receptor (GPCR) signaling, calcium mobilization, actin cytoskeleton dynamics, and cell migration.[1][2][6] Its demonstrated antinociceptive effects in preclinical models of chronic pain and its potential anticancer activities make it a compound of significant interest for therapeutic development.[1][5][7]

This document provides a practical guide for the storage, handling, and experimental application of this compound.

Chemical and Physical Properties

This compound is typically supplied as a crystalline solid or powder.[2][7] Purity levels are generally high, often reported as ≥95-98%.[2][6][7]

PropertyValueReference
Chemical Name 5-[(cyclohexylcarbonyl)amino]-2-(phenylamino)-4-thiazolecarboxamide[7]
Molecular Formula C₁₇H₂₀N₄O₂S[2][7]
Molecular Weight 344.43 g/mol [2]
Appearance Crystalline solid / Solid powder[2][7]
CAS Number 1031602-63-7[2][7]

Storage and Handling

Proper storage and handling are critical to maintain the stability and activity of this compound. The compound is shipped at ambient temperature and is stable for several weeks under these conditions.[2]

3.1 Storage Recommendations Upon receipt, store the solid compound and stock solutions according to the following guidelines to ensure long-term stability.

FormStorage ConditionDurationReference
Solid (Powder) 0 to 4°CShort-term (days to weeks)[2]
-20°CLong-term (months to years) [2][3][7]
Stock Solution (in DMSO) -20°CUp to 1 month[3]
-80°CUp to 1 year[3]

Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3]

3.2 Preparation of Stock Solutions this compound exhibits good solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7][8][9]

SolventMaximum SolubilityReference
DMSO 30 - 69 mg/mL[3][7][8]
DMF 30 mg/mL[7][8][9]
Ethanol 0.2 mg/mL[7][8][9]

Protocol for 10 mM DMSO Stock Solution:

  • This compound has a molecular weight of 344.43 g/mol . To prepare a 10 mM stock solution, weigh out 3.44 mg of this compound powder.

  • Add 1 mL of fresh, anhydrous DMSO. Use of fresh DMSO is recommended as absorbed moisture can reduce solubility.[3]

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Dispense into single-use aliquots and store at -20°C or -80°C.

Biological Activity and Quantitative Data

This compound is a well-characterized inhibitor with a defined mechanism of action and cellular effects.

ParameterValue / DescriptionReference
Primary Target PIP5K1C (Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C)[1][2][3]
Secondary Target PIP4K2C (Phosphatidylinositol-5-Phosphate 4-Kinase, Type II, Gamma)[1][3][5]
Mechanism ATP-competitive inhibitor[2][4]
IC₅₀ ~41 nM (for PIP5K1C)[1][3][5][7]
K_d_ 51 nM (for PIP5K1C)[7][8]
Cellular Effect Reduces membrane PIP2 levels by ~45% in DRG neurons at 100 nM[1][5][7]
Functional Effect Attenuates LPA-evoked calcium signaling in DRG neurons[1][6][]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting PIP5K1C, a critical enzyme that phosphorylates PI(4)P to generate PI(4,5)P2 (PIP2). PIP2 is a low-abundance but vital membrane phospholipid that acts as a docking site for numerous proteins and is the substrate for enzymes like Phospholipase C (PLC). By depleting membrane PIP2, this compound disrupts these downstream signaling events.

UNC3230_PIP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_receptors PI4P PI(4)P PIP2 PI(4,5)P2 PI4P->PIP2 ATP -> ADP PLC PLC PIP2->PLC IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Hydrolysis Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers GPCR GPCR (e.g., LPA Receptor) GPCR->PLC Activates Ligand Ligand (e.g., LPA) Ligand->GPCR This compound This compound PIP5K1C PIP5K1C This compound->PIP5K1C Inhibits PIP5K1C->PI4P

This compound inhibits PIP5K1C, blocking PIP2 synthesis and downstream GPCR-PLC signaling.

Recent research also indicates that inhibition of PIP5K1C by this compound can activate the Fyn/C3G/Rap1 pathway, which plays a role in regulating axon formation in neurons.[11]

UNC3230_Rap1_Pathway This compound This compound PIP5K1C PIP5K1C This compound->PIP5K1C Inhibits Fyn Fyn Kinase PIP5K1C->Fyn Inhibits C3G C3G Fyn->C3G Activates Rap1_GTP Rap1-GTP (Active) C3G->Rap1_GTP Promotes GDP->GTP Exchange Rap1_GDP Rap1-GDP (Inactive) Rap1_GDP->C3G Axon_Formation Axon Formation Rap1_GTP->Axon_Formation Regulates In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment Stock 10 mM Stock in DMSO Intermediate Intermediate Dilution (e.g., 100x final) Stock->Intermediate Dilute Working Final Working Solution in Medium/Buffer Intermediate->Working Dilute Treat Treat Cells with This compound or Vehicle Working->Treat Cells Plate Cells Cells->Treat Incubate Incubate Treat->Incubate Assay Perform Assay (e.g., Calcium Imaging, Western Blot, etc.) Incubate->Assay

References

Application Notes and Protocols for UNC3230 in Studies of PIP2-Dependent Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC3230 is a potent and selective small-molecule inhibitor of Phosphatidylinositol 4-Phosphate 5-Kinase Type 1C (PIP5K1C), a key enzyme responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] PIP2 is a critical lipid second messenger in the plasma membrane, regulating a diverse array of cellular processes including signal transduction, ion channel activity, endocytosis, and cytoskeletal dynamics.[3][4] this compound acts as an ATP-competitive inhibitor of PIP5K1C, thereby reducing cellular PIP2 levels and modulating downstream signaling pathways.[5][6][7] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying PIP2-dependent signaling.

Mechanism of Action

This compound was identified through a high-throughput screen as a potent inhibitor of human PIP5K1C with an IC50 of approximately 41 nM.[2][6] It exhibits a competitive mode of inhibition with respect to ATP, with a Ki of around 23 nM.[5] While selective against many other kinases, including the closely related PIP5K1A and PI3-kinases, this compound also demonstrates significant inhibitory activity against Phosphatidylinositol-5-Phosphate 4-Kinase, Type II, Gamma (PIP4K2C).[1][2] Both PIP5K1C and PIP4K2C are involved in the direct production of PIP2, albeit through different substrate phosphorylation (PI(4)P for PIP5K1C and PI(5)P for PIP4K2C).[1] The inhibitory action of this compound leads to a reduction in plasma membrane PIP2 levels, which in turn affects signaling cascades that are dependent on this phospholipid.[2][6] A notable example is the attenuation of G-protein coupled receptor (GPCR) signaling, such as that mediated by the lysophosphatidic acid (LPA) receptor, which relies on PIP2 hydrolysis by phospholipase C (PLC).[6][8]

Applications

  • Investigation of PIP2-dependent signaling pathways: this compound serves as a valuable tool to probe the role of PIP2 in various cellular contexts. By depleting cellular PIP2, researchers can study the downstream consequences on signal transduction, ion channel function, and other physiological processes.[8][9]

  • Pain signaling research: PIP5K1C is highly expressed in dorsal root ganglia (DRG) neurons and plays a crucial role in nociceptive signaling.[1][10] this compound has been shown to reduce PIP2 levels in these neurons, attenuate LPA-induced calcium signaling, and exhibit antinociceptive effects in animal models of chronic pain.[2][6][11]

  • Cancer research: Dysregulation of phosphoinositide signaling is implicated in various cancers. This compound has been used to study the role of PIP5K1C in cancer cell processes and has shown potential in inhibiting tumor growth and metastasis.[2][7]

  • Neuroscience research: Beyond pain, PIP2 is involved in numerous neuronal functions, including axon formation and neuronal polarity. This compound can be used to explore the role of PIP5K1C-mediated PIP2 synthesis in these fundamental neurodevelopmental processes.[12]

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterTargetValueAssay MethodReference
IC50 PIP5K1C~41 nMMicrofluidic Mobility Shift Assay[2][6]
Ki PIP5K1C~23 nMATP Competition Assay[5]
Kd PIP5K1C<0.2 µMCompetitive Binding Assay[2]
Kd PIP4K2C<0.2 µMCompetitive Binding Assay[2]

Table 2: Cellular Activity of this compound

EffectCell TypeConcentrationResultReference
PIP2 Level Reduction Dorsal Root Ganglia (DRG) Neurons100 nM~45% reduction in membrane PIP2[2][6]
Inhibition of Calcium Signaling Dorsal Root Ganglia (DRG) Neurons100 nMSignificant reduction of LPA-evoked calcium signaling[2][6]

Mandatory Visualizations

PIP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI4P PI(4)P PIP5K1C PIP5K1C PI4P->PIP5K1C Substrate PIP2 PIP2 PLC PLC PIP2->PLC Substrate PIP5K1C->PIP2 Synthesis This compound This compound This compound->PIP5K1C Inhibition GPCR GPCR GPCR->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Hydrolysis Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling Ca_release->Downstream PKC_activation->Downstream

Caption: PIP2-Dependent Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Studies hts High-Throughput Screen (e.g., Microfluidic Mobility Shift Assay) ic50 IC50 Determination hts->ic50 moa Mechanism of Action (e.g., ATP Competition) ic50->moa selectivity Selectivity Profiling (Kinase Panel) moa->selectivity pip2_measurement Cellular PIP2 Measurement selectivity->pip2_measurement Lead Compound (this compound) ca_imaging Calcium Imaging (e.g., Fura-2 AM) pip2_measurement->ca_imaging functional_assays Functional Assays (e.g., Migration, Proliferation) ca_imaging->functional_assays animal_models Animal Models of Disease (e.g., Chronic Pain) functional_assays->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd efficacy Efficacy Studies pk_pd->efficacy

Caption: Experimental Workflow for this compound Characterization.

Experimental Protocols

Microfluidic Mobility Shift Assay for PIP5K1C Inhibition

This protocol is adapted from methodologies used for kinase inhibitor screening and is tailored for assessing this compound's inhibitory effect on PIP5K1C.[8][9][13]

Materials:

  • Recombinant human PIP5K1C

  • Fluorescently labeled PI(4)P substrate (e.g., FAM-PI(4)P)

  • ATP

  • This compound stock solution (in DMSO)

  • Assay buffer: 100 mM MES, pH 6.5, 20 mM NaCl, 1 mM DTT, 1 mM TCEP, 0.1% (w/v) BSA

  • 384-well low-volume plates

  • Microfluidic mobility shift assay instrument (e.g., PerkinElmer LabChip EZ Reader) with a 12-sipper chip

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Enzyme and Substrate Preparation: Prepare a solution of PIP5K1C and FAM-PI(4)P in the assay buffer.

  • Assay Reaction: a. In a 384-well plate, add the this compound dilutions or vehicle (DMSO) to the appropriate wells. b. Add the PIP5K1C/FAM-PI(4)P solution to all wells. c. Incubate for 20 minutes at room temperature to allow for compound-enzyme binding. d. Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for PIP5K1C.

  • Data Acquisition: a. Immediately place the plate in the microfluidic mobility shift assay instrument. b. The instrument will aspirate a small volume ("sip") from each well and apply a voltage to separate the charged substrate (FAM-PI(4)P) from the more negatively charged product (FAM-PIP2). c. The fluorescence of the separated substrate and product peaks is measured, and the percent conversion is calculated.

  • Data Analysis: a. Plot the percent inhibition (calculated from the percent conversion relative to the vehicle control) against the logarithm of the this compound concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Measurement of Cellular PIP2 Levels

This protocol describes a method to assess changes in cellular PIP2 levels following this compound treatment using immunofluorescence.

Materials:

  • Cells of interest (e.g., cultured DRG neurons)

  • This compound

  • Cell culture medium

  • Fixative: 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% BSA in PBS

  • Primary antibody: Anti-PIP2 antibody

  • Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: a. Plate cells on coverslips and culture until they reach the desired confluency. b. Treat the cells with this compound at the desired concentration (e.g., 100 nM) or vehicle for the appropriate duration.

  • Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: a. Wash with PBS. b. Block with 5% BSA in PBS for 1 hour at room temperature. c. Incubate with the primary anti-PIP2 antibody diluted in blocking buffer overnight at 4°C. d. Wash with PBS. e. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark. f. Wash with PBS. g. Counterstain with DAPI for 5 minutes.

  • Imaging and Analysis: a. Mount the coverslips on microscope slides. b. Acquire images using a fluorescence microscope. c. Quantify the fluorescence intensity of the PIP2 staining per cell using image analysis software (e.g., ImageJ). d. Compare the fluorescence intensity between this compound-treated and vehicle-treated cells to determine the relative change in PIP2 levels.

Fura-2 AM Calcium Imaging in DRG Neurons

This protocol details the measurement of intracellular calcium changes in DRG neurons in response to stimuli, and the effect of this compound.[1][14]

Materials:

  • Cultured DRG neurons on coverslips

  • This compound

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Standard extracellular solution (e.g., Tyrode's solution or HBSS)

  • Stimulant (e.g., Lysophosphatidic acid - LPA)

  • High potassium extracellular solution for cell viability check

  • Ratiometric fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm.

Procedure:

  • Fura-2 AM Loading: a. Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.025% Pluronic F-127 in standard extracellular solution). b. Incubate the DRG neurons on coverslips in the Fura-2 AM loading solution for 30 minutes at 37°C. c. Wash the cells with standard extracellular solution and allow them to de-esterify the dye for at least 15-30 minutes at room temperature.

  • This compound Pre-incubation: a. Incubate the Fura-2-loaded cells with this compound at the desired concentration (e.g., 100 nM) or vehicle for a specified period (e.g., 15 minutes) prior to imaging.

  • Calcium Imaging: a. Place the coverslip in a perfusion chamber on the stage of the fluorescence microscope. b. Continuously perfuse with standard extracellular solution to establish a stable baseline fluorescence ratio (F340/F380). c. Stimulate the cells by perfusing with a solution containing the agonist (e.g., LPA). d. Record the changes in the F340/F380 fluorescence ratio over time. e. At the end of the experiment, perfuse with a high potassium solution to depolarize the neurons and confirm their viability.

  • Data Analysis: a. The F340/F380 ratio is proportional to the intracellular calcium concentration. b. Quantify the peak amplitude or the area under the curve of the calcium transient in response to the stimulus. c. Compare the responses in this compound-treated cells to those in vehicle-treated cells to determine the inhibitory effect of this compound on calcium signaling.

Concluding Remarks

This compound is a powerful pharmacological tool for dissecting the intricate roles of PIP2 in cellular physiology and pathophysiology. Its ability to acutely inhibit PIP5K1C and consequently reduce cellular PIP2 levels provides a means to investigate the functional significance of this lipid second messenger in a wide range of biological systems. The protocols provided herein offer a starting point for researchers to utilize this compound in their studies of PIP2-dependent signaling. As with any pharmacological inhibitor, careful consideration of its selectivity profile and the use of appropriate controls are essential for the robust interpretation of experimental results.

References

Application Notes and Protocols for Testing UNC3230 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC3230 is a potent and selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type-1C (PIP5K1C).[1][2] As an ATP-competitive inhibitor, this compound effectively reduces the cellular production of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical lipid second messenger involved in a multitude of cellular processes.[1][3] These processes include signal transduction from G protein-coupled receptors (GPCRs), regulation of ion channels, actin cytoskeleton dynamics, cell adhesion, and migration.[1][4] Consequently, this compound has emerged as a valuable tool for investigating the physiological and pathological roles of PIP5K1C and as a potential therapeutic agent, particularly in the context of chronic pain and certain cancers.[1][5]

These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound. The described assays will enable researchers to:

  • Quantify the reduction of cellular PIP2 levels.

  • Assess the impact on downstream GPCR-mediated calcium signaling.

  • Evaluate the effects on cellular processes such as focal adhesion dynamics and cell migration.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the signaling pathway targeted by this compound. Upon activation of a Gq-coupled GPCR, phospholipase C (PLC) is activated and subsequently hydrolyzes PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. This compound inhibits PIP5K1C, the enzyme responsible for synthesizing PIP2 from phosphatidylinositol 4-phosphate (PIP4P), thereby reducing the available substrate for PLC and dampening the entire signaling cascade.

UNC3230_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR Gq-Coupled Receptor PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP5K1C PIP5K1C PIP4P PIP4P PIP5K1C->PIP4P Phosphorylates PIP5K1C->PIP2 Synthesizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound This compound->PIP5K1C Inhibits IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Induces

Caption: this compound inhibits PIP5K1C, reducing PIP2 synthesis and downstream signaling.

The following diagram outlines the general experimental workflow for assessing the efficacy of this compound.

Experimental_Workflow A Cell Culture (e.g., DRG neurons, cancer cell lines) B Treatment with this compound (Varying concentrations and incubation times) A->B C Cell-Based Assays B->C D PIP2 Quantification (ELISA) C->D E Calcium Signaling Assay (Calcium Imaging) C->E F Focal Adhesion Analysis (Immunofluorescence) C->F G Cell Migration Assay (Transwell Assay) C->G H Data Acquisition and Analysis D->H E->H F->H G->H

Caption: General workflow for evaluating this compound efficacy in cell-based assays.

Data Presentation

The following tables summarize quantitative data on the efficacy of this compound from published studies.

Table 1: Effect of this compound on Cellular PIP2 Levels and In Vitro Kinase Activity

ParameterValueCell Type / Assay ConditionReference
IC₅₀ ~41 nMMicrofluidic mobility shift assay[1][2]
Kᵢ 23 nMATP competition mobility shift assay[3]
PIP2 Reduction ~45%100 nM this compound in dorsal root ganglia (DRG) neurons[1]

Table 2: Functional Effects of this compound in Cell-Based Assays

AssayEndpointResultCell TypeReference
Calcium Signaling LPA-evoked calcium releaseSignificant reduction with this compound treatmentCultured DRG neurons[2]
Cell Proliferation Reduction in cell number10-15% reductionHuman foreskin fibroblasts (HFF1)[5]
Sensitization to other drugs Increased sensitivity to WX876% increaseHuman foreskin fibroblasts (HFF1)[5]

Experimental Protocols

PIP2 Quantification using ELISA

This protocol provides a method for quantifying cellular PIP2 levels following treatment with this compound. Commercially available PIP2 ELISA kits can be used.[6][7][8]

Materials:

  • Cell culture plates (96-well)

  • This compound

  • Cell lysis buffer (provided with ELISA kit or a non-denaturing lysis buffer)

  • PIP2 ELISA Kit (e.g., from MyBioSource or LifeScience Market)[6][7]

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth during the experiment.

  • Cell Treatment: Once cells have adhered and reached the desired confluency, treat them with varying concentrations of this compound (e.g., 10 nM to 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add the appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cellular proteins and lipids.

  • ELISA Procedure:

    • Follow the specific instructions provided with the commercial PIP2 ELISA kit.

    • Typically, this involves adding standards and diluted cell lysates to the antibody-coated microplate.

    • Incubate, wash, and add the detection reagents as per the manufacturer's protocol.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the provided PIP2 standards.

    • Calculate the concentration of PIP2 in the cell lysates by interpolating from the standard curve.

    • Normalize the PIP2 concentration to the total protein concentration of each lysate sample.

GPCR-Mediated Calcium Signaling Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to GPCR activation, and how this compound affects this process.[9][10][11][12][13]

Materials:

  • Cells expressing the GPCR of interest (e.g., cultured DRG neurons)

  • This compound

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • GPCR agonist (e.g., Lysophosphatidic acid - LPA)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or 96-well black-walled imaging plates.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate the cells at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • This compound Treatment: Add HBSS containing the desired concentrations of this compound or vehicle control to the cells and incubate for the desired duration (e.g., 30 minutes).

  • Calcium Imaging:

    • Place the dish or plate on the fluorescence microscope or plate reader.

    • Acquire a baseline fluorescence reading for a short period (e.g., 30-60 seconds).

    • Add the GPCR agonist (e.g., LPA) to the cells while continuously recording the fluorescence intensity.

    • Continue recording for several minutes to capture the full calcium response.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time for each condition.

    • The calcium response is often expressed as the change in fluorescence (ΔF) over the baseline fluorescence (F₀), i.e., ΔF/F₀.

    • Compare the peak calcium response in this compound-treated cells to the vehicle-treated control cells.

Focal Adhesion Dynamics Assay

This protocol provides a method to assess the effect of this compound on focal adhesion dynamics, a process in which PIP2 plays a crucial role.[14][15][16]

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Nocodazole (microtubule depolymerizing agent)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against a focal adhesion protein (e.g., Paxillin, Vinculin)

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips and allow them to adhere.

    • Treat the cells with this compound or a vehicle control for the desired time.

  • Induction of Focal Adhesion Assembly:

    • Treat cells with nocodazole (e.g., 10 µM) for 4 hours to induce the formation of large focal adhesions.[14]

  • Induction of Focal Adhesion Disassembly (Optional):

    • To study disassembly, wash out the nocodazole and incubate the cells in fresh medium (with this compound or vehicle) for a specific time (e.g., 2 hours) to allow for microtubule regrowth and subsequent focal adhesion disassembly.[14]

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody against the focal adhesion marker overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Wash three times with PBS and mount the coverslips on microscope slides.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify focal adhesion size, number, and distribution using image analysis software (e.g., ImageJ).

    • Compare the focal adhesion characteristics between this compound-treated and control cells.

Cell Migration Assay (Transwell Assay)

This protocol describes a transwell assay to evaluate the effect of this compound on cell migration.[17][18][19][20]

Materials:

  • Transwell inserts (with appropriate pore size for the cell type)

  • 24-well plates

  • This compound

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

Protocol:

  • Cell Preparation:

    • Culture cells to sub-confluency.

    • Starve the cells in serum-free medium for 12-24 hours before the assay.

    • Trypsinize and resuspend the cells in serum-free medium containing different concentrations of this compound or a vehicle control.

  • Assay Setup:

    • Place the transwell inserts into the wells of a 24-well plate.

    • Add medium containing the chemoattractant to the lower chamber of the wells.

    • Add the cell suspension (containing this compound or vehicle) to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 6-24 hours).

  • Cell Staining and Quantification:

    • Carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-migrated cells from the top surface of the insert membrane.

    • Fix the migrated cells on the bottom surface of the membrane with methanol for 10 minutes.

    • Stain the migrated cells with Crystal Violet solution for 20 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

  • Data Analysis:

    • Count the number of migrated cells in several random fields of view under a microscope.

    • Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.

    • Compare the number of migrated cells in the this compound-treated groups to the control group.

References

Application Notes and Protocols for UNC3230 in Preclinical Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC3230 is a potent and selective small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C).[1] This enzyme is responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling phospholipid involved in the sensitization of nociceptive neurons.[2][3] In preclinical models, this compound has demonstrated significant efficacy in attenuating chronic pain, positioning PIP5K1C as a promising therapeutic target for the development of novel analgesics.[2][4]

Numerous pain-producing receptors, including G protein-coupled receptors (GPCRs), signal through the hydrolysis of PIP2.[2] By inhibiting PIP5K1C, this compound reduces the available pool of PIP2 in dorsal root ganglion (DRG) neurons, thereby dampening the signaling cascade that leads to pain hypersensitivity.[1][2] This mechanism of action makes this compound an effective analgesic agent in both inflammatory and neuropathic pain models.[2]

These application notes provide an overview of this compound's mechanism of action, detailed protocols for its use in common preclinical pain models, and a summary of key quantitative data.

Mechanism of Action: Inhibition of PIP2-Dependent Nociceptive Signaling

This compound exerts its analgesic effects by targeting the lipid kinase PIP5K1C, which is highly expressed in DRG neurons.[2] PIP5K1C catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) to generate PIP2.[5] Various pronociceptive (pain-promoting) stimuli, such as inflammatory mediators and nerve injury byproducts, activate receptors on nociceptive neurons that couple to phospholipase C (PLC).[2] PLC then hydrolyzes PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium release and protein kinase C (PKC) activation, respectively.[2] This signaling cascade ultimately results in the sensitization of ion channels, such as TRPV1, leading to a state of heightened pain sensitivity (hyperalgesia and allodynia).[2]

This compound competitively inhibits the ATP-binding site of PIP5K1C, preventing the synthesis of PIP2.[6] This reduction in PIP2 levels limits the substrate available for PLC, thereby attenuating the downstream signaling that drives neuronal sensitization and pain.[2]

UNC3230_Mechanism_of_Action cluster_0 Cell Membrane PI4P PI4P PIP5K1C PIP5K1C PI4P->PIP5K1C Substrate PIP2 PIP2 PIP5K1C->PIP2 Generates PLC PLC PIP2->PLC Hydrolyzes This compound This compound This compound->PIP5K1C Inhibits Pronociceptive_Stimuli Pronociceptive Stimuli GPCR GPCR Pronociceptive_Stimuli->GPCR Activates GPCR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Nociceptor_Sensitization Nociceptor Sensitization Ca2_release->Nociceptor_Sensitization PKC_activation->Nociceptor_Sensitization CFA_Workflow Baseline Baseline Behavioral Testing CFA_Injection CFA Injection (20 µL, intraplantar) Baseline->CFA_Injection Day 0 UNC3230_Admin This compound Administration (i.t. or i.pl.) CFA_Injection->UNC3230_Admin 2 hours post-CFA Post_Treatment_Testing Post-Treatment Behavioral Testing UNC3230_Admin->Post_Treatment_Testing Multiple time points SNI_Workflow Baseline Baseline Behavioral Testing SNI_Surgery SNI Surgery Baseline->SNI_Surgery Day 0 Pain_Development Allow Pain to Develop (e.g., 7-14 days) SNI_Surgery->Pain_Development UNC3230_Admin This compound Administration (i.t.) Pain_Development->UNC3230_Admin Post_Treatment_Testing Post-Treatment Behavioral Testing UNC3230_Admin->Post_Treatment_Testing Multiple time points

References

Troubleshooting & Optimization

how to minimize UNC3230 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent and selective PIP5K1C inhibitor, UNC3230, maintaining its solubility in aqueous solutions is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with this compound precipitation.

Troubleshooting Guide: Minimizing this compound Precipitation

Unexpected precipitation of this compound can compromise experimental results. This guide offers a systematic approach to diagnosing and resolving solubility issues.

Problem: this compound has precipitated out of my aqueous solution.

Initial Assessment Workflow

start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_dilution How was the aqueous solution prepared? check_stock->check_dilution Yes stock_issue Re-dissolve stock. Consider fresh DMSO. check_stock->stock_issue No check_components What are the components of the aqueous solution? check_dilution->check_components ph_issue Is the buffer pH optimal? Is the buffer concentration too high? check_components->ph_issue Buffer present temp_issue Was the solution stored at a low temperature? check_components->temp_issue No buffer solution Implement Solution stock_issue->solution ph_issue->solution temp_issue->solution

Caption: Initial assessment workflow for this compound precipitation.

Potential Causes and Solutions

Potential Cause Recommended Action Experimental Protocol
Improper Stock Solution Preparation Ensure this compound is fully dissolved in a suitable organic solvent like DMSO before preparing aqueous dilutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]Protocol 1: Stock Solution Preparation 1. Equilibrate this compound powder to room temperature.2. Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).3. Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any particulate matter.4. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Low Solubility in Aqueous Buffers This compound has limited solubility in aqueous solutions. The final concentration of organic solvent (e.g., DMSO) in the aqueous working solution should be kept as high as experimentally permissible, while being mindful of its potential effects on the biological system.Protocol 2: Preparing Aqueous Working Solutions 1. Start with your fully dissolved this compound stock solution in DMSO.2. While vortexing the aqueous buffer, add the this compound stock solution dropwise.3. Avoid adding the aqueous buffer directly to the DMSO stock, as this can cause the compound to crash out of solution.4. If precipitation occurs, try lowering the final concentration of this compound.
Buffer Composition and pH The pH of the aqueous buffer can significantly impact the solubility of small molecules. While specific data for this compound is not readily available, it is advisable to test a range of physiologically relevant pH values (e.g., 6.5-7.5) to identify the optimal condition for your experiment. Buffer components themselves can sometimes interact with the compound.[3]Protocol 3: Buffer Optimization 1. Prepare small batches of your desired aqueous buffer at different pH values (e.g., in 0.2-0.5 pH unit increments).2. Prepare your this compound working solution in each buffer condition following Protocol 2.3. Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 1-2 hours) at the experimental temperature.4. If using a buffer with high salt concentration, consider reducing the salt concentration if precipitation is observed.
Temperature Effects Solubility of compounds often decreases at lower temperatures. If experiments are conducted at 4°C or on ice, the risk of precipitation increases.Protocol 4: Temperature Considerations 1. Prepare the final aqueous working solution at room temperature.2. If the experiment must be performed at a lower temperature, prepare the solution as close to the time of use as possible.3. Before use, visually inspect the solution for any signs of precipitation that may have occurred during cooling. If precipitate is observed, the solution may need to be gently warmed and mixed to redissolve, but be cautious of potential compound degradation with heat.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most frequently recommended solvent for preparing this compound stock solutions.[2][4] It is also reported to be soluble in N,N-Dimethylformamide (DMF).[2][5][6]

Q2: What is the solubility of this compound in common solvents?

A2: The following table summarizes the reported solubility of this compound in various solvents.

Solvent Solubility Reference
DMSO~30 mg/mL[2][5][6]
DMF~30 mg/mL[2][5][6]
Ethanol~0.2 mg/mL[2][5][6]

Q3: I am performing an in vivo study. What formulation can I use to improve this compound solubility?

A3: For in vivo experiments, co-solvents and vehicles are often necessary to maintain this compound in solution. One published protocol involves a vehicle of 20% DMSO.[] Another formulation for in vivo use consists of a mixture of DMSO, PEG300, Tween80, and ddH2O.[1] A third option is a suspension in corn oil.[1][8] It is crucial to prepare these formulations fresh and visually inspect for any precipitation before administration.[8]

Q4: How does this compound exert its biological effect?

A4: this compound is a potent and selective inhibitor of phosphatidylinositol 4-phosphate 5-kinase type I gamma (PIP5K1C).[4] By inhibiting PIP5K1C, this compound reduces the cellular levels of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P₂), a key signaling lipid involved in numerous cellular processes.[4][9]

Signaling Pathway Overview

PIP4P PI(4)P PIP5K1C PIP5K1C PIP4P->PIP5K1C PIP2 PI(4,5)P₂ PIP5K1C->PIP2 This compound This compound This compound->PIP5K1C Downstream Downstream Signaling (e.g., Actin Cytoskeleton, Calcium Signaling) PIP2->Downstream

Caption: this compound inhibits PIP5K1C, blocking PI(4,5)P₂ production.

Q5: How should I store this compound?

A5: As a powder, this compound should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[4] Stock solutions in DMSO can be stored at -20°C for the long term, but for optimal results, it is recommended to use them within a few weeks.[2][4] It is advisable to prepare small aliquots to avoid multiple freeze-thaw cycles.

Disclaimer: This guide is intended for informational purposes for research use only and does not constitute medical or veterinary advice. Always refer to the manufacturer's product data sheet for the most accurate and up-to-date information.

References

Navigating UNC3230 in Preclinical Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for investigators utilizing UNC3230 in animal studies. This compound is a selective, ATP-competitive inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type-1C (PIP5K1C), a lipid kinase implicated in various cellular processes, including pain signaling and cancer biology.[1] This guide offers a centralized resource for dosing recommendations, experimental protocols, and troubleshooting common issues to facilitate successful and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective small-molecule inhibitor of PIP5K1C, a key enzyme responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] By inhibiting PIP5K1C in an ATP-competitive manner, this compound reduces cellular levels of PI(4,5)P2, thereby modulating downstream signaling pathways that are dependent on this lipid second messenger.[1][2]

Q2: In which research areas has this compound been primarily studied?

A2: The majority of published in vivo research has focused on the role of this compound in pain signaling, where it has demonstrated antinociceptive effects in models of chronic pain.[1][3][4] There is also emerging in vitro evidence suggesting its potential in cancer research, specifically in inhibiting colorectal cancer glycolysis and sensitizing cancer cells to other inhibitors.[1][5]

Q3: What are the known off-target effects of this compound?

A3: While this compound is highly selective for PIP5K1C, it has also been shown to inhibit PIP4K2C.[1][3] Researchers should consider this secondary target when interpreting experimental results.

Troubleshooting Guide

Issue: Lack of efficacy with intraperitoneal (i.p.) administration.

Possible Cause: Published studies have reported a lack of acute antinociceptive activity when this compound is administered intraperitoneally in mice.[3] This is likely due to unfavorable pharmacokinetic properties, such as poor absorption from the peritoneal cavity, rapid metabolism, or extensive first-pass effect.

Recommendation:

  • Consider alternative routes of administration: Direct administration to the target tissue or compartment, such as intrathecal or local injection, has been shown to be effective.[3][4]

  • Conduct pilot pharmacokinetic studies: If systemic administration is necessary, it is crucial to perform pilot studies to determine the plasma concentration and bioavailability of this compound following i.p. injection in your specific animal model. This will help in optimizing the dosing regimen.

  • Formulation optimization: While information is limited, exploring different vehicle formulations may improve solubility and absorption.

Issue: Difficulty dissolving this compound for in vivo studies.

Possible Cause: this compound has limited aqueous solubility.

Recommendation:

  • Use appropriate solvents: this compound is soluble in DMSO and DMF.[2] For in vivo use, a stock solution in DMSO can be prepared and then further diluted in a suitable vehicle such as corn oil.

  • Follow established protocols: The study by Wright et al. (2014) successfully used a vehicle of 20% DMSO for intrathecal injections in mice.[3]

  • Ensure complete dissolution: Gently warm and vortex the solution to ensure the compound is fully dissolved before administration. Visually inspect for any precipitates.

Issue: Unexpected toxicity or adverse effects in animal models.

Possible Cause: There is a lack of publicly available, comprehensive toxicology data for this compound. The maximum tolerated dose (MTD) for various routes and species has not been established in the literature.

Recommendation:

  • Conduct dose-escalation studies: It is imperative for researchers to perform their own dose-finding and tolerability studies for their specific animal model and experimental paradigm.

  • Careful monitoring: Closely monitor animals for any signs of toxicity, including changes in weight, behavior, and overall health.

  • Start with lower doses: Begin with doses reported to be efficacious in the literature and cautiously escalate.

Data Presentation

In Vivo Dosing in Murine Pain Models
Administration RouteSpeciesDoseVehicleOutcomeReference
Intrathecal (i.t.)Mouse1 nmol20% DMSOIneffective[3]
Intrathecal (i.t.)Mouse2 nmol20% DMSOEffective (antinociceptive)[3]
Intrathecal (i.t.)Mouse3 nmol50% DMSOEffective (similar to 2 nmol)[3]
Intra-hindpawMouse8 nmolNot specifiedEffective (reduced thermal hyperalgesia)[3]
Intraperitoneal (i.p.)MouseNot specifiedNot specifiedIneffective (no acute antinociceptive activity)[3]
Solubility Data
SolventMaximum Concentration
DMSO30 mg/mL
DMF30 mg/mL
Ethanol0.2 mg/mL

Data sourced from commercially available datasheets.

Experimental Protocols

Intrathecal Injection in Mice for Pain Studies

This protocol is adapted from Wright et al., Neuron, 2014.[3]

1. Preparation of Dosing Solution: a. Prepare a stock solution of this compound in 100% DMSO. b. For a final dose of 2 nmol in a 5 µL injection volume, dilute the stock solution in sterile, pyrogen-free saline to achieve a final concentration of 0.4 mM this compound in 20% DMSO. c. Ensure the solution is clear and free of precipitates. Prepare fresh on the day of the experiment.

2. Animal Restraint and Injection: a. Acclimatize adult mice to the handling and restraint procedures. b. Perform intrathecal injections in unanesthetized mice using the direct lumbar puncture method. c. Briefly restrain the mouse and insert a 30-gauge, 0.5-inch needle connected to a 10 µL Hamilton syringe between the L5 and L6 vertebrae. d. A slight flick of the tail is an indicator of correct needle placement in the intrathecal space. e. Inject a total volume of 5 µL slowly.

3. Post-injection Monitoring and Behavioral Testing: a. Monitor the animals for any signs of distress or motor impairment immediately following the injection. b. Assess nociceptive behaviors (e.g., thermal paw withdrawal latency using the Hargreaves test) at baseline and at specified time points post-injection (e.g., 1 and 2 hours).

Mandatory Visualizations

Signaling Pathway of PIP5K1C and Point of this compound Inhibition

PIP5K1C_Pathway cluster_membrane Plasma Membrane PI4P PI(4)P PIP5K1C PIP5K1C PI4P->PIP5K1C PIP2 PI(4,5)P2 DAG DAG IP3 IP3 Downstream Downstream Signaling (e.g., Ca2+ release, PKC activation) DAG->Downstream IP3->Downstream PIP5K1C->PIP2 ATP->ADP This compound This compound This compound->PIP5K1C Inhibition PLC PLC PLC->PIP2 Hydrolysis GPCR GPCR Activation GPCR->PLC

Caption: this compound inhibits PIP5K1C, blocking PI(4,5)P2 synthesis.

Experimental Workflow for In Vivo Pain Assessment

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Dosing Solution D Administer this compound (e.g., Intrathecal) A->D B Acclimatize Animals C Baseline Nociceptive Testing B->C C->D E Post-Dose Nociceptive Testing (Time Points) D->E F Data Collection E->F G Statistical Analysis F->G H Determine Efficacy G->H

Caption: Workflow for assessing this compound's antinociceptive effects.

Disclaimer: This technical support guide is for informational purposes only and is based on publicly available research. Researchers should conduct their own validation and optimization studies.

References

addressing UNC3230 stability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing UNC3230 in long-term experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential challenges related to the stability and activity of this compound over extended experimental periods.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C).[1] By inhibiting PIP5K1C, this compound blocks the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical lipid second messenger involved in numerous cellular signaling pathways.[2][3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial for maintaining the stability of this compound. Recommendations from various suppliers are summarized in the table below. For long-term stability, it is advisable to store the compound as a dry powder at -20°C or below and to prepare fresh stock solutions.

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in DMSO.[4][1] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C.[1]

Q4: Can this compound degrade in cell culture medium during long-term experiments?

Q5: What are the potential cellular consequences of long-term PIP5K1C inhibition with this compound?

A5: Prolonged inhibition of PIP5K1C and the resulting depletion of PIP2 can have significant effects on various cellular processes. These may include alterations in the actin cytoskeleton, changes in cell adhesion and migration, and impacts on signaling pathways that rely on PIP2 as a precursor, such as the PI3K/Akt pathway.[2][7] These cellular changes are expected outcomes of effective long-term treatment and should not necessarily be interpreted as a loss of compound activity.

Troubleshooting Guides

Issue 1: Diminishing Biological Effect of this compound Over Time

Potential Causes:

  • Compound Degradation: this compound may degrade in the cell culture medium over several days.

  • Cellular Adaptation/Resistance: Cells may adapt to the long-term inhibition of PIP5K1C by upregulating compensatory pathways.

  • Cellular Metabolism: Cells may metabolize this compound into inactive forms.

Suggested Solutions:

  • Replenish this compound: For long-term experiments, replenish the cell culture medium with freshly diluted this compound every 24-48 hours.

  • Assess Compound Stability: Perform a time-course experiment to assess the stability of this compound in your specific cell culture conditions (see Experimental Protocols).

  • Monitor PIP2 Levels: If possible, measure cellular PIP2 levels at different time points to confirm sustained target engagement.

  • Investigate Cellular Responses: Analyze downstream signaling pathways and cellular phenotypes to understand if adaptive responses are occurring.

Issue 2: High Variability in Experimental Replicates

Potential Causes:

  • Inconsistent Compound Concentration: Inaccurate pipetting or uneven distribution of the viscous DMSO stock solution can lead to variability.

  • Edge Effects in Multi-well Plates: Evaporation from wells on the edge of a plate can concentrate the compound, leading to different effective concentrations.

  • Inconsistent Cell Seeding Density: Variations in cell number can affect the cell-to-drug ratio and influence the observed biological response.

Suggested Solutions:

  • Proper Mixing: Ensure the DMSO stock solution is fully thawed and vortexed gently before diluting into the culture medium. Mix the final working solution thoroughly before adding to cells.

  • Minimize Edge Effects: Use plates with outer wells filled with sterile PBS or media to reduce evaporation from the experimental wells.

  • Consistent Cell Seeding: Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well.

Issue 3: Unexpected Cellular Phenotypes

Potential Causes:

  • Off-Target Effects: Although this compound is reported to be selective, long-term exposure at high concentrations could potentially lead to off-target effects.

  • Secondary Effects of PIP2 Depletion: The observed phenotype may be a secondary or tertiary consequence of prolonged PIP2 depletion, affecting multiple downstream pathways.

Suggested Solutions:

  • Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of this compound that achieves the desired biological effect.

  • Use a Secondary Inhibitor: If possible, use another structurally distinct PIP5K1C inhibitor to confirm that the observed phenotype is due to on-target inhibition.

  • Rescue Experiment: If a downstream product of PIP2 is known to be involved, attempt a rescue experiment by adding this product exogenously.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO34.44100

Data compiled from supplier information.[4]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSupplier Recommendations
Powder+4°CShort-termTocris Bioscience[4]
-20°C≥ 4 yearsCayman Chemical[8]
Stock Solution (in DMSO)-20°C1 monthSelleck Chemicals[1]
-80°C1 yearSelleck Chemicals[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare Stock Solution:

    • Allow the vial of powdered this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

    • Gently vortex to ensure the compound is fully dissolved.

  • Aliquot and Store:

    • Aliquot the stock solution into single-use, low-binding microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

  • Prepare Working Solution:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Serially dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration immediately before use.

    • Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells. Note: Do not store the diluted working solution.

Protocol 2: Long-Term Treatment of Cells with this compound
  • Cell Seeding: Seed cells at an appropriate density to avoid overconfluence during the experiment.

  • Initial Treatment: After allowing cells to adhere (for adherent cell lines), replace the medium with fresh medium containing the desired concentration of this compound.

  • Medium Replenishment:

    • For continuous exposure, completely replace the medium with fresh medium containing this compound every 24-48 hours.

    • The frequency of medium changes may need to be optimized based on the metabolic rate of the cell line and the stability of this compound in the specific culture conditions.

  • Endpoint Analysis: At the end of the experiment, harvest cells for downstream analysis as required.

Protocol 3: Assessment of this compound Stability in Cell Culture Medium
  • Prepare Spiked Medium: Prepare a sufficient volume of complete cell culture medium containing the desired concentration of this compound.

  • Incubation:

    • Dispense the spiked medium into multiple sterile tubes, one for each time point.

    • Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).

  • Sample Collection: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one tube and store the medium at -80°C until analysis.

  • Analytical Method:

    • Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the concentration at each time point to the initial concentration (time 0) to determine the stability profile.

  • Bioassay (Optional):

    • In parallel, treat fresh cells with the incubated medium from each time point.

    • Measure a known biological response to this compound (e.g., inhibition of a downstream signaling event) to assess the remaining biological activity of the compound.

Mandatory Visualizations

PIP5K1C_Signaling_Pathway This compound Signaling Pathway PI4P PI(4)P PIP5K1C PIP5K1C PI4P->PIP5K1C PIP2 PIP2 (PI(4,5)P2) PIP5K1C->PIP2 ATP ADP This compound This compound This compound->PIP5K1C PLC PLC PIP2->PLC PI3K PI3K PIP2->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Downstream Downstream Signaling IP3->Downstream DAG->Downstream PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Akt->Downstream

Caption: this compound inhibits PIP5K1C, blocking PIP2 synthesis and downstream signaling.

UNC3230_Stability_Workflow This compound Stability Assessment Workflow start Start prep_medium Prepare cell culture medium with this compound start->prep_medium incubate Incubate at 37°C, 5% CO2 prep_medium->incubate collect_samples Collect samples at 0, 6, 12, 24, 48, 72h incubate->collect_samples analysis Analyze this compound concentration collect_samples->analysis hplc_ms HPLC or LC-MS analysis->hplc_ms bioassay Bioassay on fresh cells analysis->bioassay results Determine stability profile hplc_ms->results bioassay->results Troubleshooting_Diminishing_Effect Troubleshooting Diminishing this compound Effect problem Diminishing Biological Effect cause1 Compound Degradation? problem->cause1 cause2 Cellular Adaptation? problem->cause2 cause3 Compound Metabolism? problem->cause3 solution1 Replenish medium with fresh this compound daily cause1->solution1 solution2 Perform stability assay (HPLC/LC-MS) cause1->solution2 solution3 Analyze compensatory pathways cause2->solution3 solution4 Use lower effective concentration cause2->solution4 solution5 Measure metabolite formation cause3->solution5

References

UNC3230 Technical Support Center: Overcoming Low Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for UNC3230. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the low solubility of this compound in various vehicles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound exhibits good solubility in several organic solvents but is practically insoluble in water. The solubility can vary slightly between different batches and vendors due to factors like crystallinity and purity.[1] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can significantly reduce solubility.[2]

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. What can I do?

A2: This is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:

  • Lower the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells.[3]

  • Use a gentle mixing process: When diluting, add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Consider co-solvents: Incorporating a small percentage of a water-miscible co-solvent like PEG300 or ethanol in your final buffer might help maintain solubility. However, you must first validate the compatibility of any co-solvent with your specific cell line and assay.

  • Prepare fresh dilutions: this compound may not be stable in aqueous solutions for extended periods. It is recommended to prepare fresh dilutions for each experiment and use them immediately.[2]

Q3: Can I use this compound for in vivo studies given its low aqueous solubility?

A3: Yes, this compound has been successfully used in in vivo studies. This typically requires a specific formulation to ensure the compound remains in suspension and is bioavailable. Common approaches involve using a co-solvent system.

Q4: Are there any known in vivo formulations for this compound?

A4: Yes, two established formulations have been reported:

  • A suspension in a mixture of DMSO and corn oil.[2][4]

  • A solution using a multi-component vehicle of DMSO, PEG300, Tween 80, and sterile water.[2] Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide provides a structured approach to addressing common solubility issues encountered during experiments with this compound.

Diagram: Troubleshooting Workflow for this compound Solubility Issues

TroubleshootingWorkflow start Start: Solubility Issue Encountered check_stock Verify Stock Solution (Fresh DMSO, correct concentration) start->check_stock precipitation_in_vitro Precipitation in Aqueous Buffer (In Vitro) check_stock->precipitation_in_vitro In Vitro Assay precipitation_in_vivo Precipitation in Vehicle (In Vivo) check_stock->precipitation_in_vivo In Vivo Formulation low_solubility Low Solubility in Desired Vehicle check_stock->low_solubility General Formulation dilution_technique Optimize Dilution Technique (e.g., dropwise addition, vortexing) precipitation_in_vitro->dilution_technique check_formulation_protocol Review Formulation Protocol (Correct ratios and mixing order) precipitation_in_vivo->check_formulation_protocol solubility_enhancement Explore Solubility Enhancement Techniques low_solubility->solubility_enhancement lower_dmso Lower Final DMSO Concentration (<1%) dilution_technique->lower_dmso use_cosolvent_vitro Consider Co-solvents (e.g., PEG300, Ethanol) lower_dmso->use_cosolvent_vitro fresh_dilution Prepare Fresh Dilutions Immediately Before Use use_cosolvent_vitro->fresh_dilution end End: Issue Resolved fresh_dilution->end sonication_heating Apply Gentle Sonication or Warming check_formulation_protocol->sonication_heating alternative_vehicle Consider Alternative In Vivo Vehicles sonication_heating->alternative_vehicle alternative_vehicle->end cyclodextrin Cyclodextrin Complexation solubility_enhancement->cyclodextrin nanosuspension Nanosuspension solubility_enhancement->nanosuspension solid_dispersion Solid Dispersion solubility_enhancement->solid_dispersion cyclodextrin->end nanosuspension->end solid_dispersion->end

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in various solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source(s)
DMSO30 - 6987.10 - 200.33[2][5]
DMF3087.10[5]
Ethanol0.2 - 30.58 - 8.71[2][5]
WaterInsolubleInsoluble[2]

Note: The molecular weight of this compound is 344.43 g/mol .

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 3.44 mg/mL).

    • Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if needed.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

In Vivo Formulation 1: DMSO and Corn Oil

This formulation is suitable for intraperitoneal (i.p.) or oral gavage administration.

  • Materials:

    • This compound DMSO stock solution (e.g., 20.8 mg/mL)

    • Sterile corn oil

  • Procedure:

    • Prepare a fresh this compound DMSO stock solution as described above.

    • In a sterile tube, add the required volume of corn oil.

    • Add the calculated volume of the this compound DMSO stock solution to the corn oil to achieve the final desired concentration. A common ratio is 1:9 (v/v) of DMSO stock to corn oil.[4]

    • Vortex the mixture vigorously for 2-3 minutes until a uniform suspension is formed.

    • Use the formulation immediately after preparation.[2]

In Vivo Formulation 2: Co-solvent System

This formulation can be used for various administration routes, including intravenous (i.v.) injection, but should be optimized for the specific application.

  • Materials:

    • This compound DMSO stock solution (e.g., 17 mg/mL)

    • PEG300

    • Tween 80

    • Sterile ddH₂O (double-distilled water)

  • Procedure:

    • Prepare a fresh this compound DMSO stock solution.

    • In a sterile tube, add the required volume of PEG300.

    • Add the calculated volume of the this compound DMSO stock solution to the PEG300 and mix until the solution is clear. A suggested starting ratio is 5% DMSO in the final solution.[2]

    • Add Tween 80 to the mixture and mix until clear. A suggested starting concentration is 5% Tween 80 in the final solution.[2]

    • Slowly add sterile ddH₂O to reach the final volume and mix thoroughly. A suggested final volume composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[2]

    • Use this formulation immediately after preparation.[2]

Signaling Pathway

This compound is a potent inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C). This enzyme plays a crucial role in the phosphoinositide signaling pathway.

Diagram: PIP5K1C Signaling Pathway

PIP5K1C_Pathway cluster_membrane Plasma Membrane PI4P PI(4)P PIP2 PI(4,5)P2 PI4P->PIP2 ATP ADP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLC PLC PLC->PIP2 hydrolyzes Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation GPCR GPCR G_protein G-protein GPCR->G_protein G_protein->PLC PIP5K1C PIP5K1C PIP5K1C->PI4P This compound This compound This compound->PIP5K1C inhibits Agonist Agonist Agonist->GPCR Ca_release->PKC_activation Nociceptive_sensitization Nociceptive Sensitization PKC_activation->Nociceptive_sensitization

Caption: The PIP5K1C signaling pathway and the inhibitory action of this compound.

References

UNC3230 Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing in vitro dose-response curves with UNC3230, a selective inhibitor of PIP5K1C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target? A1: this compound is a potent, selective, and ATP-competitive small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type-1C (PIP5K1C).[1][2] PIP5K1C is a lipid kinase responsible for synthesizing phosphatidylinositol 4,5-bisphosphate (PIP2), a critical signaling phospholipid in cellular membranes.[1][3]

Q2: What is the established in vitro potency of this compound? A2: this compound has a reported IC50 of approximately 41 nM in microfluidic mobility shift assays using recombinant human PIP5K1C.[1][2][3][4][5] Its binding affinity (Kd) has been measured at 51 nM.[6][7]

Q3: What is the mechanism of action for this compound? A3: this compound acts as an ATP-competitive inhibitor of PIP5K1C.[2][4][8] This means it binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its substrate, phosphatidylinositol 4-phosphate (PI(4)P), into PIP2.[8]

Q4: Are there any known significant off-targets for this compound? A4: Yes, this compound has been shown to also inhibit Phosphatidylinositol-5-Phosphate 4-Kinase, Type II, Gamma (PIP4K2C).[2][3][5][9] It is highly selective against other lipid kinases, including PI3Ks and PIP5K1A, a closely related isoform.[1][3][6]

Q5: What are the recommended solvents and storage conditions for this compound? A5: this compound has good solubility in DMSO and DMF (30 mg/mL), but very poor solubility in ethanol (0.2 mg/mL).[6][7] For long-term storage, the solid powder should be stored at -20°C for up to 4 years.[6] Stock solutions in DMSO can be stored at -80°C for up to one year.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Q6: What is a typical starting concentration range for an in vitro dose-response experiment? A6: For biochemical assays, a 10-point dose-response curve starting from a top concentration of 10 µM is a good starting point.[4] For cell-based assays, a wider range may be necessary. A typical approach is to use a 7- to 9-point curve with 3-fold serial dilutions spanning from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 10-50 µM) concentrations to capture the full dose-response profile.

Quantitative Data Summary

Table 1: this compound Inhibitor Profile

ParameterValueAssay TypeReference(s)
Primary Target PIP5K1C-[1]
Mechanism of Action ATP-CompetitiveMobility Shift Assay[4][8]
IC50 ~41 nMMicrofluidic Mobility Shift[1][2][3]
Binding Affinity (Kd) 51 nMCompetitive Binding Assay[6][7]
Key Off-Target PIP4K2CCompetitive Binding Assay[3][9]

Table 2: this compound Solubility and Storage

ParameterRecommendationReference(s)
Solvents DMSO (up to 69 mg/mL), DMF (30 mg/mL)[2][6][7]
Poor Solvents Ethanol (0.2 mg/mL), Water[6][7]
Solid Storage -20°C, protected from light (stable for ≥ 4 years)[6][10]
Stock Solution Storage -80°C in aliquots (stable for up to 1 year in DMSO)[2]

Troubleshooting Guide

Problem: High variability or poor reproducibility in my dose-response curve.

  • Answer: Inconsistent results can arise from several factors.

    • Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Cell density can significantly impact drug response.[11]

    • Compound Solubility: this compound has low aqueous solubility.[3] Ensure the compound is fully dissolved in your final culture medium and that the final DMSO concentration is consistent across all wells and non-toxic to your cells (typically ≤0.5%).

    • Plate Edge Effects: Evaporation from wells on the edge of a multi-well plate can concentrate the compound and affect cell growth. Avoid using the outermost wells for experimental data or ensure proper humidification during incubation.

    • Incubation Time: Use a consistent incubation time for all experiments, as the IC50 value can be time-dependent.[12]

Problem: I am not observing a significant effect at concentrations around the reported biochemical IC50 (~41 nM).

  • Answer: This is a common observation when transitioning from biochemical to cell-based assays.

    • Cellular Context: The biochemical IC50 is determined using a purified recombinant enzyme.[4] In a cellular context, factors like cell membrane permeability, intracellular ATP concentrations, and the specific cell line's reliance on PIP5K1C for survival or proliferation will influence the effective concentration. Cellular IC50 values are often higher than biochemical IC50s.

    • Target Expression: Verify that your cell line expresses sufficient levels of PIP5K1C. Low target expression may result in a diminished response.

    • Assay Endpoint: The chosen assay must measure a biological process that is dependent on PIP5K1C activity. A reduction in PIP2 levels may not immediately translate to a loss of cell viability.[1] Consider more proximal readouts like measuring PIP2 levels or calcium signaling if viability assays are unresponsive.[1][5]

    • Compound Integrity: Confirm the purity and integrity of your this compound stock. If possible, verify the concentration and rule out degradation.

Problem: My this compound compound is precipitating in the cell culture medium.

  • Answer: This is a direct consequence of this compound's poor solubility in aqueous solutions.[3]

    • Check Final DMSO Concentration: The final concentration of DMSO in the well is critical. While preparing dilutions, ensure that the intermediate and final concentrations of the compound are not supersaturated. A final DMSO concentration of 0.1-0.5% is generally recommended.

    • Preparation Method: Prepare fresh dilutions from a high-concentration DMSO stock immediately before each experiment. Do not store dilute aqueous solutions of this compound.

    • Media Components: Serum proteins in the culture medium can sometimes bind to compounds and affect solubility. Consider the serum percentage in your assay medium.

Problem: How do I interpret my results given the off-target activity against PIP4K2C?

  • Answer: Acknowledging the dual inhibition of PIP5K1C and PIP4K2C is crucial for accurate data interpretation.[3][9]

    • Orthogonal Validation: Use a complementary approach to validate that the observed phenotype is due to PIP5K1C inhibition. The most common method is to use siRNA or shRNA to specifically knock down PIP5K1C and observe if the resulting phenotype mimics the effect of this compound.

    • Control Compounds: If available, use an inactive analog of this compound or a structurally different PIP5K1C inhibitor to confirm the on-target effects.

    • Literature Review: Investigate the role of PIP4K2C in your experimental system. Understanding its function can help dissect the potential contributions of its inhibition to the overall observed effect.

Visualized Workflows and Pathways

UNC3230_Signaling_Pathway cluster_main Primary Pathway cluster_off_target Off-Target Pathway PI4P PI(4)P PIP5K1C PIP5K1C PI4P->PIP5K1C Substrate PIP2 PIP2 (PI(4,5)P2) PIP5K1C->PIP2 Phosphorylation Signaling Downstream Signaling (e.g., GPCR, Ca2+) PIP2->Signaling PI5P PI(5)P PIP4K2C PIP4K2C PI5P->PIP4K2C Substrate PIP2_off PIP2 (PI(4,5)P2) PIP4K2C->PIP2_off Phosphorylation This compound This compound This compound->PIP5K1C Inhibition (IC50 ~41 nM) This compound->PIP4K2C Inhibition

Caption: this compound mechanism of action on primary and off-target pathways.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis A 1. Prepare this compound Stock in DMSO D 4. Prepare Serial Dilutions of this compound in Medium A->D B 2. Culture & Harvest Cells (Logarithmic Growth Phase) C 3. Seed Cells in 96-well Plate B->C E 5. Add Compound to Cells (Include Vehicle Control) C->E D->E F 6. Incubate for Defined Period (e.g., 24-72h) E->F G 7. Add Viability Reagent (e.g., MTS, MTT, Resazurin) F->G H 8. Measure Signal (Absorbance/Fluorescence) G->H I 9. Normalize Data & Plot Dose-Response Curve H->I J 10. Calculate IC50 Value I->J Troubleshooting_Logic Start Unexpected Result (e.g., No Effect, High IC50) Check_Compound Compound Issue? Start->Check_Compound Check_Cells Cellular Issue? Start->Check_Cells Check_Assay Assay Issue? Start->Check_Assay Solubility Precipitation Observed? Check_Compound->Solubility Solubility Stock Verify Stock Concentration & Age Check_Compound->Stock Integrity Target_Expression Target (PIP5K1C) Expressed? Check_Cells->Target_Expression Target Health Cells Healthy? (Morphology, Growth) Check_Cells->Health Viability Endpoint Endpoint Sensitive to Target? Check_Assay->Endpoint Readout Controls Controls Behaving as Expected? Check_Assay->Controls Validation

References

mitigating potential confounding effects of UNC3230

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UNC3230. The information is designed to help mitigate potential confounding effects and ensure the successful application of this inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type-1C (PIP5K1C)[1][2]. It functions as an ATP-competitive inhibitor with an IC50 of approximately 41 nM[1]. By inhibiting PIP5K1C, this compound reduces the cellular levels of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical lipid second messenger involved in various signaling pathways[1][3][4][5].

Q2: What are the known off-targets of this compound?

The primary known off-target of this compound is Phosphatidylinositol-5-Phosphate 4-Kinase Type-2C (PIP4K2C)[1]. It is important to consider this off-target activity when designing experiments and interpreting data. This compound has been shown to be highly selective against other lipid kinases, including PIP5K1A and the PI3-kinase family[6].

Q3: How should I prepare and store this compound stock solutions?

This compound has limited aqueous solubility[1]. Therefore, proper preparation and storage are crucial for experimental success.

  • Solvent: High-purity, anhydrous DMSO is the recommended solvent for creating stock solutions[7].

  • Concentration: Stock solutions can be prepared at concentrations up to 100 mM[6].

  • Procedure: To prepare a 10 mM stock solution, dissolve 3.44 mg of this compound (MW: 344.43 g/mol ) in 1 mL of DMSO. Sonication or gentle warming may be required to fully dissolve the compound.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (weeks to months) or -80°C for long-term storage (up to a year)[1][7].

Q4: What is the recommended working concentration for this compound in cell-based assays?

The optimal working concentration of this compound will vary depending on the cell type and the specific assay. A common starting point is a concentration 2- to 5-fold higher than the IC50. For example, a concentration of 100 nM has been shown to reduce membrane PIP2 levels by approximately 45% in dorsal root ganglia (DRG) neurons[1]. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Problem 1: I am not observing the expected phenotype after treating my cells with this compound.

Potential Cause Troubleshooting Step
Poor Solubility/Precipitation Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. When diluting into aqueous buffers or cell culture media, ensure rapid mixing to prevent precipitation. Consider using a vehicle control with the same final DMSO concentration as your this compound-treated samples.
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. We recommend starting with a range from 10 nM to 1 µM.
Cell Line Insensitivity Confirm that your cell line expresses PIP5K1C at a sufficient level. You can check this via Western blot, qPCR, or by consulting resources like The Human Protein Atlas[8].
Degraded Compound Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of the compound.

Problem 2: I am concerned that my observed phenotype is due to off-target effects.

Potential Cause Troubleshooting Step
Inhibition of PIP4K2C 1. Use a negative control compound: UNC2828 is a structurally similar analog of this compound that is inactive against PIP5K1C. Use UNC2828 at the same concentration as this compound to determine if the observed phenotype is due to non-specific effects of the chemical scaffold. 2. Use a genetic approach: Perform siRNA-mediated knockdown of PIP5K1C and PIP4K2C separately and together to dissect the contribution of each kinase to the observed phenotype. 3. Rescue experiment: If possible, transfect cells with a version of PIP5K1C that is resistant to this compound to see if it rescues the phenotype.
General Cellular Toxicity Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed phenotype is not simply a result of cell death.

Quantitative Data Summary

Parameter Value Reference
This compound IC50 (PIP5K1C) ~41 nM[1]
This compound Ki (ATP-competitive) ~23 nM
This compound Selectivity Inhibits PIP4K2C; does not inhibit PIP5K1A or PI3-kinases[1][6]
UNC2828 IC50 (PIP5K1C) > 10 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
  • Prepare a 10 mM stock solution:

    • Weigh out 3.44 mg of this compound powder.

    • Add 1 mL of anhydrous DMSO.

    • Vortex and/or sonicate until the compound is completely dissolved.

    • Aliquot into single-use tubes and store at -80°C.

  • Prepare a working solution:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • For a final concentration of 100 nM in 1 mL of cell culture medium, dilute 1 µL of the 10 mM stock solution into 999 µL of pre-warmed medium.

    • Mix immediately by gentle inversion or pipetting.

    • Add the final diluted this compound solution to your cells.

    • Note: The final DMSO concentration in this example is 0.01%. Ensure your vehicle control contains the same DMSO concentration.

Protocol 2: Control Experiment to Mitigate Off-Target Effects
  • Plate cells in a multi-well plate at a density appropriate for your assay.

  • Prepare treatments:

    • Vehicle Control: Prepare cell culture medium with the same final DMSO concentration as your inhibitor treatments.

    • This compound: Prepare your desired working concentration of this compound in cell culture medium.

    • UNC2828 (Inactive Analog Control): Prepare UNC2828 at the same concentration as this compound in cell culture medium.

    • siRNA Controls: If performing genetic knockdown, include a non-targeting siRNA control, a validated siRNA for PIP5K1C, and a validated siRNA for PIP4K2C.

  • Treat cells with the prepared solutions and incubate for the desired duration.

  • Analyze the results: Compare the phenotype observed with this compound to the vehicle and UNC2828 controls. A true on-target effect should be observed with this compound but not with UNC2828 or the vehicle. The siRNA experiments will help to further delineate the roles of PIP5K1C and PIP4K2C.

Visualizations

UNC3230_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound PIP5K1C PIP5K1C This compound->PIP5K1C Inhibits PIP4K2C PIP4K2C (Off-target) This compound->PIP4K2C Inhibits PIP2 PIP2 Levels (Phosphatidylinositol 4,5-bisphosphate) PIP5K1C->PIP2 Decreases PIP4K2C->PIP2 Decreases Downstream Downstream Signaling (e.g., Calcium signaling, Actin dynamics) PIP2->Downstream Modulates

Caption: this compound inhibits both PIP5K1C and its off-target PIP4K2C, leading to decreased PIP2 levels and modulation of downstream signaling pathways.

Troubleshooting_Workflow Start Experiment with this compound Expected Expected Phenotype? Start->Expected Success Successful Experiment Expected->Success Yes Troubleshoot Troubleshoot Experiment: - Check solubility - Verify concentration - Confirm target expression Expected->Troubleshoot No OffTarget Concern about Off-Target Effects? OffTarget->Success No Control Perform Control Experiments: - Use inactive analog (UNC2828) - siRNA knockdown of PIP5K1C/PIP4K2C - Cell viability assay OffTarget->Control Yes Success->OffTarget Troubleshoot->Start Analyze Analyze Control Data to Confirm On-Target Effect Control->Analyze Analyze->Success

Caption: A logical workflow for troubleshooting experiments with this compound to address unexpected results and potential off-target effects.

References

best practices for dissolving and storing UNC3230

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving, storing, and troubleshooting the use of UNC3230, a potent and selective PIP5K1C inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C), with an IC50 of approximately 41 nM.[1] It acts as an ATP-competitive inhibitor of PIP5K1C.[2] By inhibiting PIP5K1C, this compound reduces the cellular levels of phosphatidylinositol (4,5)-bisphosphate (PIP2), a key signaling molecule involved in various cellular processes, including nociceptive signaling.[3][4] It has been shown to have antinociceptive and potential anticancer effects.[5]

Q2: What are the recommended solvents for dissolving this compound?

A: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most effective solvents, with a solubility of up to 30 mg/mL.[3][6][7][] It has very limited solubility in ethanol (0.2 mg/mL).[3][6][7][] For in vivo studies, stock solutions in DMSO can be further diluted in vehicles like corn oil or a mixture of PEG300, Tween80, and water.[5][9]

Q3: How should I prepare a stock solution of this compound?

A: To prepare a stock solution, it is recommended to use fresh, high-quality DMSO.[9] Based on the desired concentration, calculate the required volume of solvent. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 344.43 g/mol ), you would add 0.29 mL of DMSO.[3] Ensure the compound is fully dissolved, using sonication or gentle heating if necessary.[5]

Q4: What are the best practices for storing this compound powder and stock solutions?

A: Proper storage is crucial to maintain the stability and activity of this compound.

  • Powder: Store the solid compound at -20°C for long-term storage (up to 3-4 years).[3][6] For short-term storage (days to weeks), it can be kept at 4°C.[3][10]

  • Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[9] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[9]

Q5: Is this compound selective for PIP5K1C?

A: Yes, this compound is a selective inhibitor of PIP5K1C. It has been shown to have high selectivity for PIP5K1C over other lipid kinases, including the PI3-kinase family.[1][6] It does, however, also show some activity against PIP4K2C.[4][11]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in stock solution upon storage Improper storage temperature; repeated freeze-thaw cycles.Store aliquots at -80°C to minimize degradation. Avoid repeated warming and cooling of the entire stock. Before use, allow the aliquot to warm to room temperature and vortex briefly.
Compound precipitates out of solution during experiment Low solubility in the aqueous experimental buffer.Ensure the final concentration of DMSO (or other organic solvent) in your assay is as high as permissible for your experimental system. If precipitation persists, consider using a surfactant like Tween80 or a different formulation for in vivo studies.[9]
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Always use freshly prepared working solutions from a properly stored stock. Avoid prolonged exposure of the compound to light. Verify the purity of your compound if you suspect degradation.
Low efficacy in in vivo studies Poor bioavailability or rapid metabolism.The original research notes that this compound has a narrow efficacy window and low solubility in vehicles, which can limit in vivo dose-responses.[4] Consider optimizing the delivery vehicle and dosing regimen. A formulation with PEG300 and Tween80 has been suggested.[9]

Quantitative Data Summary

Solubility Data

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO30 - 6987.10 - 200.33
DMF3087.10
Ethanol0.20.58

Data compiled from multiple sources.[3][6][7][][9]

Storage Recommendations

FormStorage Temperature (°C)Duration
Powder-20Up to 4 years
Powder4Days to weeks
Stock Solution (in solvent)-80Up to 1 year
Stock Solution (in solvent)-20Up to 1 month

Data compiled from multiple sources.[3][6][9][10]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound powder (Molecular Weight: 344.43 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation:

    • To prepare a 10 mM solution, you need 0.01 moles/liter.

    • For 1 mg of this compound: (0.001 g) / (344.43 g/mol ) = 2.90 x 10⁻⁶ moles.

    • Volume of DMSO needed: (2.90 x 10⁻⁶ moles) / (0.01 moles/liter) = 2.90 x 10⁻⁴ L = 0.29 mL.

  • Procedure: a. Weigh out 1 mg of this compound powder into a sterile microcentrifuge tube. b. Add 0.29 mL of anhydrous DMSO to the tube. c. Vortex the solution until the powder is completely dissolved. If needed, sonicate briefly in a water bath. d. Aliquot the stock solution into smaller, single-use volumes. e. Store the aliquots at -80°C.

Visualizations

UNC3230_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PIP PI(4)P PIP2 PI(4,5)P2 PIP->PIP2 ATP -> ADP PLC PLC GPCR Pronociceptive G-Protein Coupled Receptor (GPCR) DAG DAG IP3 IP3 This compound This compound PIP5K1C PIP5K1C This compound->PIP5K1C Pain_Signaling Pain Signaling Sensitization Ca_release Ca²⁺ Release

References

UNC3230 Technical Support Center: Your Guide to Consistent and Reliable Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the UNC3230 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining consistent and reliable results in your experiments involving the PIP5K1C inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and a summary of key quantitative data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

1. Compound Handling and Storage

  • Q: How should I prepare and store this compound stock solutions?

    • A: this compound is typically soluble in DMSO and DMF at concentrations up to 30 mg/mL and in ethanol at 0.2 mg/mL.[1][2] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[1] Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[3]

  • Q: I see precipitation in my this compound stock solution after thawing. What should I do?

    • A: Precipitation can occur if the compound has come out of solution. Gently warm the vial to 37°C and vortex until the precipitate has completely redissolved. Before each use, visually inspect the solution to ensure it is clear. To prevent precipitation, ensure you are using a high-quality, anhydrous grade DMSO.[4]

  • Q: What is the recommended final concentration of the DMSO vehicle in my cell culture experiments?

    • A: It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.1%, as DMSO itself can have biological effects and induce cytotoxicity at higher concentrations.[5][6] Always include a vehicle-only control (medium with the same final concentration of DMSO as your this compound-treated samples) in your experiments to account for any solvent effects.

2. Experimental Design and Execution

  • Q: What is the recommended working concentration of this compound?

    • A: The optimal concentration of this compound will depend on the cell type and the specific experimental endpoint. A good starting point for in vitro experiments is a concentration range of 1-100 nM. For example, 100 nM this compound has been shown to reduce membrane PIP2 levels by approximately 45% in dorsal root ganglia (DRG) neurons.[1][3] The reported IC50 for PIP5K1C inhibition is approximately 41 nM.[3][7]

  • Q: What is the optimal incubation time for this compound treatment?

    • A: The incubation time required to observe an effect will vary depending on the biological process being studied. For observing a reduction in PIP2 levels, a 20-hour incubation has been used in DRG neurons.[8] However, shorter incubation times may be sufficient for other endpoints. It is recommended to perform a time-course experiment (e.g., 1, 4, 8, 12, and 24 hours) to determine the optimal incubation time for your specific experimental system.

  • Q: I am not observing the expected reduction in PIP2 levels after this compound treatment. What could be the issue?

    • A: Several factors could contribute to this:

      • Suboptimal Concentration or Incubation Time: Your concentration of this compound may be too low, or the incubation time may be too short for your cell type. Consider performing a dose-response and time-course experiment to optimize these parameters.

      • Compound Inactivity: Ensure your this compound stock solution is properly prepared and has not degraded.

      • High PIP2 Turnover: Your cells may have a very high rate of PIP2 synthesis and turnover, requiring a higher concentration of the inhibitor to see a significant reduction.

      • PIP2 Measurement Method: The method used to detect PIP2 may not be sensitive enough. Consider alternative methods such as immunofluorescence with a validated anti-PIP2 antibody or biochemical assays. For immunofluorescence, ensure proper cell fixation and permeabilization protocols are followed.[7]

      • Off-Target Effects: While this compound is selective for PIP5K1C, it also inhibits PIP4K2C.[8] Depending on the cellular context, the contribution of PIP4K2C to the total PIP2 pool might be significant.

  • Q: I am observing unexpected changes in cell morphology or adhesion after this compound treatment. Is this a known effect?

    • A: PIP5K1C and its product, PIP2, are known to regulate focal adhesion dynamics and cell attachment.[1] Therefore, inhibition of PIP5K1C with this compound can be expected to impact cell morphology and adhesion. Document these changes and consider them as part of the compound's biological effect. If these effects are undesirable, you may need to use a lower concentration of this compound or a shorter incubation time.

3. Data Interpretation and Off-Target Effects

  • Q: How does the off-target inhibition of PIP4K2C by this compound affect the interpretation of my results?

    • A: this compound exhibits inhibitory activity against both PIP5K1C and PIP4K2C.[8][9] Both of these kinases can produce PIP2, although through different pathways. Therefore, the observed effects of this compound may be a result of the combined inhibition of both enzymes. To dissect the specific contribution of PIP5K1C, you could consider using complementary approaches such as siRNA-mediated knockdown of PIP5K1C and comparing the phenotype to that observed with this compound treatment.

  • Q: My calcium signaling results are inconsistent after this compound treatment. What could be the cause?

    • A: PIP2 is a critical substrate for phospholipase C (PLC), which generates the second messengers IP3 and DAG, leading to calcium release from intracellular stores.[10] Inhibition of PIP2 synthesis by this compound is therefore expected to dampen calcium signaling in response to stimuli that activate PLC. Inconsistent results could be due to:

      • Variability in this compound effectiveness: Ensure consistent compound concentration and incubation times.

      • Cell health: Ensure your cells are healthy and not overly confluent, as this can affect signaling responses.

      • Stimulus concentration: The concentration of the agonist used to evoke calcium signaling may need to be optimized.

      • Calcium imaging technique: Ensure your calcium imaging setup is optimized and that you are using appropriate controls.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: In Vitro Efficacy and Selectivity of this compound

ParameterValueReference(s)
Target PIP5K1C[3][8]
IC50 (PIP5K1C) ~41 nM[3][7]
Off-Target PIP4K2C[8][9]
Mechanism of Action ATP-competitive[4]
Effect on PIP2 Levels ~45% reduction at 100 nM in DRG neurons[1][3]

Table 2: Recommended Starting Concentrations for In Vitro Experiments

ApplicationStarting Concentration RangeKey ConsiderationsReference(s)
PIP2 Reduction 50 - 200 nMCell type dependent; perform a dose-response.[1][3]
Calcium Signaling Inhibition 10 - 100 nMDependent on the specific signaling pathway.[8]
Cell Migration/Adhesion 10 - 100 nMMonitor for changes in cell morphology.[1]

Experimental Protocols

Protocol 1: General Protocol for this compound Treatment of Adherent Cells in Culture

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting.

  • This compound Preparation: Prepare a fresh working dilution of this compound in your complete cell culture medium from a validated stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the predetermined optimal time at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: After incubation, proceed with your desired downstream analysis, such as immunofluorescence for PIP2, calcium imaging, or cell viability assays.

Mandatory Visualizations

Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental workflows.

UNC3230_Signaling_Pathway cluster_membrane Plasma Membrane PIP PI(4)P PIP5K1C PIP5K1C PIP->PIP5K1C Substrate PIP2 PI(4,5)P2 PLC PLC PIP2->PLC Substrate IP3_DAG IP3 + DAG PLC->IP3_DAG Hydrolyzes Ca_Signaling Calcium Signaling IP3_DAG->Ca_Signaling Activates PIP5K1C->PIP2 Synthesizes This compound This compound This compound->PIP5K1C Inhibits UNC3230_Experimental_Workflow start Start: Seed Cells prepare_treatment Prepare this compound and Vehicle Control start->prepare_treatment treat_cells Treat Cells prepare_treatment->treat_cells incubate Incubate (Optimized Time) treat_cells->incubate analyze Downstream Analysis (e.g., PIP2 Staining, Calcium Imaging) incubate->analyze end End: Data Interpretation analyze->end Troubleshooting_Logic start Inconsistent Results? check_compound Check Compound: - Stock solution integrity - Fresh dilutions start->check_compound Yes check_cells Check Cells: - Health and confluency - Cell line specific effects start->check_cells Yes check_protocol Check Protocol: - Concentration and incubation time - Vehicle control start->check_protocol Yes check_assay Check Assay: - Sensitivity and specificity - Positive/negative controls start->check_assay Yes resolve Resolved check_compound->resolve check_cells->resolve check_protocol->resolve check_assay->resolve

References

strategies for enhancing the therapeutic window of UNC3230

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with UNC3230, a selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High Variability in IC50 Values

Question: We are observing significant well-to-well and experiment-to-experiment variability in our in vitro potency assays (IC50 values) for this compound. What could be the cause, and how can we improve reproducibility?

Answer:

High variability in IC50 values for this compound is a common issue, often stemming from its low aqueous solubility. Here’s a step-by-step guide to troubleshoot and improve the consistency of your results:

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Precipitation 1. Visual Inspection: Before adding to your assay, visually inspect your this compound stock and diluted solutions under a microscope for any signs of precipitation. 2. Solvent Optimization: this compound is soluble in DMSO[1]. Ensure your final DMSO concentration in the assay is consistent and as low as possible to avoid solvent effects, typically ≤0.5%. 3. Pre-incubation Conditions: Consider the temperature and duration of your pre-incubation steps. Fluctuations can affect solubility.
Inconsistent Stock Solution Preparation 1. Fresh Stock Solutions: Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO for each experiment. Avoid repeated freeze-thaw cycles. 2. Accurate Pipetting: Use calibrated pipettes and proper technique, especially for serial dilutions, to ensure accurate final concentrations.
Assay Conditions 1. ATP Concentration: this compound is an ATP-competitive inhibitor[2]. Variations in the ATP concentration in your assay will directly impact the apparent IC50. Use an ATP concentration at or near the Km for PIP5K1C for consistent results. 2. Enzyme Concentration and Purity: Ensure the concentration and purity of your recombinant PIP5K1C are consistent across experiments. Enzyme aggregation can reduce activity[3].
Cell-Based Assay Variability 1. Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time. 2. Cell Seeding Density: Ensure uniform cell seeding density across all wells of your assay plate.

Experimental Workflow to Minimize IC50 Variability:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Fresh this compound Stock Prepare Fresh this compound Stock Uniform Cell Seeding Uniform Cell Seeding Prepare Fresh this compound Stock->Uniform Cell Seeding Dispense Calibrate Pipettes Calibrate Pipettes Calibrate Pipettes->Prepare Fresh this compound Stock Consistent Cell Culture Consistent Cell Culture Consistent Cell Culture->Uniform Cell Seeding Consistent DMSO Concentration Consistent DMSO Concentration Uniform Cell Seeding->Consistent DMSO Concentration Add Compound Fixed ATP Concentration Fixed ATP Concentration Consistent DMSO Concentration->Fixed ATP Concentration Initiate Reaction Standardized Incubation Times Standardized Incubation Times Fixed ATP Concentration->Standardized Incubation Times Normalize to Controls Normalize to Controls Standardized Incubation Times->Normalize to Controls Readout Statistical Analysis Statistical Analysis Normalize to Controls->Statistical Analysis

Caption: Workflow for minimizing IC50 variability in this compound assays.

Issue 2: Lack of In Vivo Efficacy

Question: We are not observing the expected in vivo efficacy with this compound in our animal models, despite seeing good in vitro potency. What are the potential reasons?

Answer:

The transition from in vitro potency to in vivo efficacy can be challenging, especially with compounds like this compound that have known limitations. Here are key areas to investigate:

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Bioavailability 1. Formulation Optimization: this compound has low aqueous solubility, which can severely limit its oral absorption. Consider formulating this compound in a vehicle that enhances solubility and absorption. Strategies include using lipid-based formulations or creating amorphous solid dispersions[4][5][6]. 2. Route of Administration: The original studies with this compound demonstrated efficacy with localized administration (intrathecal or intra-hindpaw injections) but not with intraperitoneal injection, suggesting poor systemic exposure after i.p. dosing[7]. Re-evaluate your route of administration based on your therapeutic goal.
Insufficient Target Engagement 1. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of this compound in the plasma and, if possible, in the target tissue over time. This will help you understand if you are achieving and maintaining a therapeutic concentration. 2. Pharmacodynamic (PD) Biomarker Analysis: Measure the levels of PIP2 in the target tissue after this compound administration to confirm that the drug is engaging with PIP5K1C and having the desired biological effect.
Dosing Regimen 1. Dose Escalation Study: If safety allows, consider a dose-escalation study to determine if a higher dose is required to achieve efficacy. 2. Dosing Frequency: Based on the PK profile, you may need to adjust the dosing frequency to maintain therapeutic concentrations.

Logical Flow for Troubleshooting In Vivo Efficacy:

G No In Vivo Efficacy No In Vivo Efficacy Assess Bioavailability Assess Bioavailability No In Vivo Efficacy->Assess Bioavailability Optimize Formulation Optimize Formulation Assess Bioavailability->Optimize Formulation Poor Measure Target Engagement Measure Target Engagement Assess Bioavailability->Measure Target Engagement Acceptable Change Administration Route Change Administration Route Optimize Formulation->Change Administration Route Re-evaluate Efficacy Re-evaluate Efficacy Optimize Formulation->Re-evaluate Efficacy Conduct PK/PD Studies Conduct PK/PD Studies Measure Target Engagement->Conduct PK/PD Studies Insufficient Measure Target Engagement->Re-evaluate Efficacy Sufficient Adjust Dosing Regimen Adjust Dosing Regimen Conduct PK/PD Studies->Adjust Dosing Regimen Adjust Dosing Regimen->Re-evaluate Efficacy

Caption: Decision tree for troubleshooting the lack of in vivo efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and ATP-competitive inhibitor of PIP5K1C[2][8]. PIP5K1C is a lipid kinase that phosphorylates phosphatidylinositol-4-phosphate (PI(4)P) to generate phosphatidylinositol-4,5-bisphosphate (PIP2)[1]. PIP2 is a critical signaling molecule involved in numerous cellular processes, including signal transduction, actin cytoskeleton dynamics, and vesicle trafficking[1]. By inhibiting PIP5K1C, this compound reduces the levels of PIP2 in cells[8].

PIP5K1C Signaling Pathway:

G cluster_membrane Plasma Membrane PI(4)P PI(4)P PIP2 PIP2 PI(4)P->PIP2 ATP -> ADP Downstream Signaling Actin Dynamics Signal Transduction Vesicle Trafficking PIP2->Downstream Signaling PIP5K1C PIP5K1C PIP5K1C->PIP2 This compound This compound This compound->PIP5K1C Inhibits

Caption: Simplified signaling pathway showing the action of this compound on PIP5K1C.

Q2: What are the known off-target effects of this compound?

A2: The primary known off-target effect of this compound is the inhibition of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C)[7][8]. Like PIP5K1C, PIP4K2C also produces PIP2, but it does so by phosphorylating phosphatidylinositol-5-phosphate (PI(5)P)[9]. This off-target activity is important to consider when interpreting experimental results, as the observed phenotype may be a consequence of inhibiting both kinases.

Q3: How can we improve the therapeutic window of this compound?

A3: Enhancing the therapeutic window of this compound, which is known to be narrow, requires a multi-pronged approach focused on improving its selectivity and reducing its toxicity.

Strategies for Enhancing the Therapeutic Window:

Strategy Description
Medicinal Chemistry Optimization Modify the chemical structure of this compound to improve its selectivity for PIP5K1C over PIP4K2C and other kinases. This could involve structure-activity relationship (SAR) studies to identify key functional groups for on-target vs. off-target activity[10][11][12].
Formulation Strategies Develop advanced formulations to improve the drug's solubility and bioavailability. This can lead to lower required doses to achieve therapeutic concentrations, thereby reducing off-target and systemic toxicity[13][14]. Examples include nanoformulations or encapsulation in liposomes.
Combination Therapy Combine this compound with other therapeutic agents. This may allow for a lower, less toxic dose of this compound to be used while still achieving a synergistic therapeutic effect.
Targeted Delivery Develop drug delivery systems that specifically target the tissue or cells of interest. This would concentrate the drug at the site of action, reducing systemic exposure and associated side effects.

Q4: What are the recommended starting concentrations for in vitro cytotoxicity assays with this compound?

A4: The IC50 of this compound for PIP5K1C is approximately 41 nM[8]. For a cellular cytotoxicity assay, a good starting point is to test a wide range of concentrations spanning several orders of magnitude around the biochemical IC50. A suggested dose-response range would be from 1 nM to 10 µM. It is important to include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. The optimal concentration range will ultimately depend on the cell line being used. For example, in HFF1 cells, a concentration of 5 µM has been used to assess its effects[15].

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against PIP5K1C.

Materials:

  • Recombinant human PIP5K1C

  • PI(4)P substrate

  • ATP

  • This compound

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of this compound in kinase assay buffer containing a fixed, low percentage of DMSO (e.g., 0.5%).

  • Add the diluted this compound or vehicle control to the wells of a 384-well plate.

  • Add recombinant PIP5K1C to each well and incubate for 15-20 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of PI(4)P substrate and ATP (at a concentration equal to the Km of PIP5K1C for ATP).

  • Allow the reaction to proceed for a time determined by initial enzyme kinetics experiments (e.g., 60-90 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cellular Cytotoxicity Assay

Objective: To determine the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., a colorectal cancer cell line)

  • Cell culture medium and supplements

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

Table 1: Summary of this compound Properties

Parameter Value Reference
Target PIP5K1C[8]
Off-Target PIP4K2C[7][8]
Mechanism of Action ATP-Competitive[2]
Biochemical IC50 (PIP5K1C) ~41 nM[8]
In Vivo Administration (effective) Intrathecal, Intra-hindpaw[7]
Key Limitation Low solubility, Narrow therapeutic window[7]

Table 2: In Vivo Dosing Information (Mouse Models)

Dose Route of Administration Vehicle Observed Effect Reference
2 nmolIntrathecal20% DMSOAntinociceptive effect[7]
3 nmolIntrathecal50% DMSOSimilar to 2 nmol dose[7]
Not SpecifiedIntraperitonealNot SpecifiedNo antinociceptive activity[7]

References

Validation & Comparative

A Comparative Guide to UNC3230 and Other PIP5K1C Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of UNC3230 and other inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C). The information presented is supported by experimental data to aid in the selection of appropriate chemical tools for studying PIP5K1C signaling and for potential therapeutic development.

Introduction to PIP5K1C and its Inhibition

Phosphatidylinositol-4-phosphate 5-kinase type 1C (PIP5K1C), also known as PIP5Kγ, is a lipid kinase that plays a crucial role in cellular signaling by catalyzing the synthesis of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[1] PI(4,5)P2 is a key second messenger involved in a multitude of cellular processes, including signal transduction, vesicle trafficking, actin cytoskeleton dynamics, cell adhesion, and cell motility.[1] Dysregulation of PIP5K1C activity has been implicated in various pathological conditions, including chronic pain and cancer, making it an attractive target for therapeutic intervention.[2][3] This guide provides a comparative analysis of this compound, a potent and selective PIP5K1C inhibitor, with other known inhibitors targeting this kinase.

Comparative Analysis of PIP5K1C Inhibitors

The following table summarizes the key quantitative data for this compound and other relevant inhibitors. This allows for a direct comparison of their potency and selectivity.

InhibitorTarget(s)IC50 (PIP5K1C)Other Notable IC50/K_d_ ValuesMechanism of ActionReference(s)
This compound PIP5K1C, PIP4K2C~41 nMK_d_ < 0.2 µM for PIP4K2CATP-competitive[4][5]
UNC2828 PIP5K1C130 nMNot specifiedATP-competitive (presumed)[6]
PIP5K1C-IN-1 (Compound 30) PIP5K1C0.80 nMHighly selective (<50% inhibition against >200 other kinases at 1 µM)Not specified[7]
PIP5K1C-IN-2 (Compound 33) PIP5K1C5.9 nMHighly selective (<50% inhibition against >200 other kinases at 1 µM)Not specified[7]
ISA-2011B PIP5K1αNot a primary PIP5K1C inhibitorHigh binding affinity for PIP5K1αNot specified[8][9]
WX8 PIKFYVE, PIP4K2CNot a primary PIP5K1C inhibitorIC50 (PIKFYVE) = 0.055 µM (proliferation), IC50 (PIP4K2C) ~1 µMATP-competitive[10][11]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to facilitate reproducibility.

In Vitro Kinase Inhibition Assay (Microfluidic Mobility Shift Assay)

This assay is used to determine the potency of inhibitors against PIP5K1C.

Principle: This method measures the enzymatic conversion of a fluorescently labeled substrate (PI(4)P) to its phosphorylated product (PI(4,5)P2) by recombinant human PIP5K1C. The substrate and product are then separated based on their different electrophoretic mobility in a microfluidic chip, and the amount of product formed is quantified by fluorescence detection.[12]

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing 3 nM recombinant human N-terminal His6-tagged full-length PIP5K1C, 1 µM fluorescein-conjugated PI(4)P substrate, and 15 µM ATP in an assay buffer (composition specified by the manufacturer, typically containing a buffer like HEPES, MgCl2, and DTT).[12]

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture. A DMSO control is run in parallel.

  • Incubation: Incubate the reaction mixture for 40 minutes at room temperature to allow the enzymatic reaction to proceed.[12]

  • Detection: Stop the reaction and analyze the samples using a microfluidic mobility shift assay platform (e.g., PerkinElmer LabChip EZ Reader). The instrument separates the fluorescent substrate and product, and the percentage of substrate conversion is calculated.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular PI(4,5)P2 Level Measurement (PH-PLCδ1-GFP Reporter Assay)

This assay quantifies the levels of PI(4,5)P2 at the plasma membrane in living cells.

Principle: A fusion protein consisting of the Pleckstrin Homology (PH) domain of Phospholipase C delta 1 (PLCδ1) and Green Fluorescent Protein (GFP) is used as a biosensor. The PH domain of PLCδ1 specifically binds to PI(4,5)P2.[13] Changes in the localization and intensity of the GFP signal at the plasma membrane reflect the cellular levels of PI(4,5)P2.[13][14]

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or Dorsal Root Ganglion neurons) on glass-bottom dishes. Transfect the cells with a plasmid encoding the PH-PLCδ1-GFP fusion protein using a suitable transfection reagent.

  • Inhibitor Treatment: After allowing for protein expression (typically 24-48 hours), treat the cells with the desired concentration of the PIP5K1C inhibitor (e.g., 100 nM this compound) or vehicle control for a specified time.[4]

  • Live-Cell Imaging: Acquire fluorescence images of the cells using a confocal or total internal reflection fluorescence (TIRF) microscope.

  • Image Analysis: Quantify the fluorescence intensity of PH-PLCδ1-GFP at the plasma membrane and in the cytosol. The ratio of membrane to cytosolic fluorescence is used as a measure of plasma membrane PI(4,5)P2 levels. A decrease in this ratio upon inhibitor treatment indicates a reduction in PI(4,5)P2 synthesis.[13]

LPA-Induced Calcium Signaling Assay in Dorsal Root Ganglion (DRG) Neurons

This assay assesses the functional consequence of PIP5K1C inhibition on downstream signaling pathways.

Principle: Lysophosphatidic acid (LPA) is a pronociceptive molecule that activates G protein-coupled receptors (GPCRs) on DRG neurons, leading to the hydrolysis of PI(4,5)P2 and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[2] By measuring the LPA-induced calcium influx, the effect of PIP5K1C inhibitors on this signaling pathway can be evaluated.

Protocol:

  • DRG Neuron Culture: Isolate and culture primary DRG neurons from mice or rats.

  • Calcium Indicator Loading: Load the cultured DRG neurons with a ratiometric calcium indicator dye, such as Fura-2 AM (e.g., 5 µM), for 30-60 minutes at 37°C.[2]

  • Inhibitor Pre-treatment: Pre-incubate the cells with the PIP5K1C inhibitor or vehicle control for a defined period.

  • Stimulation and Imaging: Perfuse the cells with a solution containing LPA (e.g., 1-10 µM) to stimulate calcium influx. Continuously record the fluorescence of the calcium indicator using a fluorescence microscope equipped for ratiometric imaging.

  • Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths of the dye to determine the intracellular calcium concentration. Compare the magnitude and kinetics of the LPA-induced calcium response in inhibitor-treated cells versus control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the PIP5K1C signaling pathway and a typical experimental workflow for inhibitor characterization.

PIP5K1C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP4 PI(4)P PIP2 PI(4,5)P2 PIP4->PIP2 phosphorylates PIP5K1C PIP5K1C PIP5K1C->PIP4 PIP5K1C->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLC PLC PLC->PIP2 hydrolyzes Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation GPCR GPCR GPCR->PLC activates LPA LPA LPA->GPCR activates Downstream Downstream Signaling (e.g., Pain Sensitization) Ca_release->Downstream PKC_activation->Downstream This compound This compound This compound->PIP5K1C inhibits

Caption: PIP5K1C Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models (Optional) Kinase_Assay 1. In Vitro Kinase Assay (Microfluidic Mobility Shift) - Determine IC50 PIP2_Assay 2. Cellular PI(4,5)P2 Measurement (PH-PLCδ1-GFP Reporter) - Confirm target engagement in cells Kinase_Assay->PIP2_Assay Validate Hits Ca_Assay 3. Downstream Signaling Assay (LPA-induced Ca²⁺ influx) - Assess functional consequences PIP2_Assay->Ca_Assay Functional Characterization Animal_Model 4. In Vivo Efficacy Studies (e.g., Pain Models) - Evaluate therapeutic potential Ca_Assay->Animal_Model Preclinical Testing

Caption: Experimental Workflow for Characterizing PIP5K1C Inhibitors.

Conclusion

This compound stands out as a potent and selective ATP-competitive inhibitor of PIP5K1C, with a well-characterized inhibitory profile. Its ability to reduce cellular PI(4,5)P2 levels and modulate downstream signaling pathways makes it a valuable tool for investigating the physiological and pathological roles of PIP5K1C. The emergence of even more potent and highly selective inhibitors like PIP5K1C-IN-1 and PIP5K1C-IN-2 offers researchers an expanded toolkit for dissecting the specific functions of this kinase. When selecting an inhibitor, researchers should consider the required potency, the importance of selectivity against other kinases like PIP4K2C, and the specific experimental context. The detailed protocols and comparative data provided in this guide aim to facilitate informed decisions in the pursuit of novel discoveries in PIP5K1C-related research.

References

Validating UNC3230's On-Target Efficacy in Cellular Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of a small molecule's on-target effects is a critical step. This guide provides a comprehensive comparison of UNC3230, a selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type-1C (PIP5K1C), with alternative compounds, supported by experimental data and detailed protocols.

This compound is an ATP-competitive inhibitor of PIP5K1C, an enzyme responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling lipid.[1][2] The on-target effect of this compound is the reduction of cellular PIP2 levels, which has been demonstrated to modulate various cellular processes, including nociceptive signaling.[1][3] This guide will delve into the experimental evidence supporting this compound's mechanism of action and compare its performance with other relevant compounds.

Comparative Analysis of PIP5K1C Inhibitors

To objectively assess the performance of this compound, its biochemical potency and cellular activity are compared with other known PIP5K1C inhibitors and a negative control.

CompoundTarget(s)IC50 (PIP5K1C)Cellular EffectReference
This compound PIP5K1C , PIP4K2C~41 nM Reduces membrane PIP2 levels by ~45% in DRG neurons (at 100 nM); significantly reduces LPA-evoked calcium signaling. [1][2][3]
UNC2828PIP5K1C~130 nMPotent inhibitor with a similar core structure to this compound.[4]
ISA-2011BPIP5K1αNot reported for PIP5K1CInhibits PIP5Kα and impairs CD28-dependent T-cell signaling.[4][5]
Inactive AnalogN/AInactiveStructurally similar to this compound but lacks antinociceptive activity, serving as a negative control.[1]

Experimental Validation of On-Target Effects

The validation of this compound's on-target effects in cells relies on two key experimental observations: the direct reduction of its enzymatic product, PIP2, and the consequential impact on a downstream signaling event, calcium mobilization.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for validating its on-target effects.

PIP5K1C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI4P PI4P PIP2 PIP2 PI4P->PIP2 PIP5K1C PLC PLC PIP2->PLC Substrate GPCR GPCR GPCR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP PIP5K1C PIP5K1C ATP->PIP5K1C ADP ADP PIP5K1C->ADP This compound This compound This compound->PIP5K1C Inhibition ER ER IP3->ER Binds to IP3R Ca2+ Ca2+ ER->Ca2+ Release

Diagram 1: PIP5K1C Signaling Pathway and this compound's Point of Intervention.

Experimental_Workflow Cell_Culture Culture DRG Neurons Treatment Treat with this compound, Comparator, or Vehicle Cell_Culture->Treatment PIP2_Assay Measure Cellular PIP2 Levels Treatment->PIP2_Assay Ca_Imaging Perform Calcium Imaging (Fura-2 AM) Treatment->Ca_Imaging Data_Analysis Analyze and Compare Data PIP2_Assay->Data_Analysis Ca_Imaging->Data_Analysis

Diagram 2: General Experimental Workflow for Validating On-Target Effects.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to validate the on-target effects of this compound in dorsal root ganglia (DRG) neurons.

Measurement of Cellular PIP2 Levels

This protocol is based on established methods for quantifying cellular phosphoinositides.

1. Cell Culture and Treatment:

  • Culture primary DRG neurons on poly-D-lysine/laminin-coated coverslips.

  • Treat the neurons with this compound (e.g., 100 nM), a comparator compound, or vehicle (e.g., DMSO) for a specified duration.

2. Lipid Extraction:

  • Aspirate the culture medium and wash the cells with ice-cold PBS.

  • Add ice-cold quenching solution (e.g., 0.5 M trichloroacetic acid) and incubate on ice.

  • Scrape the cells and collect the lysate.

  • Centrifuge to pellet the precipitated protein.

3. PIP2 Quantification:

  • The supernatant containing the lipids can be processed for PIP2 quantification using various methods, such as:

    • ELISA-based assays: Utilize a PIP2-binding protein to capture and detect PIP2.

    • Mass spectrometry: Provides a highly sensitive and specific quantification of different lipid species.

4. Data Analysis:

  • Normalize the amount of PIP2 to the total phosphate content or protein concentration of the cell lysate.

  • Compare the PIP2 levels in this compound-treated cells to vehicle-treated and comparator-treated cells. A significant reduction in PIP2 levels in the this compound-treated group indicates on-target activity.

Calcium Imaging in DRG Neurons

This protocol describes the use of the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration.[6][7][8][9]

1. Cell Preparation and Dye Loading:

  • Culture DRG neurons on coverslips suitable for microscopy.

  • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with Pluronic F-127 in a physiological buffer like HBSS).

  • Incubate the cells with the Fura-2 AM solution in the dark at 37°C for 30-60 minutes.

  • Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.

2. Imaging Setup:

  • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.

3. Experimental Procedure:

  • Establish a stable baseline fluorescence ratio (340/380 nm).

  • Perfuse the cells with a solution containing a GPCR agonist that couples to PIP2 hydrolysis (e.g., lysophosphatidic acid - LPA).

  • Record the changes in the 340/380 nm fluorescence ratio over time.

4. Data Analysis:

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

  • Quantify the peak change in the fluorescence ratio upon agonist stimulation.

  • Compare the LPA-evoked calcium response in this compound-treated cells to vehicle-treated and comparator-treated cells. A significant reduction in the calcium response in the this compound-treated group provides further evidence of its on-target effect on the PIP2 signaling pathway.

Kinase Selectivity Profile

To ensure that the observed cellular effects are due to the inhibition of PIP5K1C and not off-target activities, this compound has been profiled against a broad panel of kinases.

Kinase_Selectivity This compound This compound PIP5K1C PIP5K1C (Target) This compound->PIP5K1C Potent Inhibition (IC50 ~41 nM) PIP4K2C PIP4K2C (Secondary Target) This compound->PIP4K2C Inhibition (Kd < 0.2 µM) Other_Kinases Broad Kinase Panel (>140 kinases) This compound->Other_Kinases No_Significant_Inhibition Minimal Off-Target Inhibition at 10 µM Other_Kinases->No_Significant_Inhibition

Diagram 3: Kinase Selectivity Profile of this compound.

This compound demonstrates high selectivity for PIP5K1C.[1] While it also inhibits PIP4K2C, it shows minimal activity against a large panel of other kinases at a concentration of 10 µM, underscoring its utility as a specific chemical probe for studying PIP5K1C function.[1]

Conclusion

The on-target effects of this compound in cells are validated through robust experimental evidence demonstrating its ability to inhibit PIP5K1C, reduce cellular PIP2 levels, and subsequently attenuate downstream signaling events like GPCR-mediated calcium mobilization. Its high selectivity, as confirmed by broad kinase profiling, further strengthens its position as a valuable tool for investigating the cellular functions of PIP5K1C. When compared to other compounds, this compound's potency and well-characterized cellular activity make it a superior choice for targeted studies of the PIP2 signaling pathway. The detailed protocols provided in this guide offer a framework for researchers to independently verify and build upon these findings.

References

A Comparative Analysis of UNC3230 and UNC2828: Potent Inhibitors of PIP5K1C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely recognized inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), UNC3230 and UNC2828. This document outlines their biochemical and cellular activities, presents available quantitative data in a structured format, details relevant experimental methodologies, and visualizes the pertinent signaling pathway.

Introduction

Phosphatidylinositol-4,5-bisphosphate (PIP2) is a critical lipid second messenger involved in a myriad of cellular processes, including signal transduction, cytoskeletal dynamics, and membrane trafficking. The synthesis of PIP2 is primarily catalyzed by PIP5K enzymes. Among these, PIP5K1C has emerged as a significant therapeutic target in various disease models, particularly in chronic pain and certain cancers.[1][2] this compound and UNC2828 are two small molecule inhibitors that have been instrumental in elucidating the roles of PIP5K1C. Both compounds share the same thiazole carboxamide core structure, yet a comprehensive understanding of their comparative profiles is essential for their effective application in research and drug discovery.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and UNC2828, facilitating a direct comparison of their biochemical potency and cellular effects.

Table 1: Biochemical Potency against PIP5K1C

CompoundTargetIC50 (nM)Ki (nM)Mechanism of Action
This compound PIP5K1C~41[3], 12023ATP-Competitive
UNC2828 PIP5K1C130Not ReportedNot Reported

Note: The IC50 for this compound has been reported with some variability across different studies.

Table 2: Kinase Selectivity Profile

CompoundPrimary TargetKnown Off-Targets
This compound PIP5K1CPIP4K2C[4]
UNC2828 PIP5K1CSelectivity profile not publicly available.

Table 3: Reported Cellular Effects

CompoundEffectConcentrationCell Type/System
This compound ~45% reduction in membrane PIP2 levels100 nMDorsal Root Ganglion (DRG) neurons[3]
Reduction of lysophosphatidic acid (LPA)-evoked calcium signaling100 nMDRG neurons[3]
Attenuation of thermal and mechanical hypersensitivityIn vivo modelsAnimal models of chronic pain[1]
UNC2828 Cellular effects not extensively reported in public literature.--

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approaches for studying these inhibitors, the following diagrams are provided.

PIP5K1C_Signaling_Pathway cluster_membrane Plasma Membrane PIP4 PI(4)P PIP2 PI(4,5)P2 PIP4->PIP2 ATP -> ADP DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Actin Actin Cytoskeleton PIP2->Actin Vesicle Vesicle Trafficking PIP2->Vesicle GPCR GPCR PLC PLC GPCR->PLC Agonist PLC->PIP2 Hydrolysis Ca_Signaling Ca²⁺ Signaling IP3->Ca_Signaling PIP5K1C PIP5K1C PIP5K1C->PIP4 UNC3230_UNC2828 This compound / UNC2828 UNC3230_UNC2828->PIP5K1C

Caption: PIP5K1C Signaling Pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo, Mobility Shift) Selectivity_Profiling Kinase Selectivity Profiling (Panel of >100 kinases) PIP2_Measurement Cellular PIP2 Measurement (Fluorescent Biosensors) Functional_Assay Functional Assays (e.g., Calcium Imaging, Migration) Inhibitor This compound / UNC2828 Inhibitor->Kinase_Assay Inhibitor->Selectivity_Profiling Inhibitor->PIP2_Measurement Inhibitor->Functional_Assay

Caption: Experimental Workflow for Inhibitor Characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the characterization of this compound and UNC2828.

In Vitro PIP5K1C Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kinase assay platforms.

  • Reagents and Materials:

    • Recombinant human PIP5K1C enzyme

    • PI(4)P:PS (Phosphatidylinositol-4-phosphate:Phosphatidylserine) substrate

    • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP solution

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • Test compounds (this compound, UNC2828) dissolved in DMSO

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in Kinase Assay Buffer.

    • Add 2.5 µL of the compound dilutions to the wells of the assay plate. Include DMSO-only wells as a negative control.

    • Add 2.5 µL of a solution containing the PIP5K1C enzyme and the PI(4)P:PS substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for PIP5K1C.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Cellular PIP2 Levels Using a Fluorescent Biosensor

This protocol describes the use of a genetically encoded fluorescent biosensor, such as the pleckstrin homology (PH) domain of phospholipase C-delta1 (PLCδ1) fused to a fluorescent protein (e.g., GFP-PH-PLCδ1), to monitor changes in plasma membrane PIP2 levels.

  • Reagents and Materials:

    • Mammalian cell line of interest (e.g., HEK293, HeLa, or primary neurons)

    • Plasmid DNA encoding the GFP-PH-PLCδ1 biosensor

    • Transfection reagent

    • Cell culture medium and supplements

    • Confocal or widefield fluorescence microscope equipped for live-cell imaging

    • Test compounds (this compound, UNC2828)

    • Agonist to stimulate PIP2 hydrolysis (e.g., a GPCR agonist) as a positive control

  • Procedure:

    • Seed the cells on glass-bottom dishes suitable for high-resolution imaging.

    • Transfect the cells with the GFP-PH-PLCδ1 plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for biosensor expression.

    • Replace the culture medium with an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Mount the dish on the microscope stage and maintain physiological conditions (37°C, 5% CO₂).

    • Acquire baseline fluorescence images, focusing on the plasma membrane where the biosensor is localized due to its binding to PIP2.

    • Add the test compound (this compound or UNC2828) at the desired concentration and acquire a time-lapse series of images to monitor any changes in the biosensor's localization. A decrease in plasma membrane fluorescence and a corresponding increase in cytosolic fluorescence indicate a reduction in PIP2 levels.

    • As a positive control, at the end of the experiment, add an agonist known to activate PLC and induce PIP2 hydrolysis to confirm the responsiveness of the biosensor.

    • Quantify the changes in plasma membrane and cytosolic fluorescence intensity over time using image analysis software.

Discussion and Conclusion

This compound and UNC2828 are potent inhibitors of PIP5K1C with similar IC50 values in the low nanomolar range. The key differentiator based on available data is the more extensive characterization of this compound, including its ATP-competitive mechanism of action and its known off-target activity against PIP4K2C.[4] The lack of a publicly available, comprehensive selectivity profile for UNC2828 makes a direct comparison of their specificity challenging.

The cellular effects of this compound have been demonstrated in the context of pain signaling, where it effectively reduces PIP2 levels and downstream calcium signaling in neurons.[3] This has translated to in vivo efficacy in animal models of chronic pain.[1] The cellular and in vivo activities of UNC2828 are not as well-documented in the public domain, which may limit its application in studies where a well-characterized tool compound is required.

For researchers selecting an inhibitor for PIP5K1C, this compound offers the advantage of a more thoroughly defined pharmacological profile. However, its inhibition of PIP4K2C should be taken into consideration when interpreting experimental results, as this off-target effect could contribute to the observed phenotype. In studies where the specific contribution of PIP5K1C is being dissected, it may be necessary to use complementary approaches, such as genetic knockdown or knockout, to validate the findings.

References

UNC3230: A Selective Probe for Phosphatidylinositol 4-Phosphate 5-Kinase 1C (PIP5K1C)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of the Lipid Kinase Inhibitor UNC3230.

This guide provides a comprehensive analysis of the selectivity of this compound, a potent, ATP-competitive inhibitor of Phosphatidylinositol 4-Phosphate 5-Kinase 1C (PIP5K1C). The data presented herein demonstrates the compound's high selectivity for PIP5K1C and the closely related PIP4K2C, with minimal off-target activity against a broad range of other lipid and protein kinases. This makes this compound a valuable chemical tool for elucidating the physiological and pathological roles of PIP5K1C.

Quantitative Selectivity Profile of this compound

This compound was identified through a high-throughput screen as a potent inhibitor of PIP5K1C with an IC50 of approximately 41 nM.[1][2] Subsequent kinase selectivity profiling has confirmed its high affinity for PIP5K1C and also revealed significant activity against PIP4K2C. Importantly, this compound exhibits remarkable selectivity against other lipid kinases, including the highly homologous PIP5K1A and the entire PI3K family.[1][2]

The selectivity of this compound was rigorously assessed against a panel of 148 kinases using both enzymatic and binding assays.[1] The results, summarized in the table below, highlight the compound's focused activity.

Target KinaseAssay TypeResultReference
PIP5K1C Microfluidic Mobility Shift AssayIC50 ≈ 41 nM[1]
PIP5K1C Competitive Binding Assay (DiscoveRx)Kd < 0.2 µM[1]
PIP4K2C Competitive Binding Assay (DiscoveRx)Kd < 0.2 µM[1]
PIP5K1A Competitive Binding Assay (DiscoveRx)No interaction at 10 µM[1]
PI3K Family VariousNot inhibited[1][2]
Broad Kinase Panel (143 other kinases) ProfilerPro & KINOMEscanMinimal inhibition at 10 µM[1]

Note: The broad kinase panel screen revealed that at a concentration of 10 µM, this compound did not significantly inhibit the vast majority of the 148 kinases tested, demonstrating a high degree of selectivity.[1] A DiscoveRx Selectivity Profile score of 0.12 further underscores its specificity.[1]

Experimental Protocols

The selectivity of this compound has been established using state-of-the-art kinase assay technologies. The following are detailed descriptions of the key experimental methodologies employed.

Microfluidic Mobility Shift Assay (for IC50 determination of PIP5K1C)

This assay directly measures the enzymatic activity of PIP5K1C by quantifying the conversion of its substrate to product.

Principle: The assay relies on the difference in electrophoretic mobility between the substrate (phosphatidylinositol 4-phosphate, PI(4)P) and the product (phosphatidylinositol 4,5-bisphosphate, PIP2). A fluorescently labeled PI(4)P substrate is incubated with PIP5K1C and ATP in the presence of varying concentrations of this compound. The reaction mixture is then introduced into a microfluidic chip where an electric field separates the negatively charged substrate and product. The amount of product formed is quantified by detecting the fluorescence of the separated species. A decrease in product formation in the presence of this compound indicates inhibition of the enzyme.

Workflow:

cluster_prep Reaction Preparation cluster_assay Microfluidic Separation & Detection cluster_analysis Data Analysis Reagents PIP5K1C Enzyme Fluorescent PI(4)P Substrate ATP This compound (various conc.) Incubation Incubate at room temperature Reagents->Incubation Injection Inject sample into microfluidic chip Incubation->Injection Separation Apply electric field to separate Substrate & Product Injection->Separation Detection Detect fluorescence of separated species Separation->Detection Quantification Quantify product formation Detection->Quantification IC50 Calculate IC50 value Quantification->IC50

Workflow for the Microfluidic Mobility Shift Assay.
DiscoveRx KINOMEscan® Competitive Binding Assay (for Selectivity Profiling)

This assay measures the ability of a test compound to compete with an immobilized ligand for binding to the active site of a kinase.

Principle: The KINOMEscan® platform utilizes a proprietary competition binding assay. A large panel of human kinases, each tagged with a unique DNA identifier, is tested. Each kinase is combined with the test compound (this compound) and an immobilized, active-site directed ligand. If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the immobilized ligand is then quantified using qPCR of the DNA tag. A reduced amount of bound kinase in the presence of this compound indicates a binding interaction.

Workflow:

cluster_binding Competitive Binding cluster_quantification Quantification cluster_analysis Data Analysis Components DNA-tagged Kinase Immobilized Ligand This compound BindingReaction Incubate to allow competitive binding Components->BindingReaction Wash Wash to remove unbound kinase BindingReaction->Wash Elution Elute bound kinase Wash->Elution qPCR Quantify kinase via qPCR of DNA tag Elution->qPCR Comparison Compare to control (no this compound) qPCR->Comparison Kd Determine Kd value Comparison->Kd

Workflow for the DiscoveRx KINOMEscan® Assay.

Signaling Pathway Context

This compound's primary targets, PIP5K1C and PIP4K2C, are key enzymes in the phosphoinositide signaling pathway. Both kinases generate phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial lipid second messenger, although they utilize different substrates. PIP2 serves as a precursor for other important signaling molecules such as inositol trisphosphate (IP3), diacylglycerol (DAG), and phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

PI4P PI(4)P PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PI4P->PIP2 ATP to ADP PI5P PI(5)P PI5P->PIP2 ATP to ADP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3 PIP3 PIP2->PIP3 PIP5K1C PIP5K1C PIP5K1C->PI4P PIP4K2C PIP4K2C PIP4K2C->PI5P PLC PLC PLC->PIP2 PI3K PI3K PI3K->PIP2 This compound This compound This compound->PIP5K1C This compound->PIP4K2C

Phosphoinositide signaling pathway showing the action of this compound.

By selectively inhibiting PIP5K1C and PIP4K2C, this compound allows for the specific investigation of the roles of these enzymes in cellular processes that are dependent on the production of PIP2, such as signal transduction, cytoskeletal regulation, and membrane trafficking.

References

UNC3230: A Comparative Guide to its Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of UNC3230, a selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), across various cell lines. This compound is an ATP-competitive inhibitor with a reported IC50 of approximately 41 nM in biochemical assays.[1][2] It also demonstrates inhibitory activity against PIP4K2C but does not significantly affect other lipid kinases such as PIP5K1A or PI3Ks.[1][2] This guide summarizes key experimental findings, presents detailed protocols for relevant assays, and visualizes the underlying biological pathways to offer an objective comparison of this compound's performance.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in different cellular contexts.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50KiNotes
PIP5K1CMicrofluidic Mobility Shift Assay~41 nM[1][2]23 nMATP-competitive inhibitor.[1]
PIP4K2CCompetitive Binding AssayKd < 0.2 µM[1]-Also inhibited by this compound.
PIP5K1A-No interaction at 10 µM[1]-Demonstrates selectivity over this isoform.
Other Lipid Kinases (including PI3Ks)VariousNot inhibited[1]-Shows selectivity.

Table 2: Cellular Effects of this compound in Different Cell Lines

Cell LineCell Type/OriginThis compound ConcentrationObserved EffectsReference
Dorsal Root Ganglia (DRG) NeuronsMouse, primary100 nM~45% reduction in membrane PIP2 levels.[1][1]
Dorsal Root Ganglia (DRG) NeuronsMouse, primary100 nMSignificant reduction in lysophosphatidic acid (LPA)-evoked calcium signaling.[1][1]
Colorectal Cancer CellsHuman, cancerNot SpecifiedSignificantly inhibits glycolysis and tumor growth.[1]
HFF1Human, Foreskin Fibroblast5 µM10-15% reduction in cell proliferation. Increased sensitivity to WX8 by 76%.[3][3]
RB1-deficient Cancer CellsHuman, cancerNot SpecifiedElicits synthetic lethality.[4][4][5]
Vero CellsMonkey, Kidney Epithelial>100 µM (CC50)Marginally active against SARS-CoV-2 with an EC50 of 95.1 µM; severe cytotoxicity observed on Day 2.[6][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving PIP5K1C, a typical experimental workflow for evaluating this compound, and the concept of synthetic lethality with RB1 deficiency.

PIP5K1C_Signaling_Pathway cluster_membrane Plasma Membrane PIP4P PI(4)P PIP2 PI(4,5)P2 PIP4P->PIP2 ATP to ADP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLC PLC PLC->PIP2 Hydrolysis Ca_Signaling Ca2+ Signaling IP3->Ca_Signaling GPCR GPCR GPCR->PLC Activation Ligand Ligand (e.g., LPA) Ligand->GPCR PIP5K1C PIP5K1C This compound This compound This compound->PIP5K1C Experimental_Workflow cluster_assays Downstream Assays start Start: Select Cell Lines culture Cell Culture start->culture treat Treat with this compound (Dose-Response) culture->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability pip2 PIP2 Measurement (e.g., Immunofluorescence, Lipidomics) treat->pip2 signaling Signaling Assay (e.g., Calcium Flux, Western Blot) treat->signaling data Data Analysis (IC50, % Inhibition) viability->data pip2->data signaling->data conclusion Conclusion data->conclusion Synthetic_Lethality cluster_wt RB1 Wild-Type Cell cluster_ko RB1-Deficient Cell RB1_wt RB1 Proficient Viable_wt Cell Viable RB1_wt->Viable_wt PIP5K1C_wt PIP5K1C Active PIP5K1C_wt->Viable_wt UNC3230_wt This compound UNC3230_wt->PIP5K1C_wt RB1_ko RB1 Deficient Apoptosis Cell Death (Synthetic Lethality) RB1_ko->Apoptosis PIP5K1C_ko PIP5K1C Active PIP5K1C_ko->Apoptosis UNC3230_ko This compound UNC3230_ko->PIP5K1C_ko

References

A Comparative Analysis of UNC3230 and PI3K Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Distinct Mechanisms and Therapeutic Potential of UNC3230 and PI3K Inhibitors in Oncology

In the landscape of cancer therapeutics, the pursuit of targeted agents that can selectively disrupt oncogenic signaling pathways remains a paramount objective. Among the myriad of molecular targets, the phosphoinositide 3-kinase (PI3K) pathway has emerged as a critical node in tumorigenesis, leading to the development of a class of drugs known as PI3K inhibitors. Concurrently, novel therapeutic strategies are exploring alternative nodes within related signaling cascades. One such agent is this compound, a selective inhibitor of phosphatidylinositol-4-phosphate 5-kinase 1C (PIP5K1C). This guide provides a comprehensive comparative study of this compound and PI3K inhibitors, focusing on their mechanisms of action, experimental data in cancer models, and the methodologies employed in their evaluation.

Delineating the Molecular Targets: A Tale of Two Kinases

The fundamental difference between this compound and PI3K inhibitors lies in their primary molecular targets and the subsequent impact on phosphoinositide signaling.

PI3K Inhibitors: These agents target the phosphoinositide 3-kinases (PI3Ks), a family of enzymes that phosphorylate the 3'-hydroxyl group of phosphoinositides.[1][2] The activation of the PI3K/AKT/mTOR pathway is a frequent event in many cancers, driving cellular proliferation, survival, and metabolism.[2][3][4] PI3K inhibitors can be broadly categorized into:

  • Pan-PI3K inhibitors: Targeting multiple PI3K isoforms (α, β, γ, δ).

  • Isoform-specific PI3K inhibitors: Targeting a single PI3K isoform, aiming for improved specificity and reduced toxicity.

  • Dual PI3K/mTOR inhibitors: Concurrently inhibiting both PI3K and the downstream effector, mTOR.[3]

This compound: In contrast, this compound is a selective, ATP-competitive inhibitor of PIP5K1C.[5] This lipid kinase is responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) from phosphatidylinositol 4-phosphate (PI4P). While distinct from the direct action of PI3K, the activity of PIP5K1C has been shown to influence the PI3K/Akt/mTOR signaling axis, representing an alternative approach to modulate this critical cancer pathway.[6] Notably, this compound does not directly inhibit PI3K enzymes.[5]

Comparative Efficacy in Colorectal Cancer Models

To illustrate the differential effects of these inhibitors, this guide focuses on their performance in colorectal cancer (CRC), a malignancy where both the PI3K pathway and altered glycolysis are implicated.

In Vitro Performance: Cell Viability and Signaling

The efficacy of this compound and a representative dual PI3K/mTOR inhibitor, BEZ235, has been evaluated in various colorectal cancer cell lines.

InhibitorCell LineIC50 ValueKey Signaling Effects (Western Blot)Reference
This compound SW480, LOVONot explicitly stated in the provided results, but shown to inhibit proliferation.Downregulation of the PI3K/Akt/mTOR/c-Myc-HIF1α axis.[6]
BEZ235 SW4800.47 nMDecreased levels of p-Akt and p-mTOR.[7][8]
BEZ235 HCT1160.47 - 127.1 nMDecreased levels of p-Akt and p-mTOR.[7][9]
BEZ235 HT-29145.1 nMDecreased levels of p-Akt and p-mTOR.[5][9]

Table 1: Comparative in vitro efficacy of this compound and BEZ235 in colorectal cancer cell lines.

Impact on a Key Cancer Hallmark: Glycolysis

Both this compound and PI3K inhibitors have been shown to modulate glycolysis, a metabolic hallmark of cancer.

InhibitorCell LineEffect on GlycolysisReference
This compound SW480, LOVOSignificantly inhibited glucose uptake, lactate release, and Extracellular Acidification Rate (ECAR).[6][10]
PI3K Inhibitors General Cancer ModelsInhibit glycolysis by targeting the aldolase step, independent of AKT in some contexts.[11]

Table 2: Comparative effects of this compound and PI3K inhibitors on glycolysis.

In Vivo Efficacy: Xenograft Tumor Models

Preclinical in vivo studies using xenograft models provide crucial insights into the therapeutic potential of these inhibitors.

InhibitorCancer ModelDosingTumor Growth InhibitionReference
This compound SW480 colorectal cancer xenograft5 mg/kgSignificantly reduced tumor burden.[6][10]
BEZ235 RAS-mutant colorectal carcinoma xenograftsNot specified in provided resultsDisease stabilization in 42.5% of cases as monotherapy.[12][13]

Table 3: Comparative in vivo efficacy of this compound and BEZ235.

Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathways and the experimental workflows used to assess these inhibitors is essential for a comprehensive understanding.

cluster_this compound This compound Pathway cluster_PI3K PI3K Inhibitor Pathway This compound This compound PIP5K1C PIP5K1C This compound->PIP5K1C PI45P2 PI(4,5)P2 PIP5K1C->PI45P2 PI3Ki PI3K Inhibitors PI3K PI3K PI3Ki->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR

Figure 1: Simplified signaling pathways targeted by this compound and PI3K inhibitors.

start Cancer Cell Lines treatment Treatment with This compound or PI3K Inhibitor start->treatment xenograft Xenograft Mouse Model start->xenograft Implantation viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (p-Akt, p-mTOR, etc.) treatment->western glycolysis Glycolysis Assay (e.g., Seahorse) treatment->glycolysis tumor_growth Tumor Growth Measurement xenograft->tumor_growth Treatment & Monitoring

Figure 2: General experimental workflow for comparing this compound and PI3K inhibitors.

Detailed Experimental Protocols

A clear understanding of the methodologies is crucial for interpreting and replicating experimental findings.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed colorectal cancer cells (e.g., SW480, HCT116) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate overnight.[14]

  • Treatment: Treat the cells with various concentrations of this compound or a PI3K inhibitor (e.g., BEZ235) for a specified duration (e.g., 24, 48, or 72 hours).[14][15]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.

  • Protein Extraction: Lyse treated and untreated cancer cells with RIPA buffer containing protease and phosphatase inhibitors.[1][16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[1]

  • SDS-PAGE: Separate 30-50 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[16]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1][17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-actin) overnight at 4°C.[1][17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1][17]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Glycolysis Assay (Seahorse XF Glycolysis Stress Test)

This assay measures the key parameters of cellular glycolysis in real-time.

  • Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate.

  • Assay Medium: Incubate the cells in a glycolysis stress test medium (lacking glucose and pyruvate) in a non-CO2 incubator for 45-60 minutes.[18][19]

  • Sequential Injections: Sequentially inject glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a glycolysis inhibitor) into each well.[19]

  • ECAR Measurement: The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR) after each injection to determine the basal glycolysis, maximal glycolytic capacity, and non-glycolytic acidification.[19]

Colorectal Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

  • Cell Implantation: Subcutaneously inject colorectal cancer cells (e.g., 1 x 106 SW480 cells) into the flank of immunodeficient mice (e.g., nude mice).[6][20]

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 80-200 mm³).[10][21]

  • Treatment: Administer this compound or a PI3K inhibitor (e.g., BEZ235) to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.[11][21]

  • Tumor Measurement: Measure the tumor volume periodically using calipers.[20]

  • Endpoint Analysis: At the end of the study, excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[6][20]

Conclusion: Distinct but Potentially Convergent Therapeutic Strategies

This comparative guide highlights that this compound and PI3K inhibitors represent two distinct, yet potentially interconnected, strategies for targeting cancer. PI3K inhibitors directly block a central oncogenic pathway, demonstrating broad efficacy across various cancer types. This compound, by targeting PIP5K1C, offers a novel approach that, while also impacting the PI3K/Akt/mTOR axis, may have a different spectrum of activity and potential for overcoming resistance mechanisms associated with direct PI3K inhibition.

For researchers and drug developers, the choice between these inhibitors, or their potential combination, will depend on the specific cancer type, its genetic background, and the desired therapeutic outcome. The detailed experimental protocols provided herein offer a standardized framework for conducting further comparative studies to fully elucidate the therapeutic potential of these promising anticancer agents.

References

Validating the Antinociceptive Effects of UNC3230: A Comparison Guide for Novel Analgesic Development

Author: BenchChem Technical Support Team. Date: November 2025

The development of novel, non-opioid analgesics is a critical priority in pain research. A key challenge lies in validating new therapeutic targets. This guide provides a comprehensive comparison of the pharmacological and genetic approaches used to validate the antinociceptive effects of UNC3230, a selective inhibitor of phosphatidylinositol-4-phosphate 5-kinase type 1C (PIP5K1C). By targeting a key enzyme in nociceptive signaling pathways, this compound represents a promising tool for developing new pain therapies.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance with alternative strategies, supported by experimental data and detailed protocols.

This compound: A Selective Inhibitor of PIP5K1C

This compound is a potent and selective small-molecule inhibitor of PIP5K1C, an enzyme responsible for synthesizing phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] Numerous pain-producing receptors, particularly G protein-coupled receptors (GPCRs), rely on the hydrolysis of PIP2 to propagate their signals.[3][4] By reducing PIP2 levels in dorsal root ganglia (DRG) neurons, this compound effectively dampens the signaling of these pronociceptive pathways.[1][5]

Key characteristics of this compound include:

  • High Selectivity: this compound displays high selectivity for PIP5K1C, with an IC50 of approximately 41 nM.[2] It shows minimal interaction with the highly similar PIP5K1A isoform at concentrations up to 10 μM.[2][5]

  • Mechanism of Action: It acts as an ATP-competitive inhibitor, directly targeting the kinase activity of PIP5K1C.[2]

  • Cellular Effects: In DRG neurons, this compound has been shown to reduce membrane PIP2 levels by about 45% and significantly decrease lysophosphatidic acid (LPA)-evoked calcium signaling.[2]

Signaling Pathway of PIP5K1C in Nociception

The diagram below illustrates the central role of PIP5K1C in the nociceptive signaling cascade and the mechanism of inhibition by this compound. Pronociceptive stimuli activate GPCRs, leading to the hydrolysis of PIP2. PIP5K1C replenishes the PIP2 pool, sustaining the signaling. This compound blocks this replenishment, thereby reducing nociceptive sensitization.[5]

PIP5K1C_Pathway cluster_membrane Cell Membrane GPCR Pronociceptive GPCR PLC PLC GPCR->PLC activates PIP5K1C PIP5K1C PIP2 PIP2 PIP5K1C->PIP2 generates PI4P PI(4)P PI4P->PIP5K1C IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLC->PIP2 hydrolyzes Ca_influx Ca2+ Influx IP3->Ca_influx PKC PKC Activation DAG->PKC TRPV1 TRPV1 Channel Stimuli Pronociceptive Stimuli (e.g., LPA, PGE2) Stimuli->GPCR This compound This compound This compound->PIP5K1C inhibits Sensitization Nociceptive Sensitization Ca_influx->Sensitization PKC->TRPV1 sensitizes PKC->Sensitization

Caption: this compound inhibits PIP5K1C, reducing PIP2 levels and downstream nociceptive signaling.

Genetic Validation: The Pip5k1c+/- Mouse Model

To confirm that the antinociceptive effects of this compound are due to its on-target engagement of PIP5K1C, a genetic model with reduced PIP5K1C expression is essential. The Pip5k1c+/- (haploinsufficient) mouse, which expresses approximately 50% less PIP5K1C, serves as an ideal genetic mimic for pharmacological inhibition.[5] Studies using this model have shown that a genetic reduction in PIP5K1C is sufficient to decrease pain signaling and hypersensitivity.[3][5]

Comparative Data: Pip5k1c+/- Mice vs. Wild-Type

The following table summarizes the quantitative data from studies comparing Pip5k1c+/- mice to their wild-type (WT) littermates across various pain-related assays.

ParameterGenetic ModelStimulus / Pain ModelKey FindingReference
Nocifensive Behavior Pip5k1c+/- vs. WTIntraplantar LPA injectionPip5k1c+/- mice spent significantly less time licking the injected paw.[5]
Nocifensive Behavior Pip5k1c+/- vs. WTIntraplantar 17-PT PGE2 injectionPip5k1c+/- mice showed a reduced licking response compared to WT.[5]
Thermal Hypersensitivity Pip5k1c+/- vs. WTLPA-induced neuropathic painPip5k1c+/- mice exhibited reduced thermal hypersensitivity.[5]
Mechanical Allodynia Pip5k1c+/- vs. WTSpared Nerve Injury (SNI) modelPip5k1c+/- mice showed attenuated mechanical allodynia.[5]
Inflammatory Pain Pip5k1c+/- vs. WTComplete Freund's Adjuvant (CFA)Haploinsufficiency reduced thermal and mechanical hypersensitivity.[5]
Cellular Signaling DRG neurons from Pip5k1c+/-LPA and 17-PT PGE2Reduced calcium responses compared to WT neurons.[5]

Pharmacological Validation with this compound in Wild-Type Models

This compound has been tested in wild-type mice to evaluate its antinociceptive efficacy when administered directly. These studies confirm that acute, localized inhibition of PIP5K1C can produce significant pain relief, particularly in models of chronic pain.

Summary of this compound Efficacy in Preclinical Models
Administration RouteDosePain ModelEffect on Thermal SensitivityEffect on Mechanical SensitivityReference
Intrathecal (i.t.) 2 nmolNaive WT miceIncreased paw withdrawal latency (antinociceptive effect).No acute effect.[5]
Intrathecal (i.t.) 2 nmolLPA-induced neuropathic painAttenuated thermal hypersensitivity.Attenuated mechanical allodynia.[5]
Intraplantar 2 nmolCFA-induced inflammatory painReversed existing thermal hyperalgesia.Not specified.[2][5]
Intraperitoneal (i.p.) Not specifiedNaive WT miceNo significant antinociceptive activity observed.Not applicable.[5]

Note: The lack of efficacy via the intraperitoneal route may reflect pharmacokinetic limitations of the compound rather than a lack of on-target activity.[5]

Comparison with Alternative Antinociceptive Agents

While this compound targets a novel pathway, it is useful to compare its profile to established analgesics like morphine, which acts on opioid receptors.

FeatureThis compound (PIP5K1C Inhibitor)Morphine (μ-Opioid Agonist)
Primary Target PIP5K1C enzyme[3]μ-Opioid Receptor (OPRM1)[6]
Mechanism Reduces PIP2 levels, dampening GPCR and TRPV1 signaling.[1][5]Activates G-protein coupled receptors, inhibiting neuronal activity.
Genetic Validation Models Pip5k1c+/- mice.[5]Inbred mouse strains (e.g., DBA/2 vs. C57BL/6), OPRM1 knockout mice.[7][8]
Effective Pain Types Neuropathic and inflammatory thermal/mechanical hypersensitivity.[3][5]Acute thermal nociception, visceral pain, and others.[7][9]
Administration Route Local (intrathecal, intraplantar).[5]Systemic (intraperitoneal, subcutaneous).[7][9]
Potential Advantages Non-opioid mechanism, potential for treating chronic pain states.Broad and potent analgesic effects.
Potential Disadvantages Limited systemic bioavailability (currently).[5]High abuse potential, tolerance, respiratory depression, constipation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for validating antinociceptive compounds. Below are methodologies for key behavioral assays cited in the validation of this compound.

Preclinical Validation Workflow

The following diagram outlines a typical workflow for validating a novel antinociceptive compound using both genetic and pharmacological approaches.

Experimental_Workflow cluster_A Target Identification & Compound Screening cluster_B In Vitro & Genetic Validation cluster_C In Vivo Behavioral Testing cluster_D Validation Outcome Hypothesis Hypothesis: PIP5K1C is a pain target Screening High-Throughput Screen Hypothesis->Screening Genetic_Model Genetic Model (Pip5k1c+/- mouse) Hypothesis->Genetic_Model Create/Acquire Lead_ID Identify Lead Compound (this compound) Screening->Lead_ID Cell_Assays Cellular Assays (e.g., Calcium Imaging) Lead_ID->Cell_Assays Test Compound Pain_Models Induce Pain Models (CFA, SNI, LPA) Cell_Assays->Pain_Models Genetic_Model->Pain_Models Behavior Behavioral Assays (von Frey, Hargreaves) Pain_Models->Behavior Assess Hypersensitivity Validation Target Validated Behavior->Validation

Caption: Workflow for validating an antinociceptive target from hypothesis to in vivo testing.

CFA Model of Inflammatory Pain

This model is used to induce a persistent inflammatory state, leading to thermal and mechanical hypersensitivity.

  • Animals: Adult wild-type or genetically modified mice.

  • Procedure:

    • A baseline measurement of thermal and mechanical sensitivity is taken using the Hargreaves and von Frey tests, respectively.

    • 20 µL of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw. The contralateral paw serves as an internal control.[5]

    • Hypersensitivity typically develops over the next 24 hours.

    • This compound or vehicle is administered (e.g., via intraplantar or intrathecal injection) after hypersensitivity is established.

    • Paw withdrawal latency (thermal) and threshold (mechanical) are measured at multiple time points post-treatment to assess the reversal of hyperalgesia.[2][5]

Hargreaves Test (Thermal Sensitivity)

This test measures the latency of paw withdrawal in response to a radiant heat source.

  • Apparatus: A plantar test apparatus (e.g., Ugo Basile) that applies a focused beam of radiant heat to the paw.

  • Procedure:

    • Mice are acclimated in individual plexiglass chambers on a glass floor for at least 30 minutes.

    • The heat source is positioned under the plantar surface of the hind paw.

    • The time taken for the mouse to withdraw its paw is automatically recorded.

    • A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

    • Measurements are typically taken multiple times for each paw and averaged.

Von Frey Test (Mechanical Sensitivity)

This test assesses the mechanical withdrawal threshold using filaments of increasing stiffness or an electronic device.

  • Apparatus: Electronic von Frey anesthesiometer with a rigid tip.

  • Procedure:

    • Mice are placed in chambers on an elevated mesh floor and allowed to acclimate.

    • A progressively increasing force is applied to the plantar surface of the hind paw using the electronic probe.

    • The force at which the mouse withdraws its paw is recorded as the withdrawal threshold.

    • The procedure is repeated several times for each paw to obtain a reliable average.[5]

Formalin Test

This chemical test assesses nociceptive responses to a persistent stimulus and can distinguish between neurogenic and inflammatory pain phases.[9][10]

  • Procedure:

    • Test compounds (e.g., this compound) or vehicle are administered intraperitoneally 30 minutes before the test.[9]

    • 20 µL of a 2.5% formalin solution is injected into the plantar surface of a hind paw.[9]

    • The animal is immediately placed in an observation chamber.

    • The cumulative time spent licking or biting the injected paw is recorded.

    • Observations are divided into two phases: the acute or neurogenic phase (0-5 minutes post-injection) and the inflammatory phase (20-40 minutes post-injection).[9]

Conclusion

The validation of this compound's antinociceptive effects through a dual approach of pharmacological inhibition and genetic modeling provides a robust case for PIP5K1C as a legitimate therapeutic target for chronic pain.[1][5] The Pip5k1c+/- mouse model effectively recapitulates the phenotype observed with this compound treatment, confirming the on-target mechanism of the compound.[5] While this compound itself may require further optimization for systemic delivery, it serves as an invaluable chemical probe. The data strongly suggest that targeting the PIP5K1C-PIP2 signaling nexus is a promising non-opioid strategy for the development of novel analgesics.

References

how does UNC3230 compare to non-ATP competitive inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide: UNC3230 and Non-ATP Competitive Kinase Inhibitors

For researchers, scientists, and drug development professionals, understanding the nuances of kinase inhibitor mechanisms is paramount for effective drug design and application. This guide provides a detailed comparison of this compound, an ATP-competitive inhibitor of phosphatidylinositol-4-phosphate 5-kinase type-1C (PIP5K1C), with the broader class of non-ATP competitive inhibitors, exemplified by the well-characterized MEK1/2 inhibitor, trametinib.

Introduction to Kinase Inhibition Strategies

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes, making them significant drug targets.[1] The majority of kinase inhibitors developed to date are ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase domain.[2] However, the high intracellular concentration of ATP and the conservation of the ATP-binding site across the kinome present challenges for achieving high potency and selectivity with this class of inhibitors.[2][3]

Non-ATP competitive inhibitors have emerged as a promising alternative, offering the potential for greater selectivity and the ability to overcome resistance mechanisms associated with the ATP-binding site.[2][4] These inhibitors bind to allosteric sites, which are regions on the kinase distinct from the ATP-binding pocket, and modulate kinase activity through conformational changes.[5][6]

This guide will delve into the distinct characteristics of this compound as an exemplar of ATP-competitive inhibition and compare its properties to those of non-ATP competitive inhibitors, using trametinib as a case study.

This compound: An ATP-Competitive Inhibitor of PIP5K1C

This compound is a potent and selective small molecule inhibitor of PIP5K1C, a lipid kinase that plays a crucial role in signal transduction by generating phosphatidylinositol 4,5-bisphosphate (PIP2).[7][8] Studies have demonstrated that this compound binds to the ATP-binding pocket of PIP5K1C, thereby preventing the transfer of phosphate from ATP to its substrate.[9][10]

Quantitative Data for this compound
ParameterValueKinase TargetComments
IC50 ~41 nM[8]PIP5K1CDetermined by a microfluidic mobility shift assay. Another study reported an IC50 of 120 nM following further assay optimization.[9][10]
Ki 23 nM[9][10]PIP5K1CDetermined from ATP competition studies using a mobility shift assay, indicating it is a potent ATP-competitive inhibitor.
Selectivity Inhibits PIP5K1C and PIP4K2C[7][8]Kinome-wideScreened against 148 kinases and showed competitive interaction with only five other kinases at a concentration of 10 μM.[8] Does not significantly interact with the highly similar PIP5K1A.[7]

Non-ATP Competitive Inhibitors: A Different Paradigm

Non-ATP competitive inhibitors, also known as allosteric inhibitors, represent a diverse class of molecules that bind to sites on the kinase other than the ATP-binding pocket.[5][6] This binding event induces a conformational change in the enzyme that ultimately inhibits its catalytic activity.[2][5] These inhibitors are broadly classified into several types (e.g., Type II, III, and IV) based on the location of their binding site and the conformational state of the kinase they bind to.[2][11]

A key advantage of non-ATP competitive inhibitors is their potential for high selectivity.[12] Since allosteric sites are generally less conserved across the kinome than the ATP-binding pocket, these inhibitors can be designed to target specific kinases with greater precision, reducing off-target effects.[6] Furthermore, because they do not compete with the high intracellular concentrations of ATP, their biochemical potency (IC50) is often more reflective of their cellular activity.[2]

Case Study: Trametinib, a Non-ATP Competitive MEK1/2 Inhibitor

Trametinib (Mekinist®) is an FDA-approved allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), key components of the RAS/MAPK signaling pathway. It binds to a unique allosteric pocket adjacent to the ATP-binding site, stabilizing the kinase in an inactive conformation.

Quantitative Data for Trametinib
ParameterValueKinase TargetComments
IC50 0.92 ± 0.16 nMMEK1Determined by a radiometric filter binding assay.
IC50 1.6 ± 0.4 nMMEK2Determined by a radiometric filter binding assay.
Mechanism Non-competitive with ATPMEK1/2Kinetic analysis shows that trametinib's inhibitory activity is not overcome by increasing concentrations of ATP.
Selectivity Highly selective for MEK1/2Kinome-wideShows little to no inhibition against a large panel of other protein kinases.

Comparative Analysis: this compound vs. Non-ATP Competitive Inhibitors

FeatureThis compound (ATP-Competitive)Non-ATP Competitive Inhibitors (e.g., Trametinib)
Binding Site ATP-binding pocketAllosteric site (distinct from ATP-binding pocket)
Mechanism of Action Directly competes with ATP for bindingInduces a conformational change that inhibits kinase activity
Selectivity Can be challenging to achieve high selectivity due to the conserved nature of the ATP-binding pocket.[2] this compound shows good selectivity but also inhibits PIP4K2C.[7][8]Generally higher potential for selectivity as allosteric sites are less conserved.[6][12] Trametinib is highly selective for MEK1/2.
Potency in Cells Cellular potency can be lower than biochemical potency due to high intracellular ATP concentrations.[2]Cellular potency is often more consistent with biochemical potency.[2]
Resistance Mutations in the ATP-binding pocket can lead to resistance.Can be effective against kinases with mutations in the ATP-binding pocket that confer resistance to ATP-competitive inhibitors.[4] Resistance can arise from mutations in the allosteric binding site.

Experimental Protocols

Determining ATP-Competitiveness: The Microfluidic Mobility Shift Assay (for this compound)

This assay directly measures the enzymatic activity of the kinase by monitoring the conversion of a substrate to a product.

  • Reaction Setup: Recombinant PIP5K1C is incubated with varying concentrations of this compound.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a fluorescently labeled substrate (e.g., phosphatidylinositol 4-phosphate) and ATP.

  • Separation and Detection: The reaction mixture is introduced into a microfluidic chip where the substrate and product are separated based on their different electrophoretic mobilities. The amount of product formed is quantified by fluorescence detection.

  • Data Analysis: To determine the mode of inhibition, the assay is performed at multiple fixed concentrations of this compound and varying concentrations of ATP. The effect of the inhibitor on the apparent Km and Vmax of the kinase for ATP is analyzed using Michaelis-Menten kinetics. For an ATP-competitive inhibitor like this compound, increasing ATP concentrations will overcome the inhibition, resulting in an increase in the apparent Km with no change in Vmax.[9][10]

Characterizing Non-ATP Competitive Inhibition: Radiometric Filter Binding Assay (for Trametinib)

This assay measures the incorporation of radiolabeled phosphate from ATP into a substrate.

  • Reaction Mixture: The reaction contains the kinase (MEK1 or MEK2), its substrate (e.g., a kinase-dead mutant of ERK), and [γ-³³P]ATP.

  • Inhibitor Addition: Varying concentrations of the test compound (trametinib) are added to the reaction mixture.

  • Kinase Reaction: The reaction is allowed to proceed for a defined period.

  • Stopping the Reaction and Filtration: The reaction is stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated substrate.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Kinetic Analysis: To determine the mechanism of inhibition, the assay is performed with varying concentrations of both the inhibitor and ATP (or the protein substrate). For a non-ATP competitive inhibitor like trametinib, the IC50 value will not significantly change with increasing ATP concentrations. Lineweaver-Burk plots will show a decrease in Vmax with no change in Km, characteristic of non-competitive inhibition.

Signaling Pathways and Experimental Workflows

ATP_Competitive_Inhibition cluster_kinase Kinase Kinase PIP5K1C ATP_Site ATP-Binding Site Product Product (PIP2) Kinase->Product Phosphorylation ATP ATP ATP->ATP_Site Competes for binding This compound This compound This compound->ATP_Site Binds and blocks Substrate Substrate (PI4P) Non_ATP_Competitive_Inhibition cluster_kinase Kinase Kinase MEK1/2 ATP_Site ATP-Binding Site Allosteric_Site Allosteric Site Product Product (p-ERK) Kinase->Product Phosphorylation (Inhibited) Allosteric_Site->Kinase Induces conformational change ATP ATP ATP->ATP_Site Binds Trametinib Trametinib Trametinib->Allosteric_Site Binds Substrate Substrate (ERK)

References

A Comparative Guide to Validating the Downstream Signaling Effects of UNC3230

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of UNC3230, a potent inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), with an alternative compound, ISA-2011B, which targets the related kinase PIP5K1α. By examining their respective downstream signaling effects, this document aims to equip researchers with the necessary information to select the most appropriate tool for their specific experimental needs. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of the signaling pathways involved.

Introduction to this compound and Phosphoinositide Signaling

This compound is a selective, ATP-competitive small molecule inhibitor of PIP5K1C, an enzyme responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a critical secondary messenger in numerous cellular signaling cascades, including those regulating cell growth, motility, and nociception. By inhibiting PIP5K1C, this compound effectively reduces cellular levels of PIP2, thereby modulating these downstream pathways. This makes it a valuable tool for studying the roles of PIP5K1C and PIP2 in various physiological and pathological processes.

Comparative Analysis: this compound vs. ISA-2011B

To provide a clear comparison, this guide contrasts the effects of this compound with ISA-2011B, an inhibitor of the PIP5K1α isoform. While both compounds target PIP5K enzymes, their isoform selectivity leads to distinct downstream signaling consequences.

Table 1: Inhibitor Characteristics and Primary Downstream Effects
FeatureThis compoundISA-2011B
Primary Target PIP5K1CPIP5K1α
IC50 ~41 nM for PIP5K1C[1]Not explicitly stated in the provided results
Off-Target Effects Inhibits PIP4K2C[1]Not explicitly stated in the provided results
Primary Downstream Effect Reduction of membrane PIP2 levels (~45% at 100 nM in DRG neurons)[2]Inhibition of the PI3K/AKT pathway
Key Signaling Consequences Reduced lysophosphatidic acid (LPA)-evoked calcium signaling[2]Reduced phosphorylation of AKT (Ser473) and decreased expression of cyclin D1, VEGF, and VEGFR1/2. Impaired CD28-dependent T-cell signaling and reduced Ca2+ influx.

Downstream Signaling Pathways

The inhibition of PIP5K1C by this compound and PIP5K1α by ISA-2011B initiates distinct cascades of downstream signaling events.

This compound Signaling Pathway

This compound's primary mechanism of action is the reduction of PIP2 synthesis. PIP2 is a crucial substrate for Phospholipase C (PLC), which, upon activation by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). By reducing PIP2 availability, this compound dampens these signaling pathways.

UNC3230_Pathway This compound This compound PIP5K1C PIP5K1C This compound->PIP5K1C inhibits PIP2 PIP2 PIP5K1C->PIP2 synthesizes PIP4P PIP4P PIP4P->PIP5K1C PLC PLC PIP2->PLC substrate for IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation ISA2011B_Pathway ISA2011B ISA-2011B PIP5K1A PIP5K1α ISA2011B->PIP5K1A inhibits PIP2 PIP2 PIP5K1A->PIP2 synthesizes PIP4P PIP4P PIP4P->PIP5K1A PI3K PI3K PIP2->PI3K substrate for PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Western_Blot_Workflow start Start: Cell Culture treatment Inhibitor Treatment (this compound / ISA-2011B) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-AKT / Total AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Results analysis->end

References

UNC3230: A Comparative Analysis of In Vitro and In Vivo Efficacy for Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

UNC3230 has emerged as a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type-1C (PIP5K1C), a critical enzyme in the nociceptive signaling pathway. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data, to aid researchers in its evaluation for preclinical pain studies.

In Vitro Efficacy: Potency and Selectivity

This compound demonstrates high potency in enzymatic assays. The half-maximal inhibitory concentration (IC50) for this compound against PIP5K1C was determined to be approximately 41 nM in an optimized microfluidic mobility shift assay.[1] Initial high-throughput screening had placed the IC50 at 120 nM, with a close analog, UNC2828, showing an IC50 of 130 nM. Further characterization established this compound as an ATP-competitive inhibitor with a Ki of 23 nM.[2][3]

The selectivity of this compound has been profiled against a broad panel of kinases. Notably, it shows selectivity for PIP5K1C and PIP4K2C, another kinase involved in PIP2 synthesis, but does not significantly interact with PIP5K1A at concentrations up to 10 μM.[1] This selectivity is crucial for minimizing off-target effects in experimental systems.

Functionally, treatment of dorsal root ganglia (DRG) neurons with 100 nM this compound resulted in a significant, approximately 45%, reduction in membrane phosphatidylinositol 4,5-bisphosphate (PIP2) levels.[1] This depletion of a key signaling lipid leads to a reduction in lysophosphatidic acid (LPA)-evoked calcium signaling in these neurons, demonstrating a clear on-target cellular effect.[1]

CompoundTargetIC50KiCellular Activity (DRG Neurons)
This compound PIP5K1C~41 nM23 nM~45% reduction in PIP2 levels at 100 nM
UNC2828 PIP5K1C130 nMNot ReportedNot Reported

In Vivo Efficacy: Attenuation of Pain in Preclinical Models

The analgesic potential of this compound has been demonstrated in established mouse models of chronic pain. These studies highlight its ability to reverse pain hypersensitivity through targeted inhibition of PIP5K1C in the pain pathway.

In a model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), a single intrathecal injection of 2 nmol of this compound significantly reduced established thermal hyperalgesia.[1] Furthermore, peripheral administration via an intraplantar injection of 8 nmol of this compound into the inflamed paw also effectively diminished thermal hyperalgesia.

In a neuropathic pain model induced by lysophosphatidic acid (LPA), an intrathecal dose of 2 nmol of this compound significantly blunted both thermal hyperalgesia and mechanical allodynia.[4] It is important to note that the compound was reported to have a narrow therapeutic window and low solubility, which posed challenges for extensive in vivo dose-response studies.[5]

Pain ModelSpeciesAdministration RouteDoseEfficacy
CFA-Induced Inflammatory PainMouseIntrathecal2 nmolSignificant reduction in thermal hyperalgesia
CFA-Induced Inflammatory PainMouseIntraplantar8 nmolReduction in thermal hyperalgesia
LPA-Induced Neuropathic PainMouseIntrathecal2 nmolSignificant blunting of thermal hyperalgesia and mechanical allodynia

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound is centered on the modulation of the PIP2 signaling cascade in nociceptive neurons.

PIP5K1C_Pathway This compound Mechanism of Action in Nociceptive Signaling cluster_0 Pronociceptive Stimuli cluster_1 Cell Membrane cluster_2 Intracellular Signaling Inflammatory Mediators Inflammatory Mediators GPCR Pronociceptive GPCRs Inflammatory Mediators->GPCR activate Nerve Injury Nerve Injury Nerve Injury->GPCR activate PLC PLC GPCR->PLC activates PIP5K1C PIP5K1C PIP2 PIP2 PIP5K1C->PIP2 produces IP3 IP3 PIP2->IP3 generates DAG DAG PIP2->DAG generates PLC->PIP2 hydrolyzes TRPV1 TRPV1 Sensitization Nociceptor Sensitization TRPV1->Sensitization contributes to Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->Sensitization PKC->Sensitization This compound This compound This compound->PIP5K1C inhibits

Caption: this compound inhibits PIP5K1C, reducing PIP2 and downstream pain signaling.

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.

InVivo_Workflow In Vivo Efficacy Evaluation Workflow for this compound cluster_0 Phase 1: Pain Model Induction cluster_1 Phase 2: Baseline & Treatment cluster_2 Phase 3: Post-Treatment Assessment cluster_3 Phase 4: Data Analysis Induction Induce pain model in mice (e.g., CFA or LPA injection) Baseline Establish baseline pain sensitivity (Thermal & Mechanical Tests) Induction->Baseline Allow pain to develop Treatment Administer this compound or Vehicle (Intrathecal or Intraplantar) Baseline->Treatment Post_Treatment_Test Measure pain sensitivity at defined time points Treatment->Post_Treatment_Test Analysis Compare pain thresholds between This compound and vehicle groups Post_Treatment_Test->Analysis

Caption: Workflow for assessing this compound's in vivo analgesic effects.

Experimental Protocols

1. In Vitro Kinase Assay: Microfluidic Mobility Shift Assay

This assay is used to determine the IC50 of inhibitors against a specific kinase.

  • Principle: The assay measures the conversion of a fluorescently labeled substrate peptide to a phosphorylated product peptide by the kinase. The addition of a phosphate group alters the charge of the peptide, leading to a change in its electrophoretic mobility.

  • Procedure:

    • Recombinant PIP5K1C enzyme is incubated with a fluorescently labeled substrate peptide and ATP in a reaction buffer.

    • Serial dilutions of this compound are added to the reaction wells.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the mixture is introduced into a microfluidic chip.

    • An electric field is applied, separating the substrate and product peptides based on their charge-to-mass ratio.

    • The fluorescence of the separated substrate and product peaks is quantified.

    • The percentage of substrate conversion is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

2. In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) Induced Hyperalgesia

This model is used to induce a persistent inflammatory state and associated pain hypersensitivity.

  • Principle: CFA is an emulsion containing heat-killed mycobacteria that induces a robust and localized inflammatory response when injected.

  • Procedure:

    • Mice are briefly anesthetized.

    • A small volume (typically 20 µL) of CFA is injected subcutaneously into the plantar surface of one hind paw.

    • The contralateral paw may be injected with saline to serve as a control.

    • Inflammatory pain develops over the next 24-48 hours, characterized by edema, thermal hyperalgesia, and mechanical allodynia.

    • Pain behaviors are assessed at baseline and at various time points after CFA injection.

3. In Vivo Neuropathic Pain Model: Lysophosphatidic Acid (LPA) Induced Neuropathic Pain

This model mimics aspects of neuropathic pain through the administration of a bioactive lipid.

  • Principle: LPA is a signaling molecule that can induce neuropathic pain-like behaviors when administered to the spinal cord.

  • Procedure:

    • Mice are lightly anesthetized.

    • A single intrathecal injection of LPA is administered.

    • This induces a rapid onset of mechanical allodynia and thermal hyperalgesia.

    • Pain behaviors are assessed at baseline and at various time points after LPA injection.

4. In Vivo Drug Administration: Intrathecal Injection

This method delivers compounds directly to the cerebrospinal fluid in the spinal cord.

  • Procedure:

    • Mice are gently restrained.

    • A fine-gauge needle is inserted between the L5 and L6 vertebrae.

    • A characteristic tail-flick reflex confirms correct needle placement in the intrathecal space.

    • A small volume (typically 5-10 µL) of the drug solution is slowly injected.

References

Evaluating the Specificity of UNC3230 Through Kinase Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor UNC3230 with other alternatives, supported by experimental data. We will delve into its specificity through kinase profiling, detail the experimental methodologies used for its characterization, and visualize the relevant signaling pathways.

This compound has been identified as a potent, ATP-competitive inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type-1C (PIP5K1C), an enzyme involved in the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2][3] PIP2 is a critical lipid second messenger that regulates a multitude of cellular processes, including signal transduction through G protein-coupled receptors (GPCRs), endocytosis, and exocytosis.[1][4] Consequently, inhibitors of PIP5K1C like this compound are valuable research tools and potential therapeutic agents, particularly in the context of chronic pain, where PIP5K1C-mediated signaling has been shown to play a significant role.[2][4][5]

Kinase Inhibition Profile: this compound vs. Alternatives

The specificity of a kinase inhibitor is paramount to its utility as a research tool and its safety as a potential therapeutic. This compound has been profiled against a broad panel of kinases to determine its selectivity. The following table summarizes the inhibitory activity of this compound and compares it to other known inhibitors targeting similar pathways.

InhibitorPrimary Target(s)IC50 / KdKey Off-TargetsSelectivity Notes
This compound PIP5K1C ~41 nM (IC50) [2][3][4]PIP4K2C (Kd < 0.2 µM) [2][4]Highly selective for PIP5K1C and PIP4K2C.[4] Does not inhibit other lipid kinases like PI3Ks.[2][4] Showed minimal interaction with a panel of 148 other kinases at 10 µM.[4] Did not interact with the highly similar PIP5K1A at 10 µM.[2][4]
ISA-2011B PIP5K1ANot specifiedPI3Kα and other kinases[6]A known inhibitor of PIP5K1A, but it exhibits polypharmacology, binding to multiple other kinases.[6]
AstraZeneca Compound 3 PIP5KNot specifiedNot specified in detailReported to have over 100-fold selectivity for PIP5K over other lipid kinases.[6]
WX8 PIKFYVEIC50 = 0.055 µM (proliferation)PIP4K2C[7]A specific inhibitor of PIKFYVE with a known secondary target, PIP4K2C.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's kinase specificity.

1. High-Throughput Microfluidic Mobility Shift Assay (for primary screening)

This assay was utilized to identify inhibitors of PIP5K1C from a kinase-focused compound library.[1]

  • Principle: This assay measures the conversion of a fluorescently labeled substrate (phosphatidylinositol 4-phosphate, PI(4)P) to its phosphorylated product (PIP2) by the kinase. The substrate and product are then separated based on their different electrophoretic mobility in a microfluidic chip.

  • Reagents:

    • Recombinant human PIP5K1C

    • Fluorescently labeled PI(4)P

    • ATP

    • Assay buffer

    • Test compounds (e.g., this compound) dissolved in DMSO

  • Procedure:

    • The kinase, PIP5K1C, is incubated with the test compound (e.g., this compound at various concentrations) for a defined period (e.g., 20 minutes) to allow for binding.[1][8]

    • The kinase reaction is initiated by the addition of the substrate (fluorescently labeled PI(4)P) and ATP. The final ATP concentration is typically at its apparent Km value (15 µM for PIP5K1C).[1]

    • The reaction is allowed to proceed for a specific time.

    • The reaction is stopped, and the mixture is introduced into a microfluidic chip.

    • An electric field is applied, and the fluorescently labeled substrate and product are separated based on their charge and size, and detected by a laser-induced fluorescence detector.

    • The percentage of substrate converted to the product is calculated, and the IC50 value for the inhibitor is determined by plotting the percent inhibition against the inhibitor concentration.

2. Competitive Binding Assay (DiscoveRx ScanLater®) (for selectivity profiling)

This assay was employed to determine the selectivity of this compound against a broad panel of kinases.

  • Principle: This is an in vitro competition binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase. The amount of kinase bound to the solid support is measured.

  • Procedure:

    • A specific kinase is attached to a solid support.

    • A proprietary, immobilized ligand that binds to the active site of the kinase is added.

    • The test compound (this compound) is added at a set concentration (e.g., 10 µM).

    • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the solid support is quantified. The results are reported as the percentage of the control (kinase binding without the inhibitor).

    • For hits, dose-response curves are generated to determine the dissociation constant (Kd).

Visualizations

Signaling Pathway of PIP2 Synthesis and Inhibition by this compound

PIP2_Synthesis_Pathway cluster_membrane Cell Membrane cluster_inhibitor PI4P PI(4)P PIP5K1C PIP5K1C PI4P->PIP5K1C PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) GPCR GPCR Signaling & Other Cellular Processes PIP2->GPCR PIP5K1C->PIP2 ATP to ADP This compound This compound This compound->PIP5K1C Inhibition

Caption: this compound inhibits PIP5K1C, blocking the synthesis of PIP2 from PI(4)P.

Experimental Workflow for this compound Kinase Specificity Evaluation

Kinase_Profiling_Workflow start Start: This compound primary_screen Primary Screen: High-Throughput Microfluidic Mobility Shift Assay start->primary_screen primary_result Identify Potent Inhibition of PIP5K1C (IC50 ~41 nM) primary_screen->primary_result selectivity_screen Selectivity Profiling: Competitive Binding Assay (vs. 148 Kinases) primary_result->selectivity_screen selectivity_result Determine Off-Target Profile (e.g., inhibition of PIP4K2C) selectivity_screen->selectivity_result conclusion Conclusion: This compound is a selective PIP5K1C/PIP4K2C inhibitor selectivity_result->conclusion

Caption: Workflow for identifying and characterizing the kinase selectivity of this compound.

References

Safety Operating Guide

Personal protective equipment for handling UNC3230

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling UNC3230. The following procedural steps and data are designed to ensure safe operational use and disposal of this potent and selective PIP5K1C inhibitor.

Physicochemical and Solubility Data

For ease of reference and preparation of stock solutions, the following tables summarize the key quantitative data for this compound.

Physical and Chemical Properties

PropertyValue
CAS Number 1031602-63-7[1][2][3][4]
Molecular Formula C₁₇H₂₀N₄O₂S[2][3][4]
Molecular Weight 344.43 g/mol [3][4]
Appearance Solid powder[4]
Purity ≥98% (HPLC)[3][4]

Solubility Data

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO 34.44[3]100[3]
DMF 30[2][5]87.10[5]
Ethanol 0.2[2][5]0.58[5]

Storage and Stability

ConditionDuration
Powder (-20°C) 3 years[5]
Powder (4°C) 2 years[5]
In Solvent (-80°C) 3 months[5]
In Solvent (-20°C) 2 weeks[5]

Personal Protective Equipment (PPE) Protocol

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure laboratory safety. The following PPE should be utilized:

  • Eye Protection : Chemical safety goggles or a face shield should be worn to protect against splashes.[6][7]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile gloves) are required.[8] Gloves should be inspected before use and changed frequently, especially if contact with the substance is suspected.

  • Body Protection : A laboratory coat is essential. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection : If handling the powder outside of a certified chemical fume hood or ventilated enclosure, a properly fitted respirator (e.g., N95) is necessary to prevent inhalation of fine particles.[6]

Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting. Adherence to this workflow is critical for minimizing risk.

cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use cluster_disposal Disposal a Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat b Work in a well-ventilated area (e.g., chemical fume hood) a->b c Weigh this compound powder b->c d Prepare stock solution (e.g., in DMSO) c->d e Perform experiment with this compound solution d->e f Dispose of contaminated consumables (e.g., pipette tips, tubes) in designated chemical waste e->f g Dispose of unused this compound solution as hazardous chemical waste e->g h Doff PPE in correct order f->h g->h i Wash hands thoroughly h->i

This compound Handling and Disposal Workflow

Experimental Protocols Cited in Literature

This compound has been utilized in various studies to investigate its role as a PIP5K1C inhibitor. The following provides a brief overview of its application in experimental settings, which informs the necessary handling precautions.

In Vitro Studies:

  • Target: Dorsal Root Ganglia (DRG) neurons.

  • Procedure: Cultured DRG neurons were treated with this compound to assess its effect on PIP₂ levels and calcium signaling. A concentration of 100 nM was shown to reduce membrane PIP₂ levels by approximately 45%.[2][]

  • Safety Implication: The use of nanomolar concentrations in cell culture still requires careful handling of the initial stock solution, which is at a much higher concentration. All cell culture work involving this compound should be performed in a biological safety cabinet, and all contaminated media and labware must be decontaminated and disposed of as chemical waste.

In Vivo Studies:

  • Model: Mouse models of chronic pain.

  • Procedure: this compound was administered via intrathecal injection or direct injection into the hindpaw to evaluate its antinociceptive effects.[2][10] A dose of 2 nmol was found to be effective.[2]

  • Safety Implication: The preparation of this compound for in vivo administration involves handling the concentrated stock solution and performing dilutions. All procedures should be conducted in a fume hood. Animal handling and injection procedures must comply with institutional guidelines for animal care and use, with additional precautions for handling animals treated with an investigational compound.

Signaling Pathway Context

This compound is a selective inhibitor of the lipid kinase PIP5K1C. This enzyme is crucial for the synthesis of phosphatidylinositol (4,5)-bisphosphate (PIP₂), a key signaling molecule involved in numerous cellular processes. The diagram below illustrates the inhibitory action of this compound on this pathway.

cluster_pathway PIP5K1C Signaling Pathway PI4P PI(4)P PIP5K1C PIP5K1C PI4P->PIP5K1C Substrate PIP2 PIP2 PIP5K1C->PIP2 Catalyzes Signaling Downstream Signaling (e.g., Calcium Signaling, Nociception) PIP2->Signaling This compound This compound This compound->PIP5K1C Inhibits

Inhibitory Action of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UNC3230
Reactant of Route 2
Reactant of Route 2
UNC3230

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。